molecular formula C8H14Cl2N2O2 B7797762 2-(2,4-Diaminophenoxy)ethanol dihydrochloride CAS No. 98112-77-7

2-(2,4-Diaminophenoxy)ethanol dihydrochloride

Cat. No.: B7797762
CAS No.: 98112-77-7
M. Wt: 241.11 g/mol
InChI Key: VXYWXJXCQSDNHX-UHFFFAOYSA-N
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Description

Xanthan gum is a polysaccharide gum derived from* Xanthomonas campestris* by a pure-culture fermentation process and purified by recovery with isopropyl alcohol. The major constituents include D-glucose, D-mannose, and D-glucuronic acid. Xanthan gum is a direct food additive permitted for direct addition to food for human consumption by the FDA. It is used as a thickening agent and stabilizer in emulsions.

Properties

IUPAC Name

2-(2,4-diaminophenoxy)ethanol;dihydrochloride
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InChI

InChI=1S/C8H12N2O2.2ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;;/h1-2,5,11H,3-4,9-10H2;2*1H
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InChI Key

VXYWXJXCQSDNHX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1N)N)OCCO.Cl.Cl
Source PubChem
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Molecular Formula

C8H14Cl2N2O2
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Related CAS

70643-19-5 (Parent)
Record name 2-(2,4-Diaminophenoxy)ethanol dihydrochloride
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DSSTOX Substance ID

DTXSID3070462
Record name Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2)
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Molecular Weight

241.11 g/mol
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Physical Description

Solid; [MSDSonline] Light grey to light pink solid; [EC]
Record name 2-(2,4-Diaminophenoxy)ethanol dihydrochloride
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CAS No.

66422-95-5, 11138-66-2
Record name 2-(2,4-Diaminophenoxy)ethanol dihydrochloride
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Record name Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2)
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Record name Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2)
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Record name 2-(2,4-diaminophenoxy)ethanol dihydrochloride
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Record name 2,4-DIAMINOPHENOXYETHANOL HYDROCHLORIDE
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Record name 2-(2,4-DIAMINOPHENOXY)ETHANOL DIHYDROCHLORIDE
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Foundational & Exploratory

An In-Depth Technical Guide to 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical and physical properties of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride, a key intermediate in the cosmetics and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information to support formulation, analysis, and further research.

Introduction: Unveiling a Versatile Aromatic Diamine

This compound, identified by the CAS number 66422-95-5, is an aromatic amine salt with the molecular formula C8H14Cl2N2O2.[1] It is a light grey to white crystalline powder, a physical form that facilitates its handling and integration into various manufacturing processes.[1][2] This compound is a cornerstone in the formulation of oxidative hair dyes, where it functions as a "coupler." In this role, it reacts with a developer in the presence of an oxidizing agent, typically hydrogen peroxide, to form larger, stable dye molecules within the hair shaft, resulting in long-lasting and vibrant color.[1][2] Beyond its primary application in cosmetics, its chemical structure lends itself to potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[2]

Physicochemical Properties: A Foundation for Formulation

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application and for ensuring the stability and quality of final formulations.

Table 1: Key Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C8H14Cl2N2O2[1][3]
Molecular Weight 241.11 g/mol [3][4]
CAS Number 66422-95-5[1][3]
Appearance Light grey to white crystalline powder[1][2]
Melting Point 222-224 °C[2][5][6]
Boiling Point 432.7 °C at 760 mmHg[1][2][5]
Flash Point 215.5 °C[1][2][5]
Water Solubility 425 g/L at 20 °C[5][6][7]
Solubility in Organic Solvents Soluble in ethanol, acetone, and chloroform; slightly soluble in methanol and DMSO.[2][6][7]Insoluble in water.[2]

Expert Insight: The high water solubility of the dihydrochloride salt is a key attribute for its use in aqueous-based hair dye formulations. However, it is important to note that some sources indicate its insolubility in water, which may refer to the free base form of the compound. The dihydrochloride salt form significantly enhances its water solubility.[2] The solubility in various organic solvents provides flexibility for its incorporation into different formulation types.

Stability and Reactivity Profile

The stability of this compound is a critical consideration for storage, handling, and formulation development.

Stability:

  • In Solution: Studies have shown that in aqueous solutions (0.1 and 200 mg/ml), it is stable for up to 6 hours at room temperature and for 9 days at 4°C when protected from light and under an inert gas atmosphere.[7][8][9] In DMSO solutions (5, 50, and 100 mg/ml), it is stable for up to 4 hours at room temperature under similar protective conditions.[7][8][9]

  • General Storage: It is recommended to store the compound in a cool, well-ventilated environment to prevent degradation.[2] It is also noted to be air-sensitive, necessitating storage under an inert atmosphere.[5][6]

Reactivity: As an aromatic diamine, this compound exhibits reactivity characteristic of this functional group.

  • Oxidation: It readily undergoes oxidation, a key reaction in its application in hair dyes. In the presence of an oxidizing agent like hydrogen peroxide, it couples with a primary intermediate (a developer) to form a larger dye molecule.[1][2] The amino groups on the aromatic ring are susceptible to oxidation, which can lead to the formation of colored byproducts.

  • Incompatibilities: It should be considered incompatible with strong oxidizing agents.[10] Contact with such agents outside of a controlled reaction can lead to uncontrolled oxidation and degradation.

Hazardous Decomposition Products: Upon thermal decomposition, it may release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[10]

Mechanism of Action in Oxidative Hair Coloring

The primary function of this compound in hair coloring is as a coupler, which dictates the final shade and tone of the hair dye. The process can be visualized as a multi-step chemical reaction.

HairDyeMechanism A Developer (e.g., p-phenylenediamine) C Activated Developer (Quinonediimine) A->C Oxidation B Oxidizing Agent (Hydrogen Peroxide) B->C E Indo Dye Molecule (Large, Colored) C->E Coupling Reaction D 2-(2,4-Diaminophenoxy)ethanol (Coupler) D->E

Figure 1: Oxidative Hair Dyeing Pathway. This diagram illustrates the reaction sequence in permanent hair coloring. The developer is first oxidized by hydrogen peroxide to an active intermediate. This intermediate then rapidly reacts with the coupler, 2-(2,4-Diaminophenoxy)ethanol, to form a large, colored indo dye molecule that is trapped within the hair fiber.

Causality in Experimental Choices: The choice of the developer and the coupler, along with their concentrations, is critical in determining the final color outcome. The specific chemical structure of this compound allows it to produce a range of shades, often in the brown and black spectrum, when combined with different developers.[2] The reaction is typically carried out under alkaline conditions to facilitate the penetration of the dye precursors into the hair shaft.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity of the final product.

Synthetic Pathway Overview

A common synthetic route involves the following key steps:

  • Condensation: 2,4-Dinitrochlorobenzene is condensed with ethylene glycol under alkaline conditions.[11]

  • Hydrogenation: The resulting dinitro compound is then reduced to the corresponding diamine through catalytic hydrogenation.[11][12]

  • Salt Formation: The synthesized diamine free base is then reacted with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and water solubility.[11]

SynthesisWorkflow A 2,4-Dinitrochlorobenzene + Ethylene Glycol B Condensation (Alkaline Conditions) A->B C Intermediate Dinitro Compound B->C D Catalytic Hydrogenation C->D E 2-(2,4-Diaminophenoxy)ethanol (Free Base) D->E F Reaction with HCl E->F G 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride F->G H Purification (Recrystallization) G->H I Pure Product H->I

Figure 2: General Synthesis Workflow. This flowchart outlines the primary stages in the production of this compound, from starting materials to the purified final product.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a generalized representation and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitrochlorobenzene in a suitable solvent such as ethanol.

  • Add an excess of ethylene glycol and a base (e.g., sodium hydroxide) to the solution.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a suitable acid.

  • Extract the product with an organic solvent and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dinitro intermediate.

Step 2: Hydrogenation

  • Dissolve the crude dinitro intermediate in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(2,4-diaminophenoxy)ethanol free base.

Step 3: Salt Formation and Purification

  • Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Slowly add a concentrated solution of hydrochloric acid in isopropanol with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold isopropanol.

  • The crude product can be further purified by recrystallization .[13][14][15] A suitable solvent system for recrystallization would be one in which the compound is soluble at high temperatures and sparingly soluble at low temperatures, such as an ethanol/water mixture.[13][14][15]

Analytical Methodologies

Accurate and reliable analytical methods are essential for quality control, stability testing, and research involving this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for its analysis.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC method is typically employed.

Experimental Protocol: A Validated HPLC-UV Method

This protocol serves as a template and may require optimization for specific instrumentation and sample matrices.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of the compound.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration. Filter the sample solution through a 0.45 µm filter before injection.

  • Quantification: Create a calibration curve using standard solutions of known concentrations. The concentration of the analyte in the sample can be determined by comparing its peak area to the calibration curve.

Self-Validation: A robust HPLC method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Safety and Handling

This compound requires careful handling due to its potential health effects.

  • Hazard Classification: It is classified as harmful if swallowed and may cause an allergic skin reaction (skin sensitization).[10]

  • Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10] In case of dust formation, a respirator may be necessary.

  • First Aid Measures:

    • Skin Contact: Wash the affected area immediately with plenty of soap and water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes.[10]

    • Ingestion: Rinse mouth and seek medical attention.[10]

    • Inhalation: Move the person to fresh air.[10]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. It is often recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator.[10]

Regulatory Status: Regulatory bodies such as the European Union's Scientific Committee on Consumer Safety (SCCS) have deemed it safe for use in oxidative hair dyes at a maximum concentration of 2.0% (as hydrochloride) in the final product after mixing.[2][16] However, due to its skin sensitization potential, products containing this ingredient should be labeled accordingly.[2]

Conclusion

This compound is a chemical of significant industrial importance, particularly in the cosmetics sector. Its well-defined chemical and physical properties, coupled with a deep understanding of its reactivity and mechanism of action, enable its effective and safe use in product formulations. This guide has provided a comprehensive technical overview to assist researchers and formulation scientists in their work with this versatile compound. Adherence to proper safety and handling procedures is crucial when working with this and any chemical substance.

References

2-(2,4-Diaminophenoxy)ethanol dihydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of Action of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Abstract

This compound is a key aromatic amine primarily utilized as a coupler in oxidative hair dye formulations. Its mechanism of action is multifaceted, defined not by a classical pharmacological pathway but by a combination of its chemical reactivity in color formation and its biological interactions relevant to toxicology and consumer safety. This guide provides a comprehensive analysis for researchers and drug development professionals on its dual mechanisms. We will first dissect the chemical cascade leading to permanent hair coloration, where it functions as a nucleophile to form stable indo-dyes within the hair cortex. Subsequently, we will explore its biological mechanism of action, focusing on the toxicological pathways of primary interest: skin sensitization via haptenation and the contrasting genotoxicity profiles observed in vitro versus in vivo. This document synthesizes data from peer-reviewed literature and major regulatory safety assessments to offer an authoritative overview, complete with detailed experimental protocols and pathway visualizations.

The Chemical Mechanism: Oxidative Hair Color Formation

The primary function of this compound is to act as a "coupler" or "secondary intermediate" in permanent hair coloring systems.[1] This process does not involve a biological receptor but is a controlled chemical reaction that builds large, colored molecules inside the hair shaft.[1][2][3]

The Oxidative Dyeing Process

Permanent hair dyes operate through a two-component system, mixed immediately before application:

  • Component 1: A formulation containing dye precursors (e.g., p-phenylenediamine, p-aminophenol) and couplers like 2-(2,4-Diaminophenoxy)ethanol.

  • Component 2: An oxidizing agent, typically a stabilized hydrogen peroxide solution.[1]

When mixed, the alkaline environment of the dye formulation causes the hair shaft to swell, allowing the small precursor and coupler molecules to penetrate the cuticle and enter the cortex. Simultaneously, the hydrogen peroxide oxidizes the precursors into highly reactive intermediates.[1]

Role as a Nucleophilic Coupler

The oxidized precursors are electrophilic and are immediately attacked by nucleophilic couplers. 2-(2,4-Diaminophenoxy)ethanol, with its electron-rich aromatic ring activated by two amino groups, serves as an effective nucleophile.[2][3] This rapid coupling reaction forms large, complex chromophores known as indo-dyes. These newly formed molecules are too large to be washed out of the hair cortex, resulting in a permanent color change. The final shade depends on the specific combination and concentration of precursors and couplers used.[1][4]

G cluster_0 Inside Hair Cortex Precursor Precursor (e.g., p-Phenylenediamine) Intermediate Reactive Electrophilic Intermediate Precursor->Intermediate penetration Penetration of Hair Shaft Coupler Coupler (2,4-DAPE) IndoDye Large Indo-Dye (Trapped Chromophore) Coupler->IndoDye Nucleophilic Coupling Reaction H2O2 Hydrogen Peroxide (Oxidizing Agent) H2O2->Precursor Oxidation Intermediate->IndoDye Nucleophilic Coupling Reaction

Fig. 1: Chemical workflow of oxidative hair dyeing.

Biological Interactions & Toxicological Mechanisms

While not a therapeutic agent, this compound interacts with biological systems, primarily leading to toxicological endpoints. Understanding these mechanisms is critical for safety assessment.

Skin Sensitization: A Hapten-Mediated Immune Response

One of the most significant biological effects of this compound is its potential to act as a skin sensitizer.[5][6][7] The Scientific Committee on Consumer Safety (SCCS) and other regulatory bodies consistently identify sensitization as a key health risk to consider.[3][5][7] The mechanism is believed to follow the chemical hapten hypothesis.

Mechanism:

  • Hapten Formation: Small, reactive molecules like 2-(2,4-Diaminophenoxy)ethanol (or its oxidation products) are known as haptens. On their own, they are too small to elicit an immune response.

  • Protein Binding (Haptenation): Upon penetrating the epidermis, the hapten covalently binds to endogenous skin proteins, forming a hapten-carrier complex.

  • Immune Recognition: This new complex is now large enough to be recognized as foreign by antigen-presenting cells (APCs), such as Langerhans cells in the skin.

  • Sensitization Phase: APCs process the complex and migrate to local lymph nodes, where they present the antigen to naive T-cells, leading to the proliferation of allergen-specific T-cells.

  • Elicitation Phase: Upon subsequent exposure, these memory T-cells recognize the hapten-protein complex, triggering a cascade of cytokine release and the recruitment of other immune cells, resulting in the clinical manifestations of allergic contact dermatitis.

G cluster_skin Epidermis cluster_lymph Local Lymph Node Hapten 2,4-DAPE (Hapten) Complex Hapten-Protein Complex (Immunogen) Hapten->Complex Protein Skin Protein (Carrier) Protein->Complex APC Antigen-Presenting Cell (e.g., Langerhans Cell) Complex->APC Uptake & Processing TCell_Naive Naive T-Cell APC->TCell_Naive Migration & Presentation TCell_Memory Proliferation of Memory T-Cells TCell_Naive->TCell_Memory Antigen Presentation caption Fig. 2: Pathway of skin sensitization by haptenation.

Fig. 2: Pathway of skin sensitization by haptenation.

Experimental Protocol: The Local Lymph Node Assay (LLNA)

The LLNA is the standard in vivo method for assessing the skin sensitization potential of a chemical.

  • Animal Model: Typically, CBA/J mice are used.

  • Test Substance Preparation: this compound is dissolved in a suitable vehicle (e.g., acetone and olive oil) at several concentrations.[8]

  • Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each mouse's ear daily for three consecutive days.

  • Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine (or an alternative marker) is injected intravenously. This radiolabel is incorporated into the DNA of proliferating cells.

  • Sample Collection: Several hours after injection, the mice are euthanized, and the auricular lymph nodes draining the application site are excised.

  • Analysis: The lymph nodes are processed to create a single-cell suspension. The amount of incorporated radiolabel is measured using a scintillation counter.

  • Endpoint: The data is used to calculate a Stimulation Index (SI), which is the ratio of proliferation in the test group to the vehicle control group. An SI value of 3 or greater is typically considered a positive result, indicating sensitization potential.[8]

Genotoxicity: A Discrepancy Between In Vitro and In Vivo Models

The genotoxic potential of 2-(2,4-Diaminophenoxy)ethanol has been a subject of extensive investigation, revealing a classic case of conflicting results between cellular and whole-organism models.[2][4]

In Vitro Findings: Several studies using bacterial or mammalian cell cultures have indicated genotoxic activity.

  • Ames Test (Bacterial Reverse Mutation Assay): The compound was found to be mutagenic in the Salmonella typhimurium strain TA98, but only in the presence of a mammalian metabolic activation system (S9 fraction).[2][9] This suggests that a metabolite of the parent compound, rather than the compound itself, is the mutagenic agent.

  • Micronucleus & Chromosome Aberration Tests: Positive results were also observed in assays using human lymphocytes, both with and without metabolic activation, indicating the potential to cause chromosomal damage.[2]

In Vivo Findings: In contrast to the in vitro data, studies in live animals have not shown evidence of genotoxicity.[2][4] This discrepancy is crucial for risk assessment and suggests that physiological processes in a whole organism—such as detoxification pathways, pharmacokinetics, and DNA repair mechanisms—effectively mitigate the genotoxic potential observed in isolated cell systems. Regulatory bodies like the Cosmetic Ingredient Review (CIR) Expert Panel have concluded that the negative in vivo results, coupled with negative long-term carcinogenicity studies, outweigh the concerns from the in vitro data.[4][10]

Summary of Genotoxicity Data

Assay TypeSystemMetabolic Activation (S9)ResultReference
In Vitro
Ames TestS. typhimurium TA98WithPositive[2][9]
Ames TestOther S. typhimurium strainsWith/WithoutNegative[2]
Micronucleus TestHuman LymphocytesWith/WithoutPositive[2]
Chromosome AberrationHuman LymphocytesWith/WithoutPositive[2]
Mammalian Cell Gene MutationMouse Lymphoma L5178YWith/WithoutNegative[2]
In Vivo
Genotoxicity StudiesAnimals (Rats)N/ANegative[2][4]

Regulatory Consensus and Safety Profile

Decades of research have led to a consensus among international regulatory bodies regarding the safe use of this compound in hair dyes.

  • The EU's Scientific Committee on Consumer Safety (SCCS): Has concluded that the use of the compound in oxidative hair dye formulations at a maximum final on-head concentration of 2.0% (after mixing with hydrogen peroxide) does not pose a risk to the consumer, apart from its skin sensitizing potential.[3][5][8]

  • Cosmetic Ingredient Review (CIR) Expert Panel (USA): Has repeatedly assessed the compound and its salts, concluding they are safe as hair dye ingredients in the present practices of use and concentration.[2][4][10][11]

Key Toxicological Endpoints

ParameterSpeciesValueEffectReference
Acute Oral LD50Rat~1000 mg/kg bwModerate Acute Toxicity[7]
Acute Oral LD50Mouse1160 mg/kg bwModerate Acute Toxicity[7]
90-Day Oral Study NOAELRat20 mg/kg/dayNo Observed Adverse Effect Level[10]
Developmental Toxicity NOAELRat20 mg/kg/dayNo Observed Adverse Effect Level[10]
Carcinogenicity (2-year)Rat & MouseNot CarcinogenicNo evidence of carcinogenicity[4][7]

Conclusion

The mechanism of action of this compound is best understood as a dual concept. Chemically, it is a highly effective nucleophilic coupler essential for the formation of stable, permanent color in oxidative hair dyes. Biologically, its mechanism is one of toxicology, primarily characterized by a potential for skin sensitization through haptenation. While in vitro studies indicate a potential for genotoxicity mediated by metabolites, this effect is not observed in vivo, demonstrating the critical role of whole-organism detoxification pathways. Based on a comprehensive body of evidence, regulatory agencies have established concentration limits under which this ingredient is considered safe for its intended use in hair colorants.

References

An In-depth Technical Guide to the Research Applications of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is an aromatic amine primarily known for its application in the cosmetics industry as a key component in oxidative hair dye formulations.[1][2][3] While its industrial use is well-documented, its potential within the research and drug development sectors remains largely unexplored in scientific literature. This guide elucidates the potential research applications of this compound, leveraging its inherent chemical properties and drawing parallels with structurally analogous molecules widely used in established biochemical assays. By examining its function as a redox-active molecule, we propose its utility as a chromogenic substrate for peroxidases, offering a valuable tool for immunoassays and enzymatic studies. This document provides the theoretical framework, detailed experimental protocols, and necessary safety information to enable researchers to harness the capabilities of this compound in a laboratory setting.

Introduction and Physicochemical Profile

This compound (CAS: 66422-95-5) is an aromatic diamine salt.[4] In its primary industrial application, it functions as a "coupler" in permanent hair coloring systems.[3] In this context, it undergoes oxidative coupling with a primary intermediate (a "developer") in the presence of hydrogen peroxide to form larger, stable colorant molecules within the hair shaft.[5]

The very properties that make it an effective hair dye component—specifically, its capacity to be readily oxidized—suggest its potential as a substrate in enzyme-catalyzed reactions that involve electron transfer. Many aromatic amines, most notably o-phenylenediamine (OPD), are standard chromogenic reporters in enzyme-linked immunosorbent assays (ELISAs) and other HRP-based detection methods.[6][7] The structural similarity of 2-(2,4-Diaminophenoxy)ethanol to OPD provides a strong rationale for its application in similar biochemical contexts. This guide will explore this potential, offering a technical framework for its use as a research reagent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 66422-95-5[4]
Molecular Formula C₈H₁₄Cl₂N₂O₂[4]
Molecular Weight 241.11 g/mol [4]
Appearance Light grey to pale pink-grey powder[2][8]
Melting Point 242.5°C[9]
Water Solubility 425 g/L (at 20°C)[10]
log Pow 0.99 (at 20°C)[10]
Purity (Typical) ≥98.5%[2][9]

Proposed Mechanism of Action in a Research Context

We propose that 2-(2,4-Diaminophenoxy)ethanol can serve as a chromogenic reducing substrate for peroxidase enzymes, such as Horseradish Peroxidase (HRP), in the presence of hydrogen peroxide (H₂O₂). This mechanism is analogous to the well-characterized oxidation of OPD.[11][12]

The proposed reaction pathway is as follows:

  • Enzyme Activation: The HRP enzyme is oxidized by hydrogen peroxide, forming a high-valence iron-oxo intermediate (Compound I).

  • Substrate Oxidation: 2-(2,4-Diaminophenoxy)ethanol donates an electron to Compound I, reducing it and generating a substrate radical cation. This process repeats, returning the enzyme to its resting state.

  • Dimerization & Color Development: The resulting substrate radicals undergo oxidative coupling (dimerization) to form a soluble, colored end-product. This product, likely a diaminophenazine derivative, will exhibit a distinct absorbance maximum in the visible spectrum, allowing for spectrophotometric quantification.

The intensity of the color produced is directly proportional to the amount of enzyme activity, which, in an immunoassay context, correlates with the quantity of the analyte of interest.

G cluster_0 Proposed Enzymatic Reaction HRP HRP (Resting State) HRP_ox HRP Compound I (Oxidized) HRP->HRP_ox H2O2 H₂O₂ H2O2->HRP_ox Oxidizes H2O 2H₂O HRP_ox->HRP Reduces Substrate 2-(2,4-Diaminophenoxy)ethanol (Colorless Substrate) Substrate_rad Substrate Radical Cations Substrate->Substrate_rad 2e⁻ donation Product Oxidized Dimer (Colored Product) Substrate_rad->Product Dimerization

Caption: Proposed mechanism for peroxidase-catalyzed oxidation.

Potential Research Application: A Colorimetric Peroxidase Assay

The most direct application for this compound is as a liquid, soluble chromogenic substrate in HRP-based detection systems. This is a foundational technique in many areas of life science research, from diagnostics to drug discovery.

Expertise & Causality in Protocol Design

The choice of buffer is critical. A phosphate-citrate buffer at pH 5.0 is recommended, as this is the optimal pH for the HRP-catalyzed oxidation of many aromatic amine substrates, including OPD.[6] This acidic environment facilitates the enzymatic reaction, maximizing signal generation while keeping non-enzymatic background oxidation to a minimum. The reaction is stopped with a strong acid (e.g., 2 M H₂SO₄), which denatures the HRP enzyme and, importantly, causes a bathochromic shift (a change in color and absorbance maximum) in the oxidized product, stabilizing the signal for accurate reading.[13]

Detailed Experimental Protocol: ELISA Application

This protocol describes the final detection step of a standard indirect ELISA. It assumes the plate has already been coated with antigen, incubated with primary and HRP-conjugated secondary antibodies, and washed.

Materials:

  • This compound (MW: 241.11 g/mol )

  • Phosphate-Citrate Buffer (0.05 M, pH 5.0)

  • Hydrogen Peroxide (30% w/w solution)

  • Sulfuric Acid (H₂SO₄), 2 M solution

  • Microplate reader with a 490-492 nm filter

  • 96-well polystyrene microplate

Reagent Preparation (Self-Validating System):

  • Substrate Buffer (0.05 M Phosphate-Citrate, pH 5.0):

    • Prepare 0.1 M citric acid and 0.2 M dibasic sodium phosphate.

    • Mix 24.3 mL of 0.1 M citric acid with 25.7 mL of 0.2 M dibasic sodium phosphate and bring the final volume to 100 mL with deionized water.

    • Verify pH is 5.0±0.1. This buffer should be stored at 4°C.

  • Substrate Stock Solution (10 mg/mL):

    • Dissolve 100 mg of this compound in 10 mL of Substrate Buffer.

    • Note: Prepare this solution fresh and protect it from light to prevent auto-oxidation, which would increase background signal. A slight pinkish tint is acceptable, but a dark solution should be discarded.

  • Working Substrate Solution (Prepare immediately before use):

    • Dilute the Substrate Stock Solution 1:25 in Substrate Buffer to a final concentration of 0.4 mg/mL. For 10 mL of working solution, add 400 µL of stock to 9.6 mL of buffer.

    • Add 4 µL of 30% H₂O₂ per 10 mL of working solution. Mix gently. This addition is the final step before adding to the plate; H₂O₂ initiates the enzymatic reaction.

  • Stop Solution: 2 M H₂SO₄.

Assay Procedure:

  • After the final wash step of the immunoassay, remove all residual wash buffer from the wells by inverting and tapping the plate on a clean paper towel.

  • Add 100 µL of the freshly prepared Working Substrate Solution to each well, including blanks and standards.

  • Incubate the plate in the dark at room temperature (20-25°C) for 15-30 minutes. The incubation time is a critical variable and should be optimized for the specific assay to achieve a robust signal without oversaturating the highest standards.

  • Stop the reaction by adding 50 µL of Stop Solution (2 M H₂SO₄) to each well. The solution should turn from a brownish-orange to a stable yellow.

  • Read the optical density (OD) of each well at 492 nm within 30 minutes of adding the stop solution.

G cluster_1 ELISA Detection Workflow P1 1. Final Wash of ELISA Plate P2 2. Add 100 µL Working Substrate Solution P1->P2 P3 3. Incubate in Dark (15-30 min) P2->P3 P4 4. Add 50 µL Stop Solution (2M H₂SO₄) P3->P4 P5 5. Read Absorbance at 492 nm P4->P5

Caption: Experimental workflow for colorimetric detection.

Safety and Toxicological Profile

As a research tool, it is imperative to handle this compound with appropriate laboratory precautions. The compound has been extensively studied for its toxicological properties by cosmetic safety panels.[3][14][15] The key findings are summarized below.

Table 2: Summary of Toxicological Data

EndpointResultCommentsSource(s)
Acute Oral Toxicity Harmful if swallowed (LD₅₀ ≈ 1000 mg/kg in rats)GHS Category 4. Clinical signs included hypoactivity and convulsions.[16]
Skin Irritation Slightly irritatingTested at 4% solution; considered a non-irritant at lower concentrations.[14]
Eye Irritation Practically non-irritating to slightly irritatingTested at 4% aqueous solution.[9][14]
Skin Sensitization Potential for sensitizationMay cause an allergic skin reaction. Calculated EC3 value of 3.2%.[15][16]
Mutagenicity/Genotoxicity Largely negative in a battery of testsSome studies reported marginal responses, but the overall conclusion is non-mutagenic.[15]
Carcinogenicity Non-carcinogenicBased on a 104-week drinking water study in mice.[15]
Developmental Toxicity No teratogenic effects observedEffects observed at high doses were considered secondary to maternal toxicity.[8][14]

Handling Recommendations: Researchers should wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood. Given its sensitization potential, repeated skin contact should be avoided.[16]

Conclusion

While this compound is firmly established in the cosmetics industry, its chemical properties strongly support its repurposing as a valuable tool for the research community. Its ability to act as a peroxidase substrate positions it as a viable and effective chromogen for ELISAs and other HRP-based assays. By providing a detailed protocol grounded in the established principles of enzyme kinetics and immunoassay development, this guide serves as a foundational resource for scientists and developers seeking to explore the utility of this compound. As with any laboratory reagent, a thorough understanding of its safety profile is essential for its responsible and effective implementation.

References

2-(2,4-Diaminophenoxy)ethanol dihydrochloride solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Authored by a Senior Application Scientist

Foreword: Understanding the Molecule

This compound (CAS No. 66422-95-5) is a critical intermediate, primarily recognized for its role as a coupler in oxidative hair dye formulations.[1][2] Its chemical structure, featuring a di-substituted phenyl ring, allows it to react with developers (like p-phenylenediamine) in the presence of an oxidizing agent (such as hydrogen peroxide) to form stable, long-lasting color molecules within the hair shaft.[2] For researchers and formulation scientists, a comprehensive understanding of its solubility and stability is not merely academic; it is fundamental to ensuring product efficacy, safety, and shelf-life. This guide synthesizes available technical data and outlines robust methodologies for evaluating these core parameters.

Section 1: Core Physicochemical Properties

Before delving into solubility and stability, it is crucial to establish the fundamental physicochemical identity of the compound. These properties are the baseline upon which all further analysis is built. The dihydrochloride salt form enhances the compound's aqueous solubility and stability compared to its free base.

Table 1: Physicochemical Characteristics of this compound

PropertyValueSource(s)
CAS Number 66422-95-5[3][4]
Molecular Formula C₈H₁₂N₂O₂ · 2HCl (or C₈H₁₄Cl₂N₂O₂)[3][4]
Molecular Weight 241.11 - 241.12 g/mol [3][4]
Appearance Light grey to pale pink-grey crystalline powder[1][4][5]
Melting Point 222-224°C[1][2][4][6]
Purity (by HPLC) Typically ≥98.5%[1][2]
Storage Condition Inert atmosphere, Room Temperature[4][6][7][8]
Stability Note Air Sensitive[4][6][8]

Section 2: Solubility Profile

The solubility of an active ingredient dictates its formulation possibilities, bioavailability, and reaction kinetics. For this compound, its performance in aqueous-based hair dye systems is directly tied to its water solubility.

Quantitative Solubility Data

The compound exhibits high solubility in water, a critical feature for its application in aqueous cosmetic formulations. Its solubility in polar organic solvents is also noteworthy, providing flexibility for creating concentrated stock solutions for research and analytical purposes.

Table 2: Solubility Data

SolventSolubilityTemperatureSource(s)
Water 425 g/L20°C[4][5][6][9]
DMSO ≥ 10 g/100 mL (Slightly soluble)20°C[6][8][9]
Methanol Soluble (Slightly)Not Specified[4][6][8]
Ethanol ≤ 1 g/100 mL (Soluble)Not Specified[1][9]
Acetone SolubleNot Specified[1]
Chloroform SolubleNot Specified[1]

Note: Contradictory data exists regarding water solubility, with one source suggesting insolubility[1]. However, multiple other sources confirm high aqueous solubility, which is consistent with the nature of a dihydrochloride salt.

Causality and Formulation Insights

The high aqueous solubility (425 g/L) is a direct consequence of its salt form. The two hydrochloride moieties ensure that the amine functional groups are protonated, rendering the molecule highly polar and readily solvated by water. This is advantageous in hair dye formulations, which are typically aqueous emulsions or gels, allowing for homogenous mixing and consistent application.

The solubility in solvents like DMSO and methanol is crucial for analytical method development, enabling the preparation of concentrated stock solutions for HPLC and other assays.

Experimental Protocol: Equilibrium Solubility Determination

This protocol provides a reliable method for verifying solubility data in-house. The principle is to create a saturated solution and quantify the dissolved solute.

Workflow: Solubility Determination

G cluster_prep Preparation cluster_analysis Analysis A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24h) A->B C Centrifuge/Filter to remove undissolved solid B->C Achieve Equilibrium D Extract clear supernatant C->D E Quantify concentration (e.g., via HPLC/UV-Vis) D->E F Result E->F Calculate Solubility (e.g., in g/L)

Caption: Workflow for equilibrium solubility assessment.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., deionized water) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 20°C or 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Remove the vial and allow it to stand at the same temperature. Centrifuge the sample at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with the solvent.

  • Quantification: Carefully withdraw a precise volume of the clear supernatant. Dilute this aliquot with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC with a calibration curve.

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Section 3: Stability Profile

Stability testing is the cornerstone of drug development and chemical safety, providing critical information on how a substance's quality varies over time under the influence of environmental factors.[10] For this compound, stability is paramount not only for determining shelf-life but also for preventing the formation of potentially sensitizing or toxic degradation products.[2]

General Stability and Storage

The compound is noted as being "Air Sensitive"[4][6][8], which implies a susceptibility to oxidation. The diaminophenoxy moiety is electron-rich and can be prone to oxidative degradation, which may lead to color changes and the formation of impurities.

Recommended Storage Conditions:

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[4][6][8]

  • Temperature: Store in a cool, dry, and well-ventilated place at room temperature.[3][5][7]

  • Container: Keep the container tightly closed and properly labeled.[3][7]

Solution Stability

Data from the Scientific Committee on Consumer Safety (SCCS) provides specific insights into the compound's stability in solution, which is highly relevant for both analytical work and liquid formulations.

  • Aqueous Solution: At concentrations of 0.1 and 200 mg/mL, the compound is stable for up to 6 hours at room temperature and for 9 days at +4°C when protected from light and under an inert gas atmosphere.[9][11]

  • DMSO Solution: At concentrations of 5, 50, and 100 mg/mL, the compound is stable for up to 4 hours at room temperature when protected from light and under an inert gas atmosphere.[9][11]

Insight: The limited stability at room temperature, especially in DMSO, underscores the need to prepare solutions fresh for analytical testing and to store stock solutions under refrigerated and protected conditions.

Forced Degradation Studies: A Proactive Approach

Forced degradation (or stress testing) is an essential process where a compound is intentionally exposed to conditions more severe than accelerated stability testing.[10][12] The goal is to identify likely degradation products and establish degradation pathways. This information is fundamental for developing stability-indicating analytical methods—methods that can accurately measure the active ingredient without interference from any degradants.[13]

Typical Stress Conditions for Forced Degradation:

  • Acid/Base Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂), often at room or elevated temperature.[14]

  • Thermal Stress: Exposing the solid compound to dry heat (e.g., >50°C).[13]

  • Photostability: Exposing the compound (both solid and in solution) to controlled light conditions as specified by ICH Q1B guidelines.

Logical Workflow: Forced Degradation Study

G cluster_stress Stress Application cluster_analysis Analysis & Characterization A Prepare solutions of compound in various media B Expose to Stressors: Acid, Base, H2O2, Heat, Light (ICH Q1B) A->B C Analyze samples at time points via HPLC B->C Generate Degradants D Assess peak purity and quantify degradation C->D E Identify major degradants (e.g., using LC-MS) D->E F Outcome E->F Establish Degradation Pathway & Develop Stability-Indicating Method

Caption: Logical workflow for a forced degradation study.

Experimental Protocol: General Forced Degradation Study

This protocol outlines a systematic approach to investigating the degradation pathways of this compound.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours), neutralize with NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C. Withdraw and neutralize aliquots with HCl at the same time points.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and monitor over time (e.g., up to 24 hours).

  • Thermal Degradation: Store the solid powder in an oven at a high temperature (e.g., 80°C) for a set period. Also, reflux the stock solution for several hours.

  • Photostability: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, alongside a non-degraded control, using a high-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector.

    • Objective: Aim for 5-20% degradation of the parent compound.

    • Evaluation: Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. Check the peak purity of the parent peak to ensure the method is specific.

    • Mass Balance: Ensure that the total response (parent + degradants) remains reasonably constant, demonstrating that all significant degradation products are being detected.

Section 4: Conclusion

This compound is a compound with well-defined physicochemical properties that make it highly suitable for its intended use in oxidative hair dyes. Its high water solubility facilitates its incorporation into aqueous formulations. While the compound is stable under recommended storage conditions—cool, dry, and under an inert atmosphere—it is sensitive to air and has limited stability in solution at room temperature, necessitating careful handling and fresh preparation of analytical and formulation samples. A systematic approach to stability testing, including forced degradation studies, is essential for any researcher or developer to ensure the creation of a safe, effective, and stable final product.

References

A Technical Guide to the Safe Laboratory Handling of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides in-depth technical guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS No. 66422-95-5) in a laboratory environment. The protocols and recommendations herein are synthesized from authoritative safety data sheets and toxicological assessments to ensure a self-validating system of laboratory safety.

Compound Identification and Physicochemical Properties

This compound is an aromatic amine salt, primarily used as an intermediate or as an oxidation colorant in hair dyes.[1][2] Its physical form is typically a grey to pale pink-grey powder.[1] Understanding its basic properties is the foundation of a sound risk assessment.

PropertyValueSource
CAS Number 66422-95-5[3][4]
Molecular Formula C₈H₁₂N₂O₂ · 2HCl[3][5]
Molecular Weight 241.11 g/mol [4][6]
Appearance Grey to pale pink-grey powder[1]
Purity Typically >98%[5]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with several significant hazards that dictate the necessary handling precautions.[7][8] The primary risks are acute oral toxicity, severe eye damage, and skin sensitization.[7][9]

PictogramGHS ClassHazard Statement
alt text
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[3][8]
alt text
Skin Sensitization (Category 1)H317: May cause an allergic skin reaction.[3][8]
alt text
Serious Eye Damage (Category 1)H318: Causes serious eye damage.[7]
alt text
Hazardous to the aquatic environment, long-termH411: Toxic to aquatic life with long lasting effects.[7][8]

Note: Some sources also indicate a suspicion of causing genetic defects (H341), warranting additional caution.[10]

The causality behind these classifications is rooted in the compound's chemical reactivity. As an aromatic amine, it can be readily absorbed and act as a sensitizer, meaning initial exposures may prime the immune system for a more severe allergic reaction upon subsequent contact.[3] The risk of severe eye damage necessitates stringent eye protection, as contact can lead to irreversible harm.[7]

Risk Mitigation and Exposure Controls

A multi-layered approach, grounded in the hierarchy of controls, is essential for mitigating the risks associated with this compound.

Engineering Controls

The primary engineering control is to minimize the generation and inhalation of dust.

  • Ventilation: Always handle this compound within a certified chemical fume hood or at a bench with appropriate local exhaust ventilation.[3][8] This is critical to prevent respiratory tract irritation and systemic exposure.[3]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[11]

Administrative Controls

These work practices are designed to reduce the duration, frequency, and severity of potential exposure.

  • Restricted Access: Designate specific areas for handling this compound.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][7] Do not eat, drink, or smoke in areas where the chemical is used.[7][10]

  • Avoid Dust Formation: Develop procedures that avoid creating dust, such as gentle scooping instead of pouring, and cleaning spills without dry sweeping.[3][12]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards. All PPE should be compliant with appropriate government standards such as NIOSH (US) or EN (EU).[3]

Protection TypeSpecificationRationale and Source
Eye/Face Chemical safety goggles and a face shield.Required to protect against dust particles and splashes, preventing serious eye damage.[3][7]
Skin/Hand Chemical-resistant gloves (e.g., Butyl rubber, Viton™) inspected before use. A lab coat or coveralls.Prevents skin contact, irritation, and potential sensitization. Gloves must comply with standards like EN 374.[3][7][12]
Respiratory Required if dust is generated or ventilation is insufficient. Use a NIOSH P95 or EN 143 P1 particle respirator at a minimum. For higher exposures, a cartridge respirator (e.g., ABEK-P2) is necessary.Protects against inhalation of the harmful powder, which can cause respiratory tract irritation.[3][12]

Standard Operating Procedures for Laboratory Use

Adherence to validated protocols is key to ensuring safety and experimental integrity.

Protocol for Weighing and Transferring Solid
  • Pre-Operation:

    • Ensure the chemical fume hood is operational.

    • Don all required PPE (goggles, face shield, gloves, lab coat).

    • Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

  • Operation:

    • Gently open the container, avoiding any puff of powder.

    • Using a clean spatula, carefully transfer the desired amount of this compound to the weigh boat. Avoid any actions that could create dust.

    • Securely close the main container.

    • Carefully transfer the weighed powder to the reaction vessel or beaker, also within the fume hood.

  • Post-Operation:

    • Clean the spatula and any contaminated surfaces with a damp cloth to prevent residual dust.

    • Dispose of the weigh boat and cleaning materials as contaminated waste.

    • Remove gloves using the proper technique (without touching the outer surface) and dispose of them.[3]

    • Wash hands thoroughly.

Protocol for Preparing an Aqueous Solution
  • Pre-Operation:

    • Perform all steps within a chemical fume hood.

    • Don all required PPE.

    • Weigh the required amount of solid compound following the protocol above (4.1).

  • Operation:

    • Place the desired volume of solvent (e.g., deionized water) in an appropriate beaker or flask equipped with a magnetic stir bar.

    • Slowly and carefully add the weighed powder to the solvent while stirring. Adding the solid to the liquid minimizes dust generation.

    • Cover the beaker with a watch glass or parafilm to prevent aerosols from escaping.

    • Allow the mixture to stir until the solid is fully dissolved.

  • Post-Operation:

    • Clean all equipment.

    • Dispose of any contaminated materials (e.g., weigh boats, wipes) in the designated hazardous waste stream.

    • Remove PPE and wash hands.

Emergency Response Protocols

Rapid and correct response to an emergency is critical. Always have the Safety Data Sheet (SDS) for this compound readily available.[3]

First Aid Measures
  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][11]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11][12] Remove contaminated clothing and wash it before reuse.[11] If skin irritation or a rash occurs, seek medical attention.[8]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.[7][11]

  • In Case of Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[3][12] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[8]

Accidental Release (Spill) Response
  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation and don full PPE, including respiratory protection.[3]

  • Prevent the powder from becoming airborne. If safe to do so, cover the spill with a plastic sheet or lightly moisten it with water.[12]

  • Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[3][12] Avoid creating dust during this process.[3]

  • Clean the spill area thoroughly with a wet cloth or absorbent material.

  • Prevent the spilled material from entering drains or waterways.[3][8]

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Restrict Access spill->evacuate don_ppe Don Full PPE (Incl. Respirator) evacuate->don_ppe contain Contain Spill (Cover or gently moisten) don_ppe->contain collect Collect Material (Sweep into labeled container) contain->collect clean Decontaminate Area (Wet wipe) collect->clean dispose Dispose of Waste (As per regulations) clean->dispose report Report Incident dispose->report

Caption: Workflow for responding to a solid spill.

Storage and Disposal

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][12] Keep the container tightly closed to prevent moisture absorption and contamination.[3][8]

  • Disposal: All waste material and contaminated items must be disposed of through a licensed professional waste disposal company.[3] The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3][11] Do not allow the product to enter drains.[3] Contaminated packaging should be treated as unused product.[3][13]

Toxicological Summary

While a comprehensive toxicological profile has not been established for all endpoints, key data underscores the need for caution.[3]

EndpointResultSpeciesSource
Acute Oral Toxicity (LD50) ~1000 mg/kgRat[9]
Acute Oral Toxicity (LD50) 1160 mg/kgMouse[9]
Skin Sensitization Moderate SensitizerAnimal Studies[9]
Eye Irritation Irritant / Causes Serious DamageRabbit[7][9]
Skin Irritation Minimally to non-irritatingRabbit[9]

The data indicates moderate acute toxicity if swallowed and confirms the compound as a skin sensitizer and a significant eye irritant.[9]

References

An In-depth Technical Guide to 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride: Molecular Structure and Functional Group Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2,4-Diaminophenoxy)ethanol dihydrochloride, identified by its CAS number 66422-95-5, is a significant aromatic organic compound with critical applications in the cosmetics industry, primarily as an intermediate in oxidative hair dye formulations.[1][2] Its molecular structure, which combines stability with reactivity, makes it a preferred choice for creating a spectrum of hair colors. This technical guide provides a comprehensive analysis of the molecular structure and functional groups of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and cosmetic chemistry.

This document will delve into the compound's physicochemical properties, elucidate the characteristics of its key functional groups, and discuss its toxicological profile and safe handling procedures. The aim is to provide a holistic understanding of this compound, grounded in scientific principles and supported by authoritative data.

Molecular Identity and Physicochemical Properties

This compound is a salt, with the molecular formula C₈H₁₄Cl₂N₂O₂ and a molecular weight of approximately 241.11 g/mol .[3] It typically appears as a light grey to white or pale pink-grey crystalline powder, a form that facilitates its handling and integration into manufacturing processes.[4][1]

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource(s)
Molecular Formula C₈H₁₄Cl₂N₂O₂[3]
Molecular Weight 241.11 g/mol [3]
Appearance Light grey to white crystalline powder
Melting Point 222-224 °C[5]
Boiling Point 432.7 °C
Flash Point 215.5 °C
Solubility Highly soluble in water (425 g/L at 20°C); slightly soluble in methanol and dimethyl sulfoxide.[5][6]
Purity (typical) ≥99.5% (by HPLC)

The high melting and boiling points indicate the compound's thermal stability under standard processing conditions. High purity is a critical parameter for its application in cosmetics to ensure product consistency and safety.

Molecular Structure Visualization

The structural arrangement of this compound is fundamental to its chemical behavior. The core of the molecule is a benzene ring substituted with two amino groups, an ether linkage to an ethanol group, and two hydrochloride salts associated with the amino groups.

Caption: 2D representation of this compound.

Functional Group Analysis

The reactivity and utility of this compound are dictated by its constituent functional groups: the aromatic diamine, the ether linkage, and the primary alcohol.

Aromatic Diamine Groups

The two amino (-NH₂) groups attached to the benzene ring are the primary sites of reactivity. In the dihydrochloride salt form, these amino groups are protonated (-NH₃⁺), which increases the compound's water solubility and stability.

  • Reactivity in Hair Dyes: In the alkaline environment of hair coloring formulations, typically in the presence of an oxidizing agent like hydrogen peroxide, these amino groups are deprotonated. The resulting free amine is highly reactive and serves as a "coupler" or "developer" in the dye formation process.[7] It reacts with other dye precursors to form larger, colored molecules that become trapped within the hair shaft, resulting in a permanent color change.[7]

  • Chemical Reactions: The amino groups can undergo various chemical reactions, including oxidation to form quinone derivatives and nucleophilic substitution.[5]

Ether Group

The ether linkage (-O-) connects the phenoxy group to the ethanol side chain.

  • Stability: Ether linkages are generally stable and less reactive than the amino or hydroxyl groups. This stability is crucial for maintaining the integrity of the molecule during storage and formulation.

  • Influence on Properties: The ether group influences the molecule's overall polarity and solubility characteristics. It also provides a flexible link between the aromatic ring and the ethanol moiety.

Primary Alcohol Group

The terminal hydroxyl (-OH) group of the ethanol side chain is a primary alcohol.

  • Hydrogen Bonding: This hydroxyl group can participate in hydrogen bonding, which contributes to the compound's solubility in polar solvents like water.

  • Reactivity: While less reactive than the aromatic amines in the context of hair dyeing, the primary alcohol can undergo typical alcohol reactions such as esterification or oxidation under specific conditions. Its presence can also modulate the overall properties of the final dye molecule.

Synthesis Overview

The synthesis of this compound typically involves a multi-step process. A common route starts with 2,4-dinitrochlorobenzene, which undergoes a Williamson ether synthesis with ethylene glycol in an alkaline medium to form β-2,4-dinitrophenoxyethanol.[1][8] This intermediate is then subjected to catalytic hydrogenation to reduce the two nitro groups to amino groups.[8][9] The final step involves reacting the resulting 2-(2,4-diaminophenoxy)ethanol with hydrochloric acid to produce the dihydrochloride salt.[1][9]

synthesis_workflow cluster_0 Synthesis Pathway 2,4-Dinitrochlorobenzene 2,4-Dinitrochlorobenzene β-2,4-Dinitrophenoxyethanol β-2,4-Dinitrophenoxyethanol 2,4-Dinitrochlorobenzene->β-2,4-Dinitrophenoxyethanol Williamson Ether Synthesis (Ethylene Glycol, NaOH) 2-(2,4-Diaminophenoxy)ethanol 2-(2,4-Diaminophenoxy)ethanol β-2,4-Dinitrophenoxyethanol->2-(2,4-Diaminophenoxy)ethanol Catalytic Hydrogenation 2-(2,4-Diaminophenoxy)ethanol\ndihydrochloride 2-(2,4-Diaminophenoxy)ethanol dihydrochloride 2-(2,4-Diaminophenoxy)ethanol->2-(2,4-Diaminophenoxy)ethanol\ndihydrochloride Salification (Hydrochloric Acid)

Caption: Simplified synthesis workflow for this compound.

Toxicological Profile and Safety Considerations

Understanding the toxicological profile of this compound is paramount for its safe handling and application.

Acute Toxicity

The compound is considered to have moderate acute toxicity based on animal studies with oral exposure.[10] The median lethal dose (LD50) in rats was approximately 1000 mg/kg body weight, and in mice, it was 1160 mg/kg body weight.[10] Ingestion is harmful.[11]

Skin and Eye Irritation and Sensitization
  • Skin: It is not considered a primary skin irritant but is classified as a moderate skin sensitizer, meaning it may cause an allergic skin reaction upon repeated contact.[10][11][12]

  • Eyes: In its concentrated form, it may cause eye irritation.[11] However, a 4% solution was found to be practically non-irritating to rabbit eyes.[10]

Genotoxicity and Carcinogenicity

Based on a weight of evidence from available in vitro and in vivo studies, this compound is not considered to be genotoxic.[10] Studies in rats and mice have not shown carcinogenic effects.[5]

Regulatory Status and Safe Use

The use of this chemical in cosmetic products, particularly hair dyes, is regulated in various regions, including the European Union, Canada, and Australia.[10] The Scientific Committee on Consumer Safety (SCCS) in Europe has concluded that its use in oxidative hair dye formulations at a maximum final concentration of 2% (after mixing with hydrogen peroxide) is safe for consumers, apart from its sensitizing potential.[13]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given its toxicological profile, stringent safety protocols must be followed when handling this compound in a laboratory or industrial setting.

Step-by-Step Safe Handling Protocol:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[11] Use appropriate exhaust ventilation where dust is formed.[11]

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator if ventilation is inadequate or for prolonged exposure.[11]

    • Hand Protection: Wear compatible chemical-resistant gloves.[14]

    • Eye Protection: Use chemical safety goggles.[14]

    • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[14]

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing.[14] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[11]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[11]

  • Spill Response: In case of a spill, avoid creating dust.[11] Sweep up the material and place it in a suitable, closed container for disposal.[11]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[11]

    • Eye Contact: Flush eyes with water as a precaution.[11]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[11]

Conclusion

This compound is a well-characterized compound with a molecular architecture that is ideally suited for its primary application in oxidative hair colorants. Its aromatic diamine functional groups provide the necessary reactivity for dye formation, while the ether and alcohol moieties contribute to its overall physicochemical properties and stability. A thorough understanding of its molecular structure, functional group reactivity, and toxicological profile is essential for its safe and effective use in both research and industrial applications. Adherence to established safety protocols is critical to mitigate the risks associated with its handling.

References

An In-depth Technical Guide to the Biological Activity of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a synthetic aromatic amine primarily recognized for its application as a key component in oxidative hair dye formulations.[1][2] Its biological interactions have been extensively scrutinized, not for therapeutic efficacy, but for safety and toxicological assessment within the cosmetics industry. This guide provides a comprehensive analysis of the known biological and toxicological profile of this compound, drawing from authoritative safety assessments by international regulatory bodies. Furthermore, this document ventures into prospective, yet currently hypothetical, areas of biological activity that could warrant investigation by researchers in drug discovery and development, based on the compound's chemical structure.

Introduction: A Compound of Dual Identity

This compound (CAS 66422-95-5) is an organic salt with the molecular formula C8H12N2O2·2HCl.[3] While its commercial and regulatory history is firmly rooted in the cosmetics sector, its chemical structure—a substituted diaminobenzene—presents features that are of interest to researchers exploring novel bioactive molecules.

This guide moves beyond the established role of this compound in cosmetology to provide a deeper understanding of its interactions with biological systems. For drug development professionals, the extensive toxicological data serves as a crucial foundation, offering a preliminary safety profile that can inform early-stage research decisions. The subsequent exploration of potential, unvalidated biological activities aims to stimulate novel lines of scientific inquiry.

Physicochemical Characteristics and Synthesis Overview

Understanding a compound's biological activity begins with its chemical identity.

PropertyValue
Molecular Formula C8H12N2O2·2HCl
Molecular Weight 241.12 g/mol [4]
Appearance White to off-white crystalline powder[5]
Solubility Soluble in water[5][6]
Stability Aqueous solutions are stable for up to 6 hours at room temperature and 9 days at 4°C when protected from light.[7][8]

The synthesis of this compound is typically achieved through a multi-step process. A common pathway involves the condensation of 2,4-dinitrochlorobenzene with ethylene glycol, followed by a hydrogenation reduction step, and finally, salification with hydrochloric acid to yield the dihydrochloride salt.[9][10] This process is crucial as it determines the purity profile of the final compound, a critical parameter for any biological investigation.

Established Biological Interaction: Mechanism in Oxidative Hair Dyeing

The primary and well-documented biological application of this compound is in permanent hair coloring.[11] In this context, it functions not as a direct dye, but as a "coupler." The hair dyeing process is a chemical reaction that occurs within the hair shaft.

Mechanism:

  • Initiation: The process begins with an oxidizing agent, typically hydrogen peroxide, mixed with dye precursors.

  • Oxidation: The oxidizing agent oxidizes primary intermediates (developers), such as p-phenylenediamine (PPD).

  • Coupling Reaction: The oxidized developer then reacts with a coupler molecule—in this case, 2-(2,4-diaminophenoxy)ethanol. This reaction forms a larger, stable indo-dye molecule.

  • Color Formation: These newly formed large colorant molecules are trapped within the hair's cortex, resulting in a "permanent" color change.[1]

This coupling reaction is a targeted chemical process designed to occur under specific pH and oxidative conditions.

Hair_Dye_Mechanism cluster_reaction Reaction Inside Hair Shaft H2O2 Hydrogen Peroxide (Oxidizing Agent) Oxidized_Dev Oxidized Intermediate Developer Primary Intermediate (e.g., PPD) Developer->Oxidized_Dev Oxidizes Indo_Dye Large Indo-Dye Molecule (Trapped in Hair Cortex) Oxidized_Dev->Indo_Dye Reacts with Coupler 2-(2,4-Diaminophenoxy)ethanol (Coupler) Coupler->Indo_Dye

Caption: Oxidative hair dyeing workflow.

Comprehensive Toxicological Profile: Known Biological Interactions

The most extensive data on the biological activity of this compound comes from safety and toxicological studies. These assessments, conducted by bodies like the Cosmetic Ingredient Review (CIR) and the European Commission's Scientific Committee on Consumer Safety (SCCS), provide a detailed picture of how this compound interacts with mammalian systems.[7][11]

Toxicological EndpointSpeciesRouteKey FindingReference
Acute Oral Toxicity Rat, MouseOralLD50 ≈ 1000-1160 mg/kg bw. Classified as having moderate acute toxicity.[4][12]
Skin Irritation RabbitDermalSlightly irritating at 4.0% concentration.[11]
Eye Irritation RabbitOcularPractically non-irritating to slightly irritating at 4% solution.[4][11]
Skin Sensitization Mouse, HumanDermalConsidered a moderate skin sensitizer in animal studies and produces low-level sensitization in humans.[4][11]
Genotoxicity In vitro/In vivoMultipleMost bacterial genotoxicity assays were negative. Not active in in-vivo genotoxicity studies.[4][11]
Developmental Toxicity RatOralNo adverse developmental effects observed at doses non-toxic to the mother. A NOAEL of 20 mg/kg bw/day was established.[4]
Carcinogenicity MouseDermalNot found to be carcinogenic in two separate studies.[4][11]
Causality in Toxicological Assessment
  • Skin Sensitization: The potential to cause an allergic skin reaction is a critical health endpoint.[4] The Local Lymph Node Assay (LLNA) in mice is a standard protocol to assess this. It measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application. An increased proliferation, indicated by a Stimulation Index (SI) greater than 3, suggests a sensitization potential. For this compound, SI values exceeded 4 at concentrations of 5%, confirming its classification as a sensitizer.[4]

  • Genotoxicity: A battery of tests is employed because no single assay can detect all genotoxic mechanisms. Bacterial reverse mutation assays (Ames tests) are used to detect point mutations.[11] In vitro mammalian chromosome aberration tests are used to identify structural chromosomal damage.[4] The negative results across most of these assays provide confidence that the compound is unlikely to be a mutagen or clastogen under normal conditions of use.[4][11]

Prospective Research into Novel Biological Activities

While its toxicological profile is well-defined, the potential for this compound to exhibit targeted, therapeutic biological activity is largely unexplored. Its chemical structure, featuring a phenol ring with two amine groups, is a motif found in various bioactive molecules. This section outlines hypothetical, yet scientifically grounded, avenues for future research.

Hypothetical Areas of Investigation
  • Enzyme Inhibition: The aromatic diamine structure is a potential pharmacophore. This compound could be screened against enzyme families where similar structures have shown activity. For example, its redox potential suggests it could interact with oxidoreductases.

  • Antioxidant/Pro-oxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals. Conversely, under certain conditions, they can act as pro-oxidants. Investigating the compound's effect on cellular redox homeostasis could reveal interesting activities.

  • Proteomics Research: As noted by some suppliers, the compound is considered a biochemical for proteomics research.[3] This suggests it may be used as a tool compound, perhaps to probe protein-small molecule interactions or as a chemical cross-linker after appropriate derivatization, though specific applications are not documented.

Screening_Workflow Compound 2-(2,4-Diaminophenoxy)ethanol dihydrochloride HTS High-Throughput Screening (HTS) Compound->HTS Enzyme Enzyme Inhibition Assays (e.g., Kinases, Oxidoreductases) HTS->Enzyme Cellular Cell-Based Assays (e.g., Cytotoxicity, Antioxidant) HTS->Cellular Receptor Receptor Binding Assays (e.g., GPCRs) HTS->Receptor Hit_ID Hit Identification Enzyme->Hit_ID Cellular->Hit_ID Receptor->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: Hypothetical workflow for screening novel biological activities.

Exemplary Experimental Protocol: In Vitro Cellular Antioxidant Assay

This protocol describes a hypothetical experiment to assess the potential antioxidant activity of this compound in a cell-based model.

Objective: To determine if the compound can mitigate oxidative stress in cultured human dermal fibroblasts (HDFs).

Methodology:

  • Cell Culture:

    • Culture primary HDFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile phosphate-buffered saline (PBS).

    • Perform serial dilutions to create a range of treatment concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

    • Remove the culture medium from the cells and replace it with a medium containing the various concentrations of the test compound. Include a vehicle control (PBS only) and a positive control (N-acetylcysteine, 5 mM).

    • Incubate for 24 hours.

  • Induction of Oxidative Stress:

    • After the pre-treatment period, introduce an oxidative stressor. For example, add H2O2 to each well to a final concentration of 200 µM.

    • Incubate for 4 hours.

  • Quantification of Reactive Oxygen Species (ROS):

    • Wash the cells with PBS.

    • Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCFDA), according to the manufacturer's instructions.

    • Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm).

  • Data Analysis:

    • Normalize the fluorescence readings to the vehicle control.

    • A significant reduction in fluorescence in the compound-treated wells compared to the H2O2-only wells would indicate antioxidant activity.

    • Calculate the EC50 value if a dose-response relationship is observed.

Self-Validation: This protocol is a self-validating system. The inclusion of a vehicle control establishes the baseline ROS level under stress, while the positive control (N-acetylcysteine) confirms the assay's ability to detect antioxidant effects. A parallel cytotoxicity assay (e.g., MTT or LDH) should be run to ensure that the observed effects are not due to cell death.

Conclusion and Future Directions

This compound is a compound with a well-documented toxicological profile, established through its extensive use in the cosmetics industry. The existing data confirms it as a moderate skin sensitizer with low systemic toxicity.[4][11] For researchers and drug development professionals, this body of knowledge provides a valuable safety baseline.

The therapeutic potential of this molecule remains an open question. Its chemical structure suggests plausible, yet unproven, biological activities, particularly in modulating enzymatic processes or cellular redox states. The path forward requires a systematic screening approach, as outlined in this guide, to move from hypothetical potential to empirical evidence. Future investigations should focus on unbiased, high-throughput screening campaigns to uncover any novel bioactivities that could form the basis for new therapeutic development programs.

References

An In-depth Technical Guide to the Research Applications of Cefotetan Disodium (CAS 66422-95-5)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Cefotetan disodium, a potent second-generation cephalosporin antibiotic. Tailored for researchers, scientists, and drug development professionals, this document delves into its mechanism of action, key research applications, and detailed experimental protocols, offering a comprehensive resource for leveraging this compound in a laboratory setting.

Introduction: Understanding Cefotetan Disodium

Cefotetan disodium (CAS 66422-95-5) is a semi-synthetic cephamycin antibiotic, structurally similar to cephalosporins but distinguished by a methoxy group at the 7-alpha position of the cephem nucleus.[1] This structural feature confers remarkable stability against a variety of beta-lactamases, enzymes that are a common cause of bacterial resistance to beta-lactam antibiotics.[2][3] Marketed under trade names such as Cefotan, Cefotetan disodium is recognized for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with particularly notable efficacy against anaerobic microorganisms.[4][5]

Mechanism of Action: A Molecular Perspective

The bactericidal activity of Cefotetan disodium stems from its ability to inhibit the synthesis of the bacterial cell wall.[2] This process is initiated by the drug's binding to and inactivation of penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[6] PBPs are crucial enzymes in the final steps of peptidoglycan synthesis, a vital component that provides structural integrity to the bacterial cell wall. By disrupting this process, Cefotetan leads to a compromised cell wall, ultimately resulting in cell lysis and death.[2] The methoxy group in its structure provides steric hindrance, protecting the beta-lactam ring from hydrolysis by many beta-lactamases.[2]

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CW Cell Wall Synthesis (Peptidoglycan cross-linking) PBP->CW Catalyzes CL Cell Lysis CW->CL Inhibition leads to Cefotetan Cefotetan Disodium Cefotetan->PBP Binds to and inactivates Cefotetan->CW BetaLactamase Beta-Lactamase BetaLactamase->Cefotetan Ineffective against (due to methoxy group)

Figure 1: Mechanism of action of Cefotetan disodium.

Primary Research Applications

Cefotetan disodium is a valuable tool in several areas of microbiological and clinical research, primarily centered around its potent antimicrobial activity.

Antimicrobial Susceptibility Testing and In Vitro Efficacy Studies

A cornerstone of Cefotetan's research application is in antimicrobial susceptibility testing (AST) to determine its effectiveness against a wide array of bacterial isolates. These studies are crucial for understanding its spectrum of activity, monitoring for the emergence of resistance, and guiding therapeutic choices in clinical settings. Cefotetan is particularly noted for its activity against anaerobic bacteria, including many species of the Bacteroides fragilis group, making it a key compound in studies focused on anaerobic infections.[7][8]

Recent research has also highlighted Cefotetan's favorable in vitro efficacy against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae, suggesting its potential as a carbapenem-sparing therapeutic option.[4][9]

Table 1: In Vitro Activity of Cefotetan Against Selected Bacterial Groups

Bacterial GroupMIC50 (µg/mL)MIC90 (µg/mL)Reference
ESBL-producing E. coli & K. pneumoniae0.252
Bacteroides fragilis5.423[10]
Anaerobic Bacteria (overall)--[8]
Clinical Research and Drug Development

Cefotetan has been the subject of numerous clinical trials, often in a comparative context with other antibiotics, to evaluate its efficacy and safety in treating a variety of infections and for surgical prophylaxis.

  • Intra-abdominal Infections: Clinical trials have demonstrated that Cefotetan is as effective as Cefoxitin in treating intra-abdominal infections, which are often polymicrobial and involve anaerobic bacteria.[2]

  • Gynecologic and Obstetric Infections: Studies have shown high clinical success rates for Cefotetan in treating acute obstetric and gynecologic infections like endometritis and pelvic inflammatory disease.[11]

  • Surgical Prophylaxis: Cefotetan has been extensively studied for its efficacy in preventing postoperative infections. Research indicates that a single preoperative dose of Cefotetan is as effective as multiple doses of Cefoxitin in surgical prophylaxis for procedures such as colorectal surgery, hysterectomy, and cesarean section.[4][9][12]

Experimental Protocols

Accurate and reproducible experimental design is paramount in antimicrobial research. The following are standardized protocols for assessing the in vitro activity of Cefotetan disodium.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Materials:

  • Cefotetan disodium powder

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive and negative growth controls

Procedure:

  • Prepare Cefotetan Stock Solution: Accurately weigh and dissolve Cefotetan disodium powder in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial twofold dilutions of the Cefotetan stock solution in CAMHB directly in the 96-well plates to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the Cefotetan dilutions. Include wells with only broth and inoculum (positive control) and wells with only broth (negative control).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Cefotetan that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a method to assess the interaction between two antimicrobial agents.

Materials:

  • Cefotetan disodium and a second antimicrobial agent

  • Appropriate broth medium (e.g., CAMHB)

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum

Procedure:

  • Prepare Drug Dilutions: Prepare serial twofold dilutions of Cefotetan along the x-axis of the microtiter plate and serial twofold dilutions of the second antibiotic along the y-axis.

  • Inoculation: Inoculate each well with a standardized bacterial suspension as described in the broth microdilution protocol.

  • Incubation: Incubate the plates under appropriate conditions.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formulas:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

Interpretation of FIC Index:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

One study reported marked synergy between Cefotetan and cefsulodin against Bacteroides fragilis, with an FIC index of less than 0.3 for most strains tested.[13] Another study found additive or synergistic effects when Cefotetan was combined with certain aminoglycosides and penicillins, with no antagonism observed.[14]

cluster_prep Preparation cluster_assay Assay Setup P1 Prepare Cefotetan Stock Solution A1 Serial Dilution of Cefotetan in 96-well plate P1->A1 P2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) A2 Inoculate wells with bacterial suspension P2->A2 A1->A2 I Incubate at 35-37°C for 16-24 hours A2->I R Read and Record MIC (Lowest concentration with no visible growth) I->R

Figure 2: Experimental workflow for MIC determination.

Mechanisms of Resistance

Bacterial resistance to Cefotetan, while less common than with some other beta-lactams due to its inherent stability, can occur through several mechanisms:

  • Hydrolysis by Beta-Lactamases: Certain beta-lactamases, particularly AmpC beta-lactamases, can hydrolyze Cefotetan, rendering it inactive.[15]

  • Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of Cefotetan, thereby decreasing its efficacy.

  • Decreased Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, can limit the entry of Cefotetan into the periplasmic space where its target PBPs are located.

Stability and Formulation

Cefotetan disodium is typically supplied as a sterile powder for reconstitution. The stability of the reconstituted solution is dependent on the diluent, concentration, and storage temperature.

  • At Room Temperature (25°C): Reconstituted solutions are generally stable for up to 24 hours.[16] However, some studies suggest a shorter expiry time of 2 days at this temperature.[17]

  • Under Refrigeration (5°C): Stability is extended to 96 hours.[16] Some research indicates stability for at least 41 days at this temperature.[17]

  • Frozen (-20°C): Cefotetan solutions can be stable for at least one week.[16]

The pH of freshly reconstituted solutions is typically between 4.5 and 6.5.[13][18] Studies have shown that the pH may increase slightly over time in storage.[8][11][19]

Conclusion and Future Directions

Cefotetan disodium remains a significant antimicrobial agent, particularly valued for its robust activity against anaerobic bacteria and its stability against many beta-lactamases. Its established efficacy in treating a range of infections and its utility in surgical prophylaxis underscore its continued relevance in both clinical and research settings.

Future research should continue to explore its potential as a carbapenem-sparing agent, especially in the context of rising antimicrobial resistance. Further investigation into synergistic combinations with other antibiotics, supported by quantitative data such as FIC indices, could unveil novel therapeutic strategies to combat multidrug-resistant pathogens. Additionally, ongoing surveillance of resistance mechanisms is crucial to ensure the continued effective use of this important antibiotic.

References

Methodological & Application

Uncharted Territory: An Inquiry into the Proteomics Applications of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: In the dynamic field of proteomics, researchers are constantly exploring novel chemical entities to enhance sample preparation, protein labeling, and structural analysis. This document addresses the inquiry into the use of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. Following a comprehensive review of scientific literature and established proteomics protocols, we conclude that there are no documented applications of this compound in proteomics sample preparation.

This guide, therefore, deviates from a standard application note. Instead, it provides a transparent overview of the compound's known characteristics, its primary industrial use, and a discussion of the theoretical chemical properties that might prompt such an inquiry from a proteomics perspective. We also include essential safety and handling information, as this is the most substantiated data available for this chemical.

Compound Profile: this compound

Chemical Formula: C₈H₁₄Cl₂N₂O₂[1]

Molecular Weight: 241.12 g/mol [1]

Synonyms: 2,4-Diaminophenoxyethanol 2HCl, Ethanol, 2-(2,4-diaminophenoxy)-, dihydrochloride[1]

This compound is a dihydrochloride salt, meaning it is the hydrochloride salt form of the parent compound 2-(2,4-Diaminophenoxy)ethanol. The salt form generally confers greater stability and solubility in aqueous solutions. The core structure consists of a phenoxy group (a benzene ring attached to an oxygen atom) with two amine (-NH₂) groups and an ethanol (-CH₂CH₂OH) group.

Established Industrial Application

The primary and well-documented use of this compound is as an intermediate in the manufacturing of hair dyes.[2][3] In this context, the diaminophenoxy moiety undergoes oxidative reactions in alkaline conditions. The amine groups on the benzene ring are activated and participate in electrophilic substitution reactions with other intermediates to form large, conjugated azo dye molecules.[2]

Theoretical Reactivity in a Biological Context

While not used in proteomics, the chemical structure of this compound possesses functional groups that are of interest in bioconjugation and chemical proteomics. The two primary amine groups on the aromatic ring are nucleophilic and could theoretically participate in reactions with electrophilic functional groups on proteins.

In proteomics, reagents with multiple reactive groups are often employed as crosslinking agents to study protein-protein interactions.[4][5] These agents covalently link proteins that are in close proximity, allowing for their subsequent identification by mass spectrometry. The presence of two amine groups on this molecule suggests a potential, though unexplored and undocumented, for such reactivity. However, without a second reactive group on the molecule that can be directed towards another protein, its utility as a crosslinker is not immediately apparent. It is more akin to a molecule that could potentially modify proteins at certain locations.

Below is a conceptual diagram illustrating the functional groups of the molecule that would be of interest in a hypothetical biological reaction.

Caption: Functional groups of 2-(2,4-Diaminophenoxy)ethanol and potential protein targets.

It is crucial to reiterate that while the amine groups suggest potential reactivity, there is no evidence in the scientific literature of this compound being used to modify or crosslink proteins in a proteomics workflow.

Safety and Handling Protocols

Given the absence of proteomics-specific application data, we provide the following general safety and handling information derived from material safety data sheets (MSDS). This is essential for any laboratory professional considering handling this chemical for any purpose.

4.1 Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be appropriate for larger quantities.[2][4]Protects against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Wear impervious clothing and a lab coat.[6]Prevents skin contact, which may cause irritation or allergic reactions.[4]
Respiratory Protection Use a NIOSH/MSHA-approved respirator if dust is generated and ventilation is inadequate.[6]Avoids inhalation of dust, which may be harmful and cause respiratory tract irritation.[4]

4.2 Handling and Storage

  • Handling: Avoid contact with skin and eyes.[4] Avoid formation of dust and aerosols.[1][4] Use in a well-ventilated area.[1] Wash hands thoroughly after handling.[2]

  • Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed.[4][6]

4.3 First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][7]
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[4][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[1][7]

Conclusion and Future Outlook

The inquiry into the use of this compound in proteomics has revealed a significant information gap. This compound is not a recognized or documented reagent within this field of study. Its established role is in the chemical industry, specifically for dye synthesis.

For researchers in proteomics and drug development, the exploration of novel chemical tools is a valid and important endeavor. The structural features of this molecule, namely the two amine groups, align with the general characteristics of some reagents used for protein modification. However, the lack of any supporting data means that its application in proteomics remains entirely hypothetical. Any researcher wishing to explore its use would be venturing into uncharted territory and would need to perform extensive foundational research to characterize its reactivity, specificity, and potential artifacts in a biological matrix.

Until such research is published, the scientific community cannot consider this compound as a tool for proteomics sample preparation.

References

Application Notes and Investigational Protocols for Protein Labeling via Enzymatic Oxidation of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed theoretical framework and investigational protocols for the novel use of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride as a protein labeling reagent. While this compound is industrially established as a hair dye intermediate, its application in protein bioconjugation for research and therapeutic development has not been documented. We propose a scientifically-grounded methodology based on well-established principles of enzymatic oxidative coupling. This guide outlines a plausible mechanism wherein an enzyme, such as Horseradish Peroxidase (HRP), catalyzes the oxidation of the 2,4-diaminophenoxy moiety to a highly reactive quinone-diimine intermediate. This electrophilic species can then form stable, covalent bonds with nucleophilic amino acid residues (e.g., tyrosine, cysteine) on a target protein. The following sections provide the scientific rationale, detailed experimental protocols for labeling and purification, methods for characterization, and a discussion of critical parameters for optimization. This document is intended to serve as a comprehensive starting point for researchers wishing to explore this compound's potential in the field of bioconjugation.

Introduction: Repurposing an Industrial Dye Intermediate for Bioconjugation

This compound is a small aromatic compound primarily recognized for its role as an oxidative "coupler" in permanent hair dye formulations. In that context, it reacts with a developer in an oxidative environment to form larger colorant molecules within the hair shaft. Its chemical structure, featuring a reactive diaminophenyl group, suggests a potential for broader applications in biochemistry, specifically as a covalent labeling reagent for proteins.

The field of protein labeling is fundamental to biological research and drug development, enabling the attachment of probes, tags, or therapeutic payloads to proteins of interest.[1] Current methods often target specific amino acid residues like cysteine or lysine.[2] However, there is a continuous search for new chemistries that offer alternative selectivity, mild reaction conditions, and novel functionalities.

This guide proposes an investigational application for this compound in protein labeling, leveraging the principles of enzyme-mediated oxidative coupling. This approach is analogous to established techniques that use enzymes like Horseradish Peroxidase (HRP) or tyrosinase to activate phenolic or aniline-containing substrates for covalent protein modification.[3][4][5] By adapting these proven strategies, we can outline a robust, albeit theoretical, protocol for researchers to validate and potentially develop a new tool for their bioconjugation toolbox.

Principle of the Method: HRP-Catalyzed Oxidative Coupling

The proposed labeling strategy is centered on the catalytic activity of Horseradish Peroxidase (HRP) in the presence of a mild oxidant, hydrogen peroxide (H₂O₂). HRP is a well-characterized enzyme known to catalyze the one-electron oxidation of a wide range of phenolic and anilinic substrates.[6]

The proposed mechanism involves two key steps:

  • Enzymatic Activation: HRP, activated by a stoichiometric amount of H₂O₂, oxidizes the 2-(2,4-Diaminophenoxy)ethanol molecule. This process removes electrons from the aromatic diamine system, converting it into a highly electrophilic and short-lived quinone-diimine intermediate.[7][8]

  • Covalent Conjugation: This reactive intermediate rapidly diffuses from the enzyme's active site and reacts with proximal, electron-rich amino acid residues on the surface of the target protein. The most likely targets are the phenolic side chain of tyrosine (via C-C or C-O bond formation) and the thiol side chain of cysteine .[9][10][11] Other nucleophilic residues such as lysine or histidine may also be potential targets.[12] This reaction forms a stable, covalent bond, effectively "labeling" the protein.

This enzymatic approach offers high potential for specificity under mild, physiological conditions (neutral pH, room temperature), which is crucial for maintaining the structural and functional integrity of the target protein.[13]

Proposed_Mechanism cluster_0 Step 1: Enzymatic Activation cluster_1 Step 2: Covalent Conjugation Reagent 2-(2,4-Diaminophenoxy)ethanol HRP HRP Enzyme Reagent->HRP Substrate Intermediate Reactive Quinone-diimine Intermediate HRP->Intermediate Oxidizes H2O2 H₂O₂ H2O2->HRP Activates Protein Target Protein (with Tyr, Cys residues) Intermediate->Protein Reacts with nucleophilic residues Intermediate->Protein LabeledProtein Covalently Labeled Protein

Figure 1: Proposed mechanism for HRP-catalyzed protein labeling.

Investigational Protocol: HRP-Mediated Protein Labeling

This protocol is a starting point for investigation and will likely require optimization for each specific protein of interest.

3.1. Materials and Equipment

Reagents:

  • Target protein of interest (purified, in an amine-free buffer like PBS or MES)

  • This compound (MW: 241.12 g/mol )

  • Horseradish Peroxidase (HRP), high purity (e.g., Sigma-Aldrich P8375)

  • Hydrogen peroxide (H₂O₂), 30% solution (stabilized)

  • L-Tyrosine (for quenching)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns (e.g., Sephadex G-25) or spin dialysis units (e.g., Amicon Ultra with appropriate MWCO)

  • Protein concentration assay kit (e.g., BCA or Bradford)

Equipment:

  • UV-Vis Spectrophotometer

  • Benchtop centrifuge

  • Vortex mixer and rotator

  • SDS-PAGE equipment

  • Standard laboratory glassware and pipettes

3.2. Reagent Preparation
  • Protein Solution:

    • Prepare the target protein at a concentration of 1-5 mg/mL in PBS, pH 7.4. Ensure the buffer does not contain primary amines (e.g., Tris) or potent antioxidants (e.g., DTT, β-mercaptoethanol). If the protein requires a different pH, a range of 6.5-8.0 can be explored.

  • Labeling Reagent Stock (10 mM):

    • Dissolve 2.41 mg of this compound in 1 mL of anhydrous DMSO. Prepare this solution fresh immediately before use.

  • HRP Stock Solution (1 mg/mL):

    • Dissolve HRP in PBS, pH 7.4 to a final concentration of 1 mg/mL. Store on ice.

  • H₂O₂ Working Solution (10 mM):

    • Prepare a fresh 1:3000 dilution of 30% H₂O₂ stock solution in ultrapure water. The exact concentration should be verified by measuring absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹).

  • Quenching Solution (100 mM L-Tyrosine):

    • Prepare a 100 mM solution of L-Tyrosine in PBS. This may require slight warming or pH adjustment to fully dissolve. This solution will be used to stop the reaction.

3.3. Step-by-Step Labeling Protocol

The following steps describe a typical reaction for a 1 mg/mL solution of a 50 kDa protein. Molar ratios should be adjusted based on the molecular weight of your protein.

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 500 µL of the protein solution (e.g., 1 mg/mL, which is 10 nmol for a 50 kDa protein).

    • 5 µL of the 10 mM Labeling Reagent stock (Final concentration: 100 µM, a 5-fold molar excess). This ratio is a critical parameter to optimize.

    • 1 µL of the 1 mg/mL HRP stock solution (Final concentration: ~2 µg/mL).

  • Initiate Reaction: Add 10 µL of the 10 mM H₂O₂ working solution to the reaction mixture (Final concentration: ~200 µM, a 2-fold excess over the labeling reagent).

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes on a rotator. Protect the reaction from strong light.

  • Quench Reaction: Stop the reaction by adding 10 µL of the 100 mM L-Tyrosine quenching solution. L-Tyrosine acts as a scavenger for any remaining radicals and reactive intermediates. Incubate for an additional 10 minutes.

3.4. Purification of the Labeled Protein

It is essential to remove unreacted labeling reagent, quenched byproducts, and the HRP enzyme to obtain a pure protein conjugate.

  • Size Exclusion Chromatography (SEC) / Desalting: This is the preferred method.

    • Equilibrate a desalting column (e.g., PD-10 or a spin column) with your desired storage buffer (e.g., PBS, pH 7.4).

    • Apply the entire quenched reaction mixture to the column.

    • Collect fractions according to the manufacturer's protocol. The labeled protein will elute in the void volume, while smaller molecules will be retained.

  • Spin Dialysis / Ultrafiltration:

    • Transfer the reaction mixture to a spin dialysis unit with a molecular weight cut-off (MWCO) significantly smaller than your target protein (e.g., 10 kDa MWCO for a 50 kDa protein).

    • Centrifuge to remove the small molecules.

    • Wash the retained protein by adding a large volume of storage buffer and centrifuging again. Repeat this wash step 3-4 times to ensure complete removal of contaminants.

3.5. Optimization and Critical Parameters
  • Molar Ratio of Labeling Reagent to Protein: This is the most critical parameter influencing the degree of labeling. Start with a 5- to 20-fold molar excess and adjust as needed. High ratios can lead to protein precipitation or loss of function.

  • H₂O₂ Concentration: A 1.5- to 2-fold molar excess of H₂O₂ over the labeling reagent is recommended. Excess H₂O₂ can cause oxidative damage to the protein.[14]

  • Reaction Time: Monitor the reaction progress at different time points (e.g., 15, 30, 60, 120 minutes) to find the optimal incubation time.

  • pH: The optimal pH for HRP activity is near neutral, but the reactivity of protein surface residues is pH-dependent. Testing a pH range from 6.5 to 8.0 may improve labeling efficiency.

Characterization of the Protein Conjugate

After purification, it is crucial to confirm successful labeling and assess the integrity of the protein.

4.1. SDS-PAGE Analysis
  • Run samples of the unlabeled protein and the purified labeled protein on an SDS-PAGE gel.

  • Confirmation of Conjugation: The labeled protein should exhibit a slight increase in molecular weight, appearing as a higher band or a "smear" compared to the sharp band of the unlabeled protein.

  • Assessment of Integrity: Check for signs of protein aggregation (high molecular weight bands in the stacking gel) or fragmentation (lower molecular weight bands).

4.2. UV-Vis Spectroscopy
  • Scan the absorbance of the purified labeled protein from 240 nm to 400 nm.

  • The aromatic 2,4-diaminophenoxy group has a characteristic UV absorbance. Covalent attachment to the protein may result in a new absorbance peak or shoulder. By comparing the spectra of the labeled and unlabeled protein, you may be able to quantify the degree of labeling (DOL), although this would require determining the extinction coefficient of the conjugated label.

Experimental_Workflow cluster_char Characterization Methods P1 1. Protein Preparation (1-5 mg/mL in PBS) P3 3. Labeling Reaction (Mix Protein, Label, HRP, H₂O₂) Incubate RT, 30-60 min P1->P3 P2 2. Reagent Preparation (Label, HRP, H₂O₂) P2->P3 P4 4. Quench Reaction (Add L-Tyrosine) P3->P4 P5 5. Purification (Size Exclusion or Dialysis) P4->P5 P6 6. Characterization P5->P6 Char1 SDS-PAGE (Confirm conjugation, check integrity) P6->Char1 Char2 UV-Vis Spectroscopy (Estimate Degree of Labeling) P6->Char2 Char3 Functional Assay (Assess biological activity) P6->Char3

Figure 2: General experimental workflow for protein labeling.

Troubleshooting
IssuePotential CauseSuggested Solution
No or Low Labeling Inactive HRP or H₂O₂.Use fresh H₂O₂ solution. Confirm HRP activity with a standard chromogenic substrate (e.g., TMB).
Non-optimal reaction conditions.Optimize molar ratios of reagents, pH, and reaction time.
Target residues are not accessible.This method relies on surface-exposed Tyr or Cys. If none are available, labeling will be inefficient.
Protein Precipitation Excessive labeling (hydrophobicity).Reduce the molar excess of the labeling reagent and/or decrease reaction time.
Oxidative damage causing aggregation.Decrease H₂O₂ concentration. Ensure the reaction is properly quenched.
Loss of Function Labeling occurred at a critical residue.Reduce the degree of labeling by lowering the reagent concentration or reaction time.
Protein denaturation/damage.Ensure all steps are performed under mild conditions. Confirm buffer compatibility.
Conclusion

The use of this compound for protein labeling is a novel, investigational approach that leverages well-precedented enzymatic oxidative coupling chemistry. The protocols and principles outlined in this document provide a strong scientific foundation for researchers to begin exploring this application. While this method holds promise for offering an alternative labeling strategy, it requires empirical validation and optimization for each specific protein target. Successful development could add a versatile and accessible new reagent to the bioconjugation toolkit.

References

Application Notes and Protocols for the Exploratory Use of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride as a Potential Protein Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Repurposing a Known Molecule for Novel Proteomic Applications

In the field of proteomics, the study of protein-protein interactions is fundamental to understanding cellular processes. Chemical cross-linking is a powerful technique used to capture these interactions by forming covalent bonds between neighboring proteins.[1][2] While a variety of cross-linking reagents are commercially available, the search for novel reagents with unique properties continues. This document outlines the scientific rationale and provides an exploratory protocol for the use of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride as a potential protein cross-linking agent.

Primarily known for its application in the cosmetics industry as a "coupler" in permanent hair dye formulations, this compound participates in oxidative coupling reactions to form large, stable color molecules within the keratin structure of hair.[1][3][4] Its chemical structure, featuring two amine groups on a phenyl ring, suggests a potential for forming covalent linkages with and between proteins under specific oxidative conditions.[5] This application note will delve into the proposed mechanism of action and provide a detailed protocol for researchers to investigate its efficacy as a protein cross-linking tool.

Scientific Rationale and Proposed Mechanism of Action

The utility of this compound in hair dyeing relies on its function as an aromatic diamine that, in the presence of an oxidizing agent like hydrogen peroxide, reacts with primary intermediates (other aromatic amines) to form stable dye polymers.[4][6][7] This process occurs under alkaline conditions, which facilitate the deprotonation of amine groups and the opening of the hair cuticle.[8][9]

We hypothesize that a similar oxidative coupling mechanism can be leveraged to cross-link proteins. The amino groups of 2-(2,4-Diaminophenoxy)ethanol could be activated by an oxidizing agent to form reactive intermediates. These intermediates could then react with electron-rich side chains of amino acids on nearby proteins, such as tyrosine, tryptophan, or histidine, or potentially with other nucleophilic residues. If both amine groups on a single molecule of 2-(2,4-Diaminophenoxy)ethanol react with amino acids on different proteins, a covalent cross-link is formed.

The proposed reaction is analogous to oxidative coupling reactions that have been developed for the site-selective modification of proteins.[10][11][12] The key steps are:

  • Oxidation: An oxidizing agent activates the aromatic diamine.

  • Coupling: The activated diamine reacts with specific amino acid residues on a protein.

  • Cross-linking: A second reaction with a residue on a neighboring protein results in a covalent bridge.

It is important to note that this is a proposed mechanism for protein-protein cross-linking and requires experimental validation. The following protocols are designed to test this hypothesis.

Physicochemical Properties and Handling

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 66422-95-5[13]
Molecular Formula C₈H₁₄Cl₂N₂O₂[14]
Molecular Weight 241.11 g/mol [14]
Appearance Grey to pale pink-grey powder[13]
Storage Store at 2°C - 8°C in a dry, well-ventilated place.[14]

Safety Precautions: this compound may cause skin sensitization.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. All work should be performed in a well-ventilated area or a chemical fume hood.

Exploratory Protocol for Protein Cross-Linking

This protocol is designed as a starting point for evaluating the potential of this compound as a protein cross-linker. Optimization of parameters such as concentration, pH, and reaction time will likely be necessary for specific applications.

Reagents and Materials
  • This compound (CAS 66422-95-5)

  • Protein of interest (e.g., Bovine Serum Albumin, BSA, as a model protein) at a concentration of 1-5 mg/mL

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Reaction Buffer: 100 mM Sodium Borate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • SDS-PAGE reagents (gels, running buffer, loading dye with a reducing agent like DTT or β-mercaptoethanol)

  • Coomassie Brilliant Blue or other protein stain

Step-by-Step Experimental Procedure
  • Preparation of Stock Solutions:

    • Cross-linker Stock: Prepare a 100 mM stock solution of this compound in the Reaction Buffer. This may require gentle warming to fully dissolve. Prepare fresh before each experiment.

    • Oxidant Stock: Prepare a 100 mM stock solution of H₂O₂ in deionized water.

    • Protein Solution: Prepare a solution of your protein of interest in the Reaction Buffer.

  • Cross-Linking Reaction:

    • In a microcentrifuge tube, combine your protein solution with the cross-linker stock solution to achieve a final cross-linker concentration in the range of 1-10 mM. Incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding the H₂O₂ stock solution to a final concentration of 1-10 mM.

    • Incubate the reaction mixture at room temperature for 30-60 minutes. It is advisable to test a time course (e.g., 15, 30, 60, 120 minutes) to determine the optimal reaction time.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. The excess primary amines in the Tris buffer will react with any remaining active cross-linker.

    • Incubate for 15 minutes at room temperature.

  • Analysis by SDS-PAGE:

    • Prepare samples for SDS-PAGE by adding an appropriate volume of loading dye containing a reducing agent.

    • Heat the samples at 95°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel and run the electrophoresis.

    • Stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands.

  • Interpretation of Results:

    • Successful cross-linking will be indicated by the appearance of higher molecular weight bands on the SDS-PAGE, corresponding to dimers, trimers, and larger oligomers of the target protein.

    • The intensity of these higher molecular weight bands should increase with higher concentrations of the cross-linker or longer reaction times.

Control Experiments

To validate the results, the following control experiments are essential:

  • No Cross-linker Control: Protein + H₂O₂ only. This control ensures that the oxidizing agent alone does not cause protein aggregation.

  • No Oxidant Control: Protein + this compound only. This is to confirm that the cross-linking is dependent on the presence of the oxidizing agent.

  • No Protein Control: Cross-linker + H₂O₂ in buffer. This is a blank control for the reaction mixture.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the exploratory cross-linking protocol.

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Crosslinker Prepare 100 mM Cross-linker Stock Mix_Components Combine Protein and Cross-linker Prep_Crosslinker->Mix_Components Prep_Oxidant Prepare 100 mM Oxidant Stock Add_Oxidant Initiate with H₂O₂ Prep_Oxidant->Add_Oxidant Prep_Protein Prepare Protein Solution Prep_Protein->Mix_Components Mix_Components->Add_Oxidant 5 min pre-incubation Incubate Incubate at RT (30-60 min) Add_Oxidant->Incubate Quench Quench Reaction with Tris Buffer Incubate->Quench SDS_PAGE_Prep Prepare Samples for SDS-PAGE Quench->SDS_PAGE_Prep Analyze Run SDS-PAGE and Stain SDS_PAGE_Prep->Analyze Interpret Interpret Results: Look for High MW Bands Analyze->Interpret

Caption: Workflow for investigating the protein cross-linking potential of this compound.

Downstream Applications and Considerations

If this exploratory protocol demonstrates successful cross-linking, the resulting samples can be further analyzed using a variety of techniques:

  • Western Blotting: To confirm the presence of specific proteins in the cross-linked complexes.

  • Mass Spectrometry: For the identification of cross-linked peptides and the precise mapping of interaction sites. This would require specialized software for data analysis.

  • In Vivo Cross-linking: The protocol could be adapted for use in living cells, although the cytotoxicity of the reagents would need to be carefully evaluated.

Conclusion

While this compound has a well-established role in the cosmetics industry, its potential as a tool for proteomic research is unexplored. The oxidative coupling chemistry it undergoes suggests a plausible mechanism for protein cross-linking. The protocols and rationale presented in this application note provide a framework for researchers to investigate this potential. Through careful experimentation and optimization, it may be possible to add this readily available compound to the toolkit of protein chemists and drug development professionals.

References

Technical Note: 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride as a Novel Chromogenic Substrate for Peroxidase Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide to the application of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride as a chromogenic substrate for the enzymatic assay of peroxidases, such as Horseradish Peroxidase (HRP). While primarily known for its role as a coupling agent in oxidative hair dye formulations[1][2], its chemical properties make it a compelling candidate for quantitative enzyme activity studies. This guide details the underlying principles, a step-by-step protocol for assay development and execution, and the necessary controls for robust and reliable data generation.

Introduction and Scientific Principle

This compound is an aromatic diamine that undergoes oxidation in the presence of an oxidizing agent to form colored compounds[3][4]. In its most common application—hair coloring—this reaction is initiated by hydrogen peroxide (H₂O₂) to produce stable dyes within the hair shaft[1][5]. This fundamental reactivity is analogous to the catalytic mechanism of peroxidase enzymes.

Peroxidases (EC 1.11.1.7) are a class of enzymes that catalyze the oxidation of a wide variety of substrates by hydrogen peroxide[6]. The general reaction is as follows:

H₂O₂ + Substrate (reduced, colorless) --(Peroxidase)--> H₂O + Product (oxidized, colored)

By leveraging this principle, this compound can serve as a hydrogen donor and chromogenic substrate. The peroxidase enzyme facilitates the transfer of electrons from the substrate to H₂O₂, resulting in the formation of a quantifiable, colored product. The rate of color formation is directly proportional to the enzyme's activity under conditions where the substrate and H₂O₂ are not rate-limiting.

The enzymatic reaction involves the HRP-catalyzed oxidation of the diaminophenyl group on the substrate in the presence of hydrogen peroxide. This oxidation is hypothesized to form a colored quinone-diimine derivative, which can be monitored spectrophotometrically.

Peroxidase_Reaction_Mechanism sub 2-(2,4-Diaminophenoxy)ethanol (Colorless Substrate) hrp Horseradish Peroxidase (HRP) sub->hrp + h2o2 H₂O₂ h2o2->hrp prod Oxidized Product (Colored) hrp->prod h2o 2H₂O hrp->h2o

Figure 1: Proposed enzymatic oxidation of the substrate by HRP.

Substrate Profile and Characteristics

A thorough understanding of the substrate's properties is critical for assay design.

PropertyValueSource
Chemical Name This compound[7]
CAS Number 66422-95-5[8]
Molecular Formula C₈H₁₂N₂O₂·2HCl[9]
Molecular Weight 241.11 g/mol [8][9]
Appearance Grey to pale pink-grey powder[7]
Solubility Highly soluble in water (425 g/L at 20°C)[3]
Storage 2°C - 8°C, protected from light[9][10]

Expert Insight: The high water solubility of this substrate is a significant advantage over other chromogenic substrates like o-dianisidine, which require organic solvents for stock solution preparation[3][11]. This simplifies reagent preparation and reduces potential solvent-induced enzyme inhibition.

Detailed Experimental Protocol: Peroxidase Activity Assay

This protocol is designed as a starting point for a 96-well microplate format but can be adapted for cuvettes. The central principle is to determine the optimal absorbance wavelength (λ_max) for the oxidized product and then use this wavelength to measure the initial rate of the reaction.

  • Substrate: this compound (CAS 66422-95-5)

  • Enzyme: Horseradish Peroxidase (HRP), lyophilized powder (e.g., Sigma-Aldrich P8375 or equivalent)[12]

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.0

  • Oxidant: 30% (w/w) Hydrogen Peroxide (H₂O₂) solution

  • Equipment:

    • Spectrophotometer or microplate reader capable of spectral scanning and kinetic measurements

    • Calibrated pipettes

    • 96-well clear, flat-bottom microplates

    • Standard laboratory glassware and consumables

  • Substrate Stock (100 mM): Dissolve 24.11 mg of this compound in 1.0 mL of ultrapure water. Store in an amber vial at 4°C. Prepare fresh weekly.

  • H₂O₂ Stock (880 mM): This is the approximate concentration of a 30% w/w solution. Handle with care.

  • H₂O₂ Working Solution (10 mM): Add 11.4 µL of 30% H₂O₂ Stock to 9.989 mL of ultrapure water. Prepare fresh daily.

  • HRP Stock (1 mg/mL): Dissolve HRP in cold 0.1 M Sodium Phosphate Buffer (pH 6.0). Aliquot and store at -20°C.

  • HRP Working Solution (1-10 µg/mL): Immediately before use, dilute the HRP stock solution to the desired concentration using cold 0.1 M Sodium Phosphate Buffer (pH 6.0). The optimal concentration must be determined empirically.

The workflow is divided into two phases: (I) Determination of the product's maximum absorbance wavelength (λ_max), and (II) Kinetic measurement of enzyme activity.

Assay_Workflow cluster_0 Phase I: λ_max Determination cluster_1 Phase II: Kinetic Assay p1_1 1. Prepare reaction mix: Buffer + Substrate + H₂O₂ p1_2 2. Add HRP to initiate color development (incubate 10 min) p1_1->p1_2 p1_3 3. Perform spectral scan (350-700 nm) p1_2->p1_3 p1_4 4. Identify Wavelength of Peak Absorbance (λ_max) p1_3->p1_4 p2_1 5. Set reader to λ_max and 25°C p1_4->p2_1 Use λ_max for kinetic reads p2_2 6. Pipette Buffer, Substrate, and H₂O₂ into wells p2_1->p2_2 p2_3 7. Initiate reaction by adding HRP Working Solution p2_2->p2_3 p2_4 8. Immediately measure absorbance every 15-30 sec for 5 min p2_3->p2_4 p2_5 9. Calculate ΔAbs/min p2_4->p2_5

Figure 2: Step-by-step experimental workflow for assay development.

Phase I: λ_max Determination

  • Reaction Setup: In a single well, combine:

    • 160 µL of 0.1 M Sodium Phosphate Buffer (pH 6.0)

    • 20 µL of Substrate Stock (100 mM)

    • 10 µL of H₂O₂ Working Solution (10 mM)

  • Initiate Reaction: Add 10 µL of HRP Working Solution (e.g., 5 µg/mL) and mix.

  • Incubate: Allow the color to develop for 10-15 minutes at room temperature.

  • Spectral Scan: Use a plate reader to scan the absorbance of the well from 350 nm to 700 nm.

  • Identify λ_max: Determine the wavelength with the highest absorbance. This λ_max will be used for all subsequent kinetic measurements.

Phase II: Kinetic Measurement

  • Reader Setup: Set the microplate reader to perform a kinetic read at the determined λ_max and a controlled temperature (e.g., 25°C).

  • Master Mix Preparation: For each reaction, prepare a master mix containing:

    • 160 µL of Buffer

    • 20 µL of Substrate Stock

    • 10 µL of H₂O₂ Working Solution

  • Assay Plate Setup:

    • Pipette 190 µL of the master mix into the desired number of wells.

    • Prepare control wells as described in Section 4.

  • Initiate and Read:

    • Add 10 µL of HRP Working Solution to each well to start the reaction.

    • Immediately place the plate in the reader and begin measuring the absorbance every 15-30 seconds for 5 minutes.

  • Plot Absorbance vs. Time (in minutes) for each sample.

  • Identify the linear portion of the curve (usually the first 1-3 minutes).

  • Calculate the slope of this linear portion to determine the rate of reaction (ΔAbs/min).

  • Subtract the rate of the "No-Enzyme Control" from the sample rates to correct for any background substrate oxidation.

Corrected Rate = (ΔAbs/min)Sample - (ΔAbs/min)No-Enzyme Control

The enzyme activity can then be calculated using the Beer-Lambert law if the molar extinction coefficient (ε) of the product is determined.

A Self-Validating System: Essential Controls

To ensure the trustworthiness of the results, every experiment must include a set of controls. The causality of the observed color change must be unequivocally attributed to the enzyme's activity.

Control NameComponentsPurposeExpected Result
Test Reaction Buffer + Substrate + H₂O₂ + HRPMeasures total activityLinear increase in absorbance
No-Enzyme Control Buffer + Substrate + H₂O₂Checks for spontaneous substrate oxidationNo or negligible change in absorbance
No-Substrate Control Buffer + H₂O₂ + HRPMeasures background absorbance changesNo change in absorbance
No-H₂O₂ Control Buffer + Substrate + HRPConfirms the reaction is peroxide-dependentNo change in absorbance

Expert Insight: If the "No-Enzyme Control" shows a significant increase in absorbance, it indicates substrate instability or auto-oxidation. In this case, consider adjusting the buffer pH, protecting the reaction from light, or preparing the substrate solution more frequently.

Conclusion

This compound presents itself as a viable and convenient chromogenic substrate for assaying peroxidase activity. Its high water solubility and strong oxidative potential are key advantages. By following the structured protocol outlined above—which includes the critical step of determining the product's λ_max and incorporating rigorous controls—researchers can develop a robust and reliable method for quantifying peroxidase activity in various applications, from characterizing enzyme kinetics to developing high-throughput screening assays.

References

Application Note: Synthesis of Amine-Reactive Fluorescent Probes Using 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of fluorescent probes utilizing 2-(2,4-Diaminophenoxy)ethanol dihydrochloride as a versatile precursor. This compound, featuring two primary aromatic amine functionalities, serves as an excellent nucleophilic linker for conjugation with a wide array of amine-reactive fluorophores, such as those activated with N-hydroxysuccinimide (NHS) esters. We present detailed, field-proven protocols, explain the chemical principles underpinning experimental choices, and outline methods for quality control and potential bio-imaging applications. This document is intended for researchers, chemists, and drug development professionals engaged in the creation of novel fluorescent tools for biological inquiry.

Introduction: The Strategic Role of this compound in Probe Design

Fluorescent probes are indispensable tools in modern biological and medical research, enabling the visualization and quantification of biomolecules and cellular processes with high sensitivity and specificity.[1][2] The architecture of a fluorescent probe typically consists of three core components: a fluorophore, a recognition element for the biological target, and a linker that connects the two.[3] The choice of linker is critical, as it can influence the probe's solubility, steric hindrance, and overall photophysical properties.

This compound (CAS 66422-95-5) is a compelling building block for fluorescent probe synthesis.[4] Its structure offers several key advantages:

  • Dual Reactive Sites: The presence of two primary aromatic amines allows for versatile conjugation strategies. One amine can be coupled to a fluorophore, leaving the second available for attachment to a targeting moiety (e.g., a peptide, antibody, or small molecule ligand). Alternatively, both amines can react to create cross-linked structures or multivalent probes.

  • Hydrophilic Spacer: The ethanol group introduces a degree of hydrophilicity, which can improve the aqueous solubility of the final probe—a crucial factor for biological applications.

  • Structural Rigidity and Spacing: The phenoxy group provides a defined spatial separation between the fluorophore and any attached targeting group, which can help minimize quenching or steric interference.

While extensively used as a coupler in the cosmetics industry for oxidative hair dyes, its potential in fluorescent probe synthesis is significant yet underexplored in readily available literature.[5][6] This guide aims to bridge that gap by providing a detailed, practical framework for its use in a research setting.

Reaction Mechanisms and Design Principles

The primary reaction exploited in this guide is the nucleophilic acyl substitution between the primary amine groups of 2-(2,4-diaminophenoxy)ethanol and an amine-reactive electrophile, typically an N-hydroxysuccinimide (NHS) ester of a fluorescent dye.[7][8]

The Chemistry of Amine-Reactive Coupling

The reaction proceeds via the attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.

Causality of Reaction Conditions:

  • pH is Critical: The reaction is highly pH-dependent.[9][10] Aromatic amines are significantly less basic than aliphatic amines. The conjugate acids (anilinium ions) have pKa values typically in the range of 4-5. To ensure the amine is in its nucleophilic, deprotonated state, the reaction must be carried out under basic conditions. A pH range of 8.3 to 9.5 is optimal, as it balances the need for a free amine with the risk of NHS ester hydrolysis at higher pH values.[11][12][13]

  • Solvent Choice: this compound is soluble in water (425 g/L at 20°C) and polar organic solvents like DMSO and ethanol.[14][15] Many amine-reactive dyes, however, are hydrophobic and require a non-protic organic solvent like DMSO or DMF for dissolution.[16] Therefore, the reaction is often performed in a mixed solvent system or by adding the dye solution in DMSO/DMF to an aqueous buffered solution of the diamine.

Synthetic Strategy Workflow

The overall strategy involves dissolving the diamine linker and the amine-reactive dye, mixing them under optimized pH conditions, allowing the reaction to proceed, and finally, purifying the desired product from unreacted starting materials and byproducts.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis P1 Dissolve 2-(2,4-Diaminophenoxy)ethanol·2HCl in Aqueous Buffer (pH 8.5) R1 Add Fluorophore Solution Dropwise to Diamine Solution with Stirring P1->R1 P2 Dissolve Amine-Reactive Fluorophore (e.g., Cy5-NHS Ester) in Anhydrous DMSO P2->R1 R2 Incubate for 1-4 hours at Room Temperature, Protected from Light R1->R2 PU1 Initial Purification (e.g., Gel Filtration) to Remove Unreacted Dye R2->PU1 PU2 Fine Purification (RP-HPLC) to Isolate Mono- & Di-substituted Products PU1->PU2 A1 Characterization (Mass Spec, NMR, UV-Vis, Fluorescence Spectroscopy) PU2->A1

Caption: General workflow for synthesizing a fluorescent probe.

Detailed Experimental Protocols

This section provides a representative protocol for the synthesis of a fluorescent probe by reacting this compound with a commercially available cyanine dye, Sulfo-Cyanine5 NHS ester.

Materials and Reagents
ReagentSupplier ExampleCAS NumberPurpose
This compoundBiosynth66422-95-5Amine-containing linker
Sulfo-Cyanine5 NHS esterAAT Bioquest117491-83-5Amine-reactive near-infrared fluorophore
Sodium Bicarbonate (NaHCO₃)Sigma-Aldrich144-55-8Buffer component to maintain basic pH
Anhydrous Dimethyl Sulfoxide (DMSO)Thermo Fisher67-68-5Solvent for dissolving the NHS ester dye
Deionized Water (18 MΩ·cm)Millipore7732-18-5Reaction and buffer solvent
Reversed-Phase HPLC Column (e.g., C18)WatersN/APurification of the final product
Acetonitrile (HPLC Grade)Fisher Scientific75-05-8Mobile phase for HPLC
Trifluoroacetic Acid (TFA)Sigma-Aldrich76-05-1Mobile phase modifier for HPLC
Protocol: Synthesis of Cy5-Diaminophenoxyethanol Probe
  • Prepare the Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer by dissolving 0.84 g of NaHCO₃ in 100 mL of deionized water. Adjust the pH to 8.5 using 1 M NaOH.

  • Prepare the Diamine Solution: Dissolve 2.41 mg (10 µmol) of this compound in 1 mL of the 0.1 M sodium bicarbonate buffer (pH 8.5). This creates a 10 mM solution.

  • Prepare the Dye Solution: Immediately before use, dissolve 1 mg (~1.3 µmol) of Sulfo-Cyanine5 NHS ester in 100 µL of anhydrous DMSO. The NHS ester is moisture-sensitive and should be handled accordingly.[13]

  • Initiate the Reaction: While gently vortexing the diamine solution, slowly add 20 µL of the dye solution (a ~2.6-fold molar excess of diamine to favor mono-substitution).

  • Incubation: Protect the reaction vessel from light by wrapping it in aluminum foil. Incubate at room temperature for 2 hours with continuous gentle stirring.[17]

  • Purification: The reaction mixture will contain the desired mono-substituted product, di-substituted product, and unreacted starting materials. Purification is essential and is best achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[18][19]

    • System: A C18 column is suitable.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 70% B over 30 minutes can effectively separate the components.

    • Detection: Monitor the elution profile using absorbance detectors at 280 nm (for the phenoxy group) and ~650 nm (for the Cy5 dye).

  • Product Collection and Storage: Collect the fractions corresponding to the desired product peak. Confirm the identity via mass spectrometry. Lyophilize the purified fractions and store the resulting powder at -20°C, desiccated and protected from light.

Characterization and Quality Control

Verifying the identity, purity, and functionality of the synthesized probe is a critical step.

Structural Verification
TechniqueExpected Outcome
Mass Spectrometry (ESI-MS) The observed mass should correspond to the calculated molecular weight of the desired conjugate (mono- or di-substituted). This is the primary method for confirming successful conjugation.[20]
¹H NMR Spectroscopy Spectra will be complex, but successful conjugation can be confirmed by the appearance of new aromatic and aliphatic signals from the fluorophore, alongside the characteristic signals of the diaminophenoxyethanol linker.[20][21]
Photophysical Properties

The optical properties of the purified probe should be thoroughly characterized in a relevant buffer (e.g., PBS, pH 7.4).

ParameterMethodTypical Expected Results for Cy5 Conjugate
Absorption Maximum (λ_abs) UV-Vis SpectrophotometryA primary absorption peak in the far-red region, typically around 650 nm.[4]
Emission Maximum (λ_em) Fluorescence SpectroscopyAn emission peak slightly red-shifted from the absorption maximum, typically around 670 nm.[4][22]
Quantum Yield (Φ_F) Comparative Method (vs. a standard)Cyanine dyes often have moderate quantum yields. The value should be determined relative to a known standard like free Cy5 in the same solvent.[6][23]
Molar Extinction Coefficient (ε) Beer-Lambert Law AnalysisHigh values are characteristic of cyanine dyes, often >200,000 M⁻¹cm⁻¹, indicating strong light absorption.[23]

Applications and Future Directions

The synthesized probe, featuring a free primary amine, is now an amine-reactive fluorophore itself, but with a hydrophilic spacer. Its primary utility is as an intermediate for further labeling.

Secondary Conjugation to Biomolecules

The remaining free amine on the Cy5-diaminophenoxyethanol probe can be coupled to a biomolecule of interest (e.g., a peptide or protein) that has been functionalized with an amine-reactive group, such as an NHS ester or isothiocyanate. This two-step process allows for the creation of custom-tailored bioprobes.

G Probe Synthesized Probe (Cy5-Linker-NH2) Final Final Bio-conjugate (Cy5-Linker-Peptide) Probe->Final Amine reacts with NHS ester Target Targeting Moiety with NHS Ester (e.g., Peptide-NHS) Target->Final

Caption: Secondary conjugation of the synthesized probe.

Potential in Bio-imaging

Probes derived from this precursor are well-suited for a variety of fluorescence-based applications:

  • Cellular Imaging: Near-infrared probes like those based on Cy5 are ideal for live-cell imaging due to reduced autofluorescence and deeper tissue penetration.[24]

  • Flow Cytometry: Brightly fluorescent probes can be used to label specific cell populations for analysis and sorting.

  • In Vivo Imaging: When conjugated to tumor-targeting ligands, these probes could potentially be used for non-invasive imaging in animal models.[1][25]

Conclusion

This compound is a highly effective and versatile building block for the synthesis of fluorescent probes. By leveraging well-established amine-reactive chemistry, researchers can readily conjugate this linker to a vast library of commercial fluorophores. The protocols and principles outlined in this application note provide a robust foundation for developing novel, custom-designed probes for a wide range of applications in biological research and diagnostics.

References

Exploratory Biochemical Applications of 2,4-Diaminophenoxyethanol Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction and Current Understanding

2,4-Diaminophenoxyethanol dihydrochloride (2,4-DAPE), with CAS number 66422-95-5, is an aromatic amine primarily recognized for its role in the cosmetics industry.[1] It functions as a key "coupler" ingredient in permanent, oxidative hair dye formulations.[1][2][3] In this context, it reacts with a developer, typically hydrogen peroxide, in an alkaline environment to form larger, stable colorant molecules that become trapped within the hair shaft, resulting in long-lasting color.[1][4] Its safety and use concentrations in this application have been reviewed by regulatory bodies such as the Cosmetic Ingredient Review (CIR) Expert Panel and the European Scientific Committee on Consumer Safety (SCCS).[2][5][6]

While its role in cosmetology is well-established, the application of 2,4-DAPE in fundamental biochemical and cell biology research is not widely documented in peer-reviewed literature. Vendor-supplied information suggests potential as a reducing agent, a cross-linking agent for emulsions, and for use in pharmaceutical applications, but these claims are not substantiated with detailed experimental data in the public domain.[3][7][8]

This document, therefore, serves as a guide for the exploratory use of 2,4-DAPE in biochemical research. The application notes and protocols provided herein are theoretical and derived from the fundamental chemical properties of the molecule—namely, its nature as an aromatic diamine susceptible to oxidation. These protocols are intended for researchers and drug development professionals as a starting point for novel assay development and require rigorous validation.

Critical Safety and Handling Information

Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). 2,4-Diaminophenoxyethanol 2HCl is classified as harmful if swallowed (Acute toxicity - Oral, Category 4) and may cause an allergic skin reaction (Skin sensitization, Category 1).[9][10][11]

Key Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear protective gloves (compatible chemical-resistant gloves), safety goggles or a face shield, and a lab coat.[12][13]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid breathing dust or aerosols.[9][13]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands and skin thoroughly after handling.[9][10]

  • Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated place between 2°C and 8°C.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Application Note I: Chromogenic Substrate for Peroxidase Activity

Expertise & Causality Behind Experimental Choices

Aromatic amines and phenols are classical substrates for peroxidase enzymes, such as horseradish peroxidase (HRP). These enzymes catalyze the oxidation of the substrate by hydrogen peroxide (H₂O₂), often resulting in the formation of a colored product. The two amino groups and the hydroxyl group on the 2,4-DAPE molecule make it a prime candidate for enzymatic oxidation. We hypothesize that HRP will catalyze the oxidation of 2,4-DAPE to form a colored, dimeric or polymeric product whose absorbance can be measured spectrophotometrically. This provides a direct, continuous assay for quantifying peroxidase activity or H₂O₂ concentration. The dihydrochloride salt form ensures good aqueous solubility, making it suitable for most biochemical buffers.[8]

Proposed Enzymatic Reaction

G sub 2,4-DAPE (Colorless) hrp Peroxidase (HRP) sub->hrp h2o2 H₂O₂ h2o2->hrp prod Oxidized 2,4-DAPE (Colored Product) hrp->prod Oxidation h2o 2H₂O hrp->h2o

Caption: Proposed reaction mechanism for the HRP-catalyzed oxidation of 2,4-DAPE.

Protocol 1: Peroxidase Activity Assay

This protocol details a method to determine the activity of a peroxidase enzyme solution using 2,4-DAPE as a chromogenic substrate.

A. Materials and Reagents

  • 2,4-Diaminophenoxyethanol 2HCl (2,4-DAPE): (CAS 66422-95-5)

  • Assay Buffer: 0.1 M Phosphate-Citrate buffer, pH 5.0 (or optimal pH for the specific peroxidase).

  • 2,4-DAPE Stock Solution: 50 mM in Assay Buffer. Prepare fresh daily and protect from light.

  • Hydrogen Peroxide (H₂O₂) Solution: 10 mM in Assay Buffer. Prepare fresh from a 30% stock solution. The exact concentration should be verified by measuring absorbance at 240 nm.

  • Peroxidase Enzyme Solution: Horseradish Peroxidase (HRP) or other experimental peroxidase, diluted to an appropriate concentration in Assay Buffer.

  • Stop Solution: 2 M H₂SO₄.

  • Instrumentation: Spectrophotometer or microplate reader capable of reading absorbance at the optimal wavelength (to be determined, likely between 450-600 nm).

B. Experimental Workflow

G start Start prep Prepare Reagents (Buffer, DAPE, H₂O₂) start->prep plate Pipette Assay Buffer, 2,4-DAPE, and Enzyme into Microplate Wells prep->plate incubate Pre-incubate at RT for 5 min plate->incubate initiate Initiate Reaction with H₂O₂ incubate->initiate read Read Absorbance (Kinetic or Endpoint) initiate->read stop (Optional) Add Stop Solution read->stop analyze Analyze Data read->analyze stop->read Final Read end End analyze->end

Caption: General workflow for the peroxidase enzyme assay using 2,4-DAPE.

C. Step-by-Step Procedure (96-well plate format)

  • Wavelength Scan: Before starting, perform a wavelength scan (400-700 nm) of a fully reacted solution (enzyme + 2,4-DAPE + H₂O₂) to determine the absorbance maximum (λ_max) of the colored product. Use this λ_max for all subsequent readings.

  • Assay Setup: Prepare wells in triplicate for each condition (blank, control, test).

    • Blank: 150 µL Assay Buffer

    • Negative Control (No Enzyme): 50 µL Assay Buffer + 50 µL 2,4-DAPE Stock + 50 µL H₂O₂ Solution.

    • Test Sample: 50 µL Enzyme Solution + 50 µL 2,4-DAPE Stock + 50 µL Assay Buffer (initially).

  • Pre-incubation: Add the enzyme and 2,4-DAPE to the wells. Incubate the plate for 5 minutes at room temperature to allow for temperature equilibration.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of the H₂O₂ solution to all wells except the blank. Mix gently by tapping the plate.

  • Measurement:

    • Kinetic Assay (Recommended): Immediately place the plate in the reader and measure the absorbance at λ_max every 30 seconds for 5-10 minutes. The rate of change in absorbance is proportional to enzyme activity.

    • Endpoint Assay: Incubate the reaction for a fixed time (e.g., 15 minutes). Stop the reaction by adding 50 µL of Stop Solution. Read the final absorbance at λ_max.

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) for the kinetic assay or the final absorbance for the endpoint assay. Subtract the rate/value of the negative control from the test samples. Enzyme activity can be calculated using the Beer-Lambert law if the extinction coefficient of the product is determined.

D. Expected Data Summary

ConditionReagent 1 (50 µL)Reagent 2 (50 µL)Reagent 3 (50 µL)ΔAbs/min (Hypothetical)
BlankBufferBufferBuffer0.001
Negative ControlBuffer2,4-DAPEH₂O₂0.005
Test (1x Enzyme)Enzyme2,4-DAPEH₂O₂0.150
Test (0.5x Enzyme)0.5x Enzyme2,4-DAPEH₂O₂0.075

Application Note II: In Vitro Assessment of Radical Scavenging Activity

Expertise & Causality Behind Experimental Choices

The electron-rich aromatic ring and amine substituents of 2,4-DAPE suggest it may act as a reducing agent or radical scavenger. This potential antioxidant activity can be quantitatively assessed using standard in vitro chemical assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the colorless diphenylpicrylhydrazine, leading to a decrease in absorbance at ~517 nm. The degree of discoloration is directly proportional to the scavenging potential of the compound.

Protocol 2: DPPH Radical Scavenging Assay

This protocol provides a method to evaluate the antioxidant capacity of 2,4-DAPE.

A. Materials and Reagents

  • 2,4-Diaminophenoxyethanol 2HCl (2,4-DAPE)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): (CAS 1898-66-4)

  • Solvent: Methanol or Ethanol (spectroscopic grade).

  • DPPH Stock Solution: 0.1 mM in the chosen solvent. This solution should be freshly prepared and kept in the dark.

  • 2,4-DAPE Test Solutions: Prepare a serial dilution of 2,4-DAPE in the solvent (e.g., 10 mM down to 1 µM).

  • Positive Control: Ascorbic acid or Trolox, prepared in a similar concentration range.

  • Instrumentation: Spectrophotometer or microplate reader capable of reading at 517 nm.

B. Step-by-Step Procedure (96-well plate format)

  • Assay Setup: In a 96-well plate, add 100 µL of each concentration of the 2,4-DAPE test solutions, positive control, and pure solvent (for the blank control) to respective wells in triplicate.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH stock solution to all wells. Mix well.

  • Incubation: Cover the plate with aluminum foil and incubate at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of all wells at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration using the following formula:

    % Scavenging = [ (A_control - A_sample) / A_control ] * 100

    Where:

    • A_control is the absorbance of the DPPH solution with pure solvent.

    • A_sample is the absorbance of the DPPH solution with the 2,4-DAPE sample or positive control.

  • IC₅₀ Determination: Plot the % Scavenging against the concentration of 2,4-DAPE. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

C. Hypothetical Data Presentation

CompoundConcentration (µM)Absorbance at 517 nm (Mean)% Scavenging
Control (DPPH only)00.8500%
2,4-DAPE100.7828.0%
2,4-DAPE500.61527.6%
2,4-DAPE1000.43349.1%
2,4-DAPE2500.21075.3%
Ascorbic Acid250.41850.8%

References

Application Notes and Protocols: 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, with CAS Number 66422-95-5, is an aromatic diamine that presents a unique combination of functional groups: two primary aromatic amines at positions 2 and 4, a phenoxy ether linkage, and a primary alcohol.[1][2] This structural arrangement makes it a highly valuable and reactive building block, or synthon, in various fields of organic synthesis. While its most prominent and well-documented application is as a "coupler" intermediate in the formulation of oxidative hair dyes, its inherent reactivity opens avenues for its use in medicinal chemistry and the synthesis of novel heterocyclic compounds.[1][3][4]

This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, established applications in cosmetic chemistry, and its potential as a precursor for more complex molecular architectures. The protocols herein are designed to be self-validating, with causal explanations for experimental choices to empower researchers in their synthetic endeavors.

Section 1: Physicochemical Properties and Safe Handling

Understanding the fundamental properties of a building block is critical for its effective use and for ensuring laboratory safety. This compound is typically supplied as a light grey to white or pale pink-grey crystalline powder.[1][5] The dihydrochloride salt form enhances its stability and water solubility compared to the free base.

1.1: Summary of Physicochemical Data
PropertyValueSource(s)
CAS Number 66422-95-5[1][5][6]
Molecular Formula C₈H₁₂N₂O₂ · 2HCl[5][6]
Molecular Weight 241.11 g/mol [1][5][7]
Appearance Light grey to white/pink-grey crystalline powder[1][5][8]
Melting Point 222-224 °C[1][4]
Boiling Point 432.7 °C (Predicted)[1]
Solubility Soluble in water (425 g/L at 20 °C). Soluble in ethanol, acetone.[4][8]
Purity (Typical) ≥98.5% (HPLC)[1][4]
1.2: Safety and Handling Protocol

This compound requires careful handling due to its toxicological profile. It is classified as harmful if swallowed and is a known skin sensitizer.[5][9] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and chemically resistant gloves (e.g., nitrile).[6][10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][6] Avoid contact with skin and eyes. Prevent dust formation during transfer.[5]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3][10] Keep away from strong oxidizing agents.[10]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. If irritation or a rash occurs, seek medical attention.[5][6]

    • Eye Contact: Immediately flush eyes with plenty of water for 15 minutes, holding eyelids open. Consult an ophthalmologist.[6]

    • Ingestion: If swallowed, rinse mouth with water (if the person is conscious) and call a physician. Do not induce vomiting.[5][6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Disposal: Dispose of waste material at an approved waste disposal plant, in accordance with local, state, and federal regulations.[6]

Section 2: Core Application - Synthesis of Oxidative Dyes

The primary industrial application of this compound is in permanent hair coloring systems.[3][11] It functions as a dye intermediate, specifically a coupler , which does not form a color on its own but reacts with a developer (a primary intermediate) in the presence of an oxidizing agent to form the final dye molecule within the hair shaft.[1][12]

2.1: Mechanism of Oxidative Dye Formation

The process is initiated by an oxidizing agent, typically hydrogen peroxide, which oxidizes the developer molecule (e.g., p-phenylenediamine, PPD). This oxidized developer is a highly reactive species that then undergoes electrophilic substitution with the coupler molecule. 2-(2,4-Diaminophenoxy)ethanol is an excellent coupler because its electron-rich aromatic ring is readily attacked by the oxidized developer. The amino groups at positions 2 and 4 direct this coupling, leading to the formation of a large, stable indo-dye molecule that is trapped within the hair cuticle, resulting in long-lasting color.[1][12]

G cluster_0 Step 1: Oxidation of Developer cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Final Oxidation D Developer (e.g., PPD) OxD Oxidized Developer (Quinonediimine) D->OxD Oxidation OxD_2 Oxidized Developer OxD->OxD_2 H2O2 H₂O₂ (Oxidant) C Coupler (2,4-Diaminophenoxyethanol) IndoDye Indo-Dye Leuco Base C->IndoDye Electrophilic Attack IndoDye_2 Leuco Base IndoDye->IndoDye_2 FinalDye Final Colored Dye (Trapped in Hair) IndoDye_2->FinalDye Oxidation H2O2_2 H₂O₂ (Oxidant)

Caption: Workflow of oxidative hair dye formation.

2.2: Protocol for a Model Oxidative Coupling Reaction

This protocol describes a laboratory-scale model reaction to demonstrate the synthesis of a dye molecule, not a cosmetic formulation.

Objective: To synthesize a representative indo-dye via the oxidative coupling of this compound with p-phenylenediamine (PPD).

Materials:

  • This compound (Coupler)

  • p-Phenylenediamine (PPD) (Developer)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Deionized Water

  • Ethanol

  • Ammonium Hydroxide (to adjust pH)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Solution Preparation (Coupler): In a 100 mL beaker, dissolve 241 mg (1.0 mmol) of this compound in 20 mL of deionized water with stirring.

  • Solution Preparation (Developer): In a separate 100 mL beaker, dissolve 108 mg (1.0 mmol) of p-phenylenediamine in 20 mL of a 1:1 ethanol/water solution. Causality Note: PPD is less water-soluble than the coupler salt; ethanol is used as a co-solvent to ensure complete dissolution.

  • Mixing: Combine the coupler and developer solutions in a larger beaker with continuous stirring.

  • pH Adjustment: Adjust the pH of the mixture to approximately 9.5-10.0 using drops of ammonium hydroxide. Causality Note: An alkaline pH is crucial as it deprotonates the amine groups, increasing their nucleophilicity, and also accelerates the decomposition of hydrogen peroxide to generate the active oxidizing species.

  • Initiation of Oxidation: Add 1.0 mL of 30% hydrogen peroxide dropwise to the stirring solution. A rapid color change should be observed as the dye molecule begins to form.

  • Reaction: Allow the reaction to proceed at room temperature for 30 minutes with continuous stirring. The solution will darken significantly.

  • Observation: The final color is indicative of the indo-dye formed. This solution can be used for further analysis (e.g., UV-Vis spectroscopy to determine the absorption maximum of the chromophore).

Section 3: Exploratory Application - A Building Block for Heterocycles

The true versatility of a synthon is demonstrated by its utility beyond a single application. The functional groups on this compound—specifically the vicinal amino groups and the nearby hydroxyl group—make it a prime candidate for the synthesis of various heterocyclic systems.[12] Heterocyclic chemistry is a cornerstone of drug discovery and materials science.[13] This section explores a potential, mechanistically plausible synthetic route.

3.1: Rationale for Heterocyclic Synthesis

Aromatic diamines are classic precursors for a wide range of fused heterocyclic rings. For instance, reaction with 1,2-dicarbonyl compounds can yield quinoxalines, reaction with carboxylic acids (or their derivatives) can yield benzimidazoles, and intramolecular reactions involving the other functional groups can lead to more complex structures. The presence of the hydroxyethoxy side chain offers a further point for modification or cyclization.

G cluster_0 Pathway A: Benzimidazole Synthesis cluster_1 Pathway B: Quinoxaline Synthesis cluster_2 Pathway C: Benzoxazine Synthesis Start 2-(2,4-Diaminophenoxy)ethanol (Free Base) ReagentA Formic Acid (or other R-COOH) Start->ReagentA Condensation ReagentB 1,2-Dicarbonyl (e.g., Benzil) Start->ReagentB Condensation ReagentC Aldehyde/Ketone (Intramolecular Potential) Start->ReagentC Condensation/ Cyclization ProductA Substituted Benzimidazole ReagentA->ProductA ProductB Substituted Quinoxaline ReagentB->ProductB ProductC Substituted Benzoxazine ReagentC->ProductC

References

Application Notes & Protocols: Leveraging 2-(2,4-Diaminophenoxy)ethanol dihydrochloride for Novel Affinity Chromatography Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Affinity chromatography stands as a premier technique for the purification of biomolecules, prized for its high selectivity and resolution.[1][2] The power of this method lies in the specific, reversible interaction between a target molecule and a ligand covalently immobilized on a solid support.[3][4] While many off-the-shelf affinity media exist, the development of custom resins tailored for specific targets remains a critical need in research and drug development. This document provides a detailed guide to the use of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, a versatile aromatic diamine, as a novel ligand for creating bespoke affinity chromatography media. We present the scientific rationale, detailed protocols for immobilization, and a general workflow for purification, empowering researchers to expand their bioseparation toolkit.

Introduction: The Potential of this compound as an Affinity Ligand

This compound is an organic compound primarily recognized for its application as an intermediate in oxidative hair dye formulations.[5][6] However, its chemical structure holds significant, untapped potential for biochemical applications.

Chemical Profile:

PropertyValueSource
IUPAC Name 2-(2,4-diaminophenoxy)ethanol;dihydrochloride[7]
CAS Number 66422-95-5[5]
Molecular Formula C₈H₁₄Cl₂N₂O₂[7]
Molecular Weight 241.11 g/mol [7]
Key Functional Groups Two primary aromatic amines (-NH₂), One primary alcohol (-OH)[8]

The key to its utility in affinity chromatography lies in the two primary amine groups on the phenyl ring. These nucleophilic groups serve as reactive handles for covalent attachment to a variety of pre-activated chromatography supports.[9][10] Once immobilized, the unique electronic and structural properties of the diaminophenoxy ethanol moiety can be exploited to selectively bind and purify target molecules—such as proteins, enzymes, or other biomolecules—that exhibit a specific affinity for this chemical structure. This allows for the creation of custom purification solutions where standard ligands like Protein A/G or affinity tags are not applicable.

The Principle: Covalent Immobilization via Amine Chemistry

The foundation of preparing a custom affinity resin is the stable, covalent linkage of the ligand to the chromatography matrix.[11] The primary amines of this compound are ideal targets for several well-established, reliable immobilization chemistries.[9][12] The choice of method depends on the desired linkage stability, the properties of the matrix, and laboratory preference.

Core Immobilization Strategies

Two of the most robust and widely documented methods for coupling amine-containing ligands are through Cyanogen Bromide (CNBr)-activated and Epoxy-activated resins.

  • CNBr-Activated Resins: This is a classic method for immobilizing ligands with primary amines onto agarose-based supports.[13][14] The CNBr reacts with hydroxyl groups on the matrix to form highly reactive cyanate esters. These esters then react with the amine groups of the ligand to form a stable, multi-point attachment, minimizing ligand leakage.[15][16]

  • Epoxy-Activated Resins: These resins contain reactive epoxide groups that form stable covalent bonds with various nucleophiles, including amines, thiols, and hydroxyls.[17][18] The reaction with a primary amine results in a stable secondary amine linkage. This chemistry is highly versatile and often includes a built-in spacer arm, which can reduce steric hindrance and improve the accessibility of the immobilized ligand.[18][19]

The following diagram illustrates the general concept of immobilizing our diamine ligand onto a solid support.

G cluster_0 Components cluster_1 Process cluster_2 Result Ligand 2-(2,4-Diaminophenoxy)ethanol (Contains -NH₂ groups) Coupling Covalent Coupling Reaction (pH-dependent) Ligand->Coupling Matrix Activated Chromatography Matrix (e.g., CNBr- or Epoxy-activated Agarose) Matrix->Coupling Resin Custom Affinity Resin (Ligand is covalently bound) Coupling->Resin

Fig 1. Conceptual workflow for creating a custom affinity resin.

Experimental Protocols

Safety Precaution: Always consult the Safety Data Sheet (SDS) for this compound and all other chemicals.[20] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Ligand Immobilization using CNBr-Activated Agarose

This protocol is adapted from standard procedures for coupling amine-containing ligands to CNBr-activated supports.[15][21] It is highly efficient and results in a very stable linkage.

Materials:

  • CNBr-activated Sepharose™ 4B or similar CNBr-activated agarose resin

  • This compound

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Ligand Solution: 5-10 mg/mL of this compound dissolved in Coupling Buffer

  • Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0

  • Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0

  • Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5

  • Acid Solution: 1 mM HCl (cold)

  • Stoppered reaction vessel or chromatography column

Methodology:

  • Resin Preparation:

    • Weigh out the required amount of dry CNBr-activated resin (e.g., 1 g for ~3.5 mL final gel volume).

    • Add the dry resin to a sintered glass funnel and wash with 15-20 bed volumes of cold 1 mM HCl. This swells the resin and removes protective additives.[15]

    • Immediately wash with 5 bed volumes of cold Coupling Buffer to adjust the pH for the reaction. Do not allow the resin to dry.

  • Coupling Reaction:

    • Quickly transfer the washed and drained resin to a stoppered reaction vessel containing the prepared Ligand Solution. A ratio of 1 part settled resin to 2 parts ligand solution is recommended.

    • Mix the suspension gently using an end-over-end rotator for 2 hours at room temperature or overnight at 4°C. Causality: Gentle rotation is crucial to prevent mechanical damage to the agarose beads.[21] The alkaline pH of the coupling buffer deprotonates the primary amines, making them nucleophilic and reactive toward the activated sites on the resin.

  • Washing and Blocking:

    • After coupling, transfer the resin to a funnel or column and drain the excess ligand solution. (Optional: save the supernatant to measure unbound ligand and calculate coupling efficiency).

    • Wash the resin with 5 bed volumes of Coupling Buffer to remove non-covalently bound ligand.

    • Transfer the resin to the Blocking Buffer and mix gently for 2-4 hours at room temperature. Causality: This step is critical to cap any unreacted active sites on the resin, which would otherwise become sites for non-specific protein binding during purification.[15]

  • Final Wash and Storage:

    • Wash the blocked resin by performing at least three alternating cycles of Wash Buffer A (low pH) and Wash Buffer B (high pH). Use 5 bed volumes for each wash. Causality: This alternating pH wash effectively removes any remaining non-covalently bound ligand and blocking agent.[21]

    • Finally, equilibrate the resin with a neutral buffer (e.g., PBS, pH 7.4) containing a preservative (e.g., 0.02% sodium azide). Store at 4°C.

Protocol 2: Ligand Immobilization using Epoxy-Activated Agarose

This method offers a versatile alternative, creating a stable ether linkage with a long, hydrophilic spacer arm, which is beneficial for small ligands.[17]

Materials:

  • Epoxy-Activated Agarose (e.g., 6% cross-linked)

  • This compound

  • Coupling Buffer: 0.1 M Carbonate Buffer, pH 9-11 (optimize based on ligand stability)

  • Ligand Solution: 5-10 mg/mL of this compound dissolved in Coupling Buffer

  • Blocking Buffer: 1 M ethanolamine, pH 8.0

  • Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Reaction vessel

Methodology:

  • Resin Preparation:

    • Weigh the required amount of dry Epoxy-Activated Agarose.

    • Rehydrate and wash the resin on a sintered glass funnel with 15-20 volumes of distilled water to remove additives.

    • Equilibrate the resin with 5 bed volumes of the chosen Coupling Buffer.

  • Coupling Reaction:

    • Transfer the equilibrated resin to a reaction vessel. Add 2 volumes of the Ligand Solution for every 1 volume of settled resin.

    • Incubate the slurry with gentle end-over-end mixing for 16-24 hours. The temperature can be optimized between 4°C and 37°C depending on the ligand's stability.[18] Causality: The alkaline pH facilitates the nucleophilic attack of the ligand's amine groups on the epoxide rings of the resin, forming a stable secondary amine bond.

  • Washing and Blocking:

    • Collect the resin by centrifugation or filtration and wash away the unreacted ligand solution with 10 bed volumes of Wash Buffer.

    • Resuspend the resin in 2 bed volumes of Blocking Buffer and incubate with gentle mixing for at least 4 hours at room temperature to block remaining epoxy groups.

  • Final Wash and Storage:

    • Wash the resin thoroughly with at least 10-15 bed volumes of Wash Buffer.

    • Equilibrate with a neutral storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.

Application Workflow: Affinity Purification

Once the custom resin is prepared, it can be used for the purification of target molecules following the standard principles of affinity chromatography.[22][23]

G A 1. Column Packing & Equilibration B 2. Sample Application A->B A_desc Pack resin into a column. Equilibrate with Binding Buffer (e.g., PBS). A->A_desc C 3. Wash B->C B_desc Load crude sample (lysate, serum, etc.) onto the column. Target binds to ligand. B->B_desc D 4. Elution C->D C_desc Wash with Binding Buffer to remove non-specifically bound contaminants. C->C_desc E 5. Analysis & Regeneration D->E D_desc Apply Elution Buffer (e.g., low pH, high salt) to disrupt binding. D->D_desc E_desc Collect purified target fractions. Clean and store the column. E->E_desc

Fig 2. General workflow for affinity purification.

Protocol Steps:

  • Column Preparation and Equilibration:

    • Prepare a slurry of the custom affinity resin in a suitable binding buffer (typically physiological pH and ionic strength, like PBS).

    • Pack the slurry into an appropriate chromatography column.

    • Wash the packed column with 5-10 column volumes (CV) of binding buffer to equilibrate the resin.[3]

  • Sample Loading:

    • Apply the clarified crude sample containing the target molecule to the column at a controlled flow rate.

  • Washing:

    • Wash the column with 10-20 CV of binding buffer, or until the UV absorbance (A₂₈₀) of the flow-through returns to baseline. This removes unbound and weakly interacting proteins.[22]

  • Elution:

    • Disrupt the specific interaction between the target molecule and the immobilized ligand to release the target. Common elution strategies include:

      • pH Shift: Using a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0).

      • Ionic Strength Change: Applying a high salt buffer (e.g., binding buffer + 1-2 M NaCl).

      • Competitive Elution: Introducing a soluble molecule that competes with the target for binding to the ligand.

    • Collect the eluted fractions and immediately neutralize the pH if an acidic elution buffer was used to preserve protein activity.

  • Column Regeneration and Storage:

    • After elution, wash the column with several cycles of high and low pH buffers to remove any precipitated protein, followed by re-equilibration in the storage buffer. Store at 4°C.

Conclusion

This compound offers a readily available and chemically versatile starting point for the development of novel, custom affinity chromatography media. Its dual primary amine groups allow for straightforward and stable immobilization onto commercially available pre-activated resins using well-established protocols. By leveraging this compound, researchers can create tailored purification tools to isolate biomolecules that may not be addressable with standard affinity techniques, thereby advancing discovery and development in a wide range of scientific disciplines.

References

Troubleshooting & Optimization

troubleshooting 2-(2,4-Diaminophenoxy)ethanol dihydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS 66422-95-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation, with a primary focus on solubility challenges. Our goal is to equip you with the necessary knowledge to ensure the successful and reproducible use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an aromatic amine salt.[1] It is widely recognized as a key intermediate in the formulation of oxidative hair dyes, where it acts as a coupler, reacting with a developer to form long-lasting color.[2][3] Beyond cosmetics, it is also utilized in biochemical research, although specific applications in this area are less commonly documented in readily available literature.[4]

Q2: I'm having trouble dissolving this compound in water. Is it not water-soluble?

This is a frequent issue and a critical point to understand about this compound. Its solubility in water is highly dependent on pH. While some sources may state it is insoluble in water, this typically refers to neutral or alkaline conditions. In acidic environments, its solubility increases significantly. The dihydrochloride salt form enhances its aqueous solubility, particularly at a low pH.[4]

Q3: What is the recommended solvent for this compound?

The best solvent depends on your experimental requirements. Here's a summary of solubility in common laboratory solvents:

  • Acidic Water: Highly soluble. A reported solubility is 98.2 g/L at 20°C and pH 2.1.[1][2] Another source indicates a solubility of 425 g/L at 20°C and a pH of approximately 1.

  • Dimethyl Sulfoxide (DMSO): Highly soluble, with reported values of >100 g/L.[1]

  • Ethanol: Sparingly soluble, with a reported value of <10 g/L.[1]

  • Methanol: Slightly soluble.

  • Acetone and Chloroform: Soluble.

For most research applications, preparing a concentrated stock solution in DMSO or acidic water is recommended.

Q4: How should I prepare a stock solution of this compound?

The preparation method depends on the chosen solvent. Please refer to the detailed protocols in the "Experimental Protocols" section of this guide. As a general guideline:

  • For aqueous stock solutions: Use a slightly acidified aqueous solvent (e.g., water adjusted to a low pH with HCl).

  • For organic stock solutions: DMSO is an excellent choice for high-concentration stocks.

Always use high-purity solvents and handle the compound in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]

Q5: My compound precipitated after I added my stock solution to my experimental buffer. What happened and how can I prevent this?

This is a classic example of "solvent-shifting" and is a common issue when working with compounds that have pH-dependent solubility. If you prepared your stock solution in acidic water and then diluted it into a neutral or slightly alkaline buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4), the pH of the final solution will be higher. This increase in pH can dramatically decrease the solubility of this compound, causing it to precipitate.

To prevent this:

  • Lower the pH of your final solution: If your experiment allows, slightly acidify your buffer.

  • Use a co-solvent: If your experiment can tolerate a small amount of an organic solvent, preparing your stock in DMSO and then diluting it into your buffer may help maintain solubility. However, be mindful of the final DMSO concentration, as it can affect biological systems.

  • Work with lower concentrations: It may be necessary to work at a lower final concentration of the compound to stay below its solubility limit at the pH of your experimental buffer.

Q6: How stable are solutions of this compound?

Solution stability is crucial for reproducible results. Here's what has been reported:

  • Aqueous solutions (0.1 and 200 mg/mL): Stable for up to 6 hours at room temperature and for 9 days at 4°C when protected from light and under an inert gas atmosphere.[6]

  • DMSO solutions (5, 50, and 100 mg/mL): Stable for up to 4 hours at room temperature when protected from light and under an inert gas atmosphere.[6]

It is recommended to prepare fresh solutions for your experiments. If storage is necessary, store in small aliquots at 4°C (aqueous) or -20°C (DMSO) and protect from light.

Q7: What are the common impurities in this compound and can they affect my experiments?

The purity of commercial batches is generally high, often between 98.7% and 99.4%.[7] Potential impurities can include starting materials or by-products from the synthesis, such as m-phenylenediamine and 2,4-diaminoanisole.[7] While typically present in very low amounts (ppm levels), these impurities could potentially have biological activity and interfere with sensitive assays. It is always good practice to obtain a certificate of analysis from your supplier to be aware of the purity and impurity profile of the specific lot you are using.

Troubleshooting Guide

This section addresses specific issues you may encounter in a question-and-answer format, providing logical steps to diagnose and solve the problem.

Problem: The compound is not dissolving completely, even in the recommended solvent.

  • Question: Have you verified the pH of your aqueous solvent?

    • Action: For aqueous solutions, the pH should be acidic. If you are using deionized water, its pH may be close to neutral. Add a small amount of dilute hydrochloric acid (HCl) to lower the pH and observe if the compound dissolves.

  • Question: Are you using a high enough volume of solvent?

    • Action: Check the solubility data provided. You may be trying to prepare a solution that is above the solubility limit for that solvent. Try adding more solvent to decrease the concentration.

  • Question: Could the purity of the compound be an issue?

    • Action: If you suspect impurities, you can try to purify the compound by recrystallization from an ethanol/water mixture.[8] However, for most applications, using a high-purity grade from a reputable supplier is the most practical solution.

Problem: The solution is colored or has turned color over time.

  • Question: How was the solution stored?

    • Action: This compound can be sensitive to light and air. Discoloration may be a sign of degradation. Ensure your solutions are stored protected from light and, for long-term storage, under an inert atmosphere. Prepare fresh solutions if you suspect degradation.

  • Question: What is the appearance of the solid compound?

    • Action: The solid is typically a white to light grey or pale pink-grey powder.[3] If your starting material is significantly discolored, it may have degraded, and you should consider obtaining a fresh supply.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityTemperaturepHReference(s)
Water98.2 g/L20°C2.1[1][2]
Water425 g/L20°C~1
DMSO>100 g/LNot SpecifiedNot Applicable[1]
Ethanol<10 g/LNot SpecifiedNot Applicable[1]
MethanolSlightly SolubleNot SpecifiedNot Applicable
AcetoneSolubleNot SpecifiedNot Applicable
ChloroformSolubleNot SpecifiedNot Applicable

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol provides a step-by-step method for preparing a 100 mM aqueous stock solution of this compound (Molecular Weight: 241.11 g/mol ).

Materials:

  • This compound

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh the compound: Accurately weigh 2.411 g of this compound.

  • Add to volumetric flask: Transfer the weighed compound to a 100 mL volumetric flask.

  • Add water: Add approximately 80 mL of deionized water to the flask.

  • Adjust pH: While stirring, slowly add 1 M HCl dropwise until the compound is fully dissolved. Monitor the pH and aim for a final pH between 2 and 3.

  • Bring to final volume: Once the solid is completely dissolved, add deionized water to bring the total volume to 100 mL.

  • Mix thoroughly: Cap the flask and invert several times to ensure the solution is homogeneous.

  • Storage: Store the solution in a tightly sealed container, protected from light, at 4°C for short-term use (up to 9 days).[6] For longer-term storage, consider preparing smaller aliquots and freezing at -20°C.

Protocol 2: Preparation of a 200 mM DMSO Stock Solution

This protocol details the preparation of a 200 mM stock solution in DMSO.

Materials:

  • This compound

  • Anhydrous DMSO

  • Vial or tube

  • Vortex mixer or sonicator

Procedure:

  • Weigh the compound: Accurately weigh 4.822 g of this compound.

  • Add to vial: Transfer the compound to a suitable vial (e.g., a 100 mL vial).

  • Add DMSO: Add 100 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex or sonicate until the compound is completely dissolved. Gentle warming may be used to aid dissolution, but avoid excessive heat.

  • Storage: Store the stock solution in small, tightly sealed aliquots at -20°C, protected from light.

Visualizations

experimental_workflow start Start: Need to prepare a solution of this compound solvent_choice Choose Solvent start->solvent_choice aqueous Aqueous Solution solvent_choice->aqueous Experiment requires aqueous system organic Organic Solvent (DMSO) solvent_choice->organic High concentration needed or experiment tolerates DMSO prepare_aqueous Follow Protocol 1: - Weigh compound - Add water - Adjust pH to 2-3 with HCl - Bring to final volume aqueous->prepare_aqueous prepare_organic Follow Protocol 2: - Weigh compound - Add DMSO - Vortex/sonicate to dissolve organic->prepare_organic storage Store appropriately: - Aqueous: 4°C, protected from light - DMSO: -20°C, protected from light prepare_aqueous->storage prepare_organic->storage end Solution ready for use storage->end

Caption: Decision workflow for preparing a stock solution.

troubleshooting_workflow start Problem: Compound precipitated after adding to buffer check_ph What is the pH of your final buffer? start->check_ph ph_high pH is neutral or alkaline check_ph->ph_high > 7 ph_low pH is acidic check_ph->ph_low < 7 solubility_issue Precipitation due to increased pH and decreased solubility ph_high->solubility_issue other_issue Precipitation may be due to another incompatibility ph_low->other_issue solution1 Option 1: Lower the final buffer pH (if experiment allows) solubility_issue->solution1 solution2 Option 2: Use a DMSO stock and keep final DMSO concentration low solubility_issue->solution2 solution3 Option 3: Reduce the final concentration of the compound solubility_issue->solution3 investigate Investigate other components of the buffer for incompatibility other_issue->investigate

Caption: Troubleshooting precipitation in buffered solutions.

References

Technical Support Center: Stabilizing 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a critical intermediate and coupler molecule, notably in the development of oxidative hair colorants and other specialized chemical formulations.[1][2][3][4] As an aromatic amine, specifically a substituted phenylenediamine, it is highly susceptible to oxidative degradation. This degradation manifests as a distinct color change in solutions, typically turning them from colorless to yellow, brown, or even deep purple, compromising experimental outcomes and product efficacy. This guide provides in-depth technical FAQs and troubleshooting protocols to help researchers, scientists, and drug development professionals prevent and manage the degradation of this compound in solution.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution change color so quickly after preparation?

A1: The rapid color change is a classic indicator of oxidation. The 2,4-diamino-substituted phenyl ring is electron-rich, making it highly susceptible to attack by atmospheric oxygen. This process, known as autoxidation, is often catalyzed by trace metal ions and light. The initial oxidation forms quinone-diimine intermediates, which are highly colored and can subsequently polymerize to form even darker, complex mixtures.[5] This is a common characteristic of phenylenediamines and other aromatic amines.[5][6][7]

Q2: What are the primary factors that accelerate the degradation of this compound in solution?

A2: There are three primary accelerators for the degradation of this compound:

  • Oxygen: Dissolved atmospheric oxygen is the principal oxidizing agent. The rate of degradation is directly proportional to the concentration of dissolved oxygen.

  • Light: UV and even visible light can provide the energy to initiate and propagate oxidative chain reactions (photolysis).[5]

  • pH: While the dihydrochloride salt provides an initially acidic and more stable environment, solution pH can significantly influence the rate of oxidation. Generally, as the pH increases and the amine groups are deprotonated, their susceptibility to oxidation increases.

Q3: Is there a recommended solvent for preparing stock solutions?

A3: For short-term use, both high-purity water and DMSO are viable solvents. The European Commission's Scientific Committee on Consumer Products (SCCP) has noted stability data for both.[8][9]

  • Aqueous solutions (0.1 to 200 mg/mL) were shown to be stable for up to 6 hours at room temperature or 9 days at 4°C, provided they were protected from light and under an inert gas atmosphere.[8][9]

  • DMSO solutions (5 to 100 mg/mL) were stable for up to 4 hours at room temperature under the same protective conditions.[8][9] For long-term storage, a deoxygenated aqueous buffer at a slightly acidic pH (e.g., pH 4-6) is theoretically superior, as it maintains the protonated, less reactive state of the amine groups.

Q4: Can I use antioxidants to stabilize my solution?

A4: Yes, incorporating antioxidants is a highly effective strategy. Thio-compounds, such as thiourea and its derivatives, have been shown to be effective stabilizers for aromatic amines by acting as potent oxygen scavengers.[7][10] Ascorbic acid (Vitamin C) or sodium sulfite are also common and effective choices for aqueous solutions. The ideal concentration is typically in the range of 0.01% to 0.5% by weight.[7]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Observed Issue Potential Root Cause(s) Recommended Solution(s)
Rapid color change (minutes to hours) upon dissolution in water or buffer. 1. High concentration of dissolved oxygen in the solvent. 2. Contamination of glassware with trace metals (e.g., iron, copper) that catalyze oxidation. 3. Exposure to ambient laboratory light.1. Deoxygenate your solvent immediately before use. (See Protocol 1). 2. Use acid-washed glassware or employ a chelating agent like EDTA (0.1-1 mM) to sequester catalytic metal ions. 3. Prepare the solution in an amber vial or a vial wrapped in aluminum foil.
Solution is stable initially but degrades after freeze-thaw cycles. Introduction of atmospheric oxygen into the headspace of the vial during thawing and opening.1. Aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles. 2. Before freezing, flush the headspace of each aliquot vial with an inert gas (Argon or Nitrogen). Thaw the vial completely and allow it to reach room temperature before opening.
Inconsistent results in cell-based assays or analytical runs. Degradation of the compound in the final dilution/assay medium, which is often oxygen-rich and at neutral pH.1. Prepare the final dilutions immediately before adding to the assay. 2. Consider adding a biocompatible antioxidant to the assay medium if the experimental design allows. 3. Analyze the purity of the working solution via HPLC at the start and end of the experiment to quantify degradation. (See Protocol 2).
Precipitate forms in a refrigerated aqueous solution. The dihydrochloride salt has high water solubility (~425 g/L), so precipitation is more likely due to the formation of insoluble degradation products (polymers).1. Confirm the identity of the precipitate. If it is colored, it is likely a degradation product. 2. The solution is likely compromised and should be discarded. Review preparation and storage procedures to prevent future occurrences.

Part 3: Core Experimental Protocols & Methodologies

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol details the steps to prepare a stock solution with enhanced stability against oxidative degradation.

Workflow for Preparing a Stabilized Solution

G cluster_prep Solvent Preparation cluster_dissolution Compound Dissolution cluster_storage Storage Solvent 1. Select high-purity water (e.g., Milli-Q or WFI) Sparging 2. Sparge with Argon or N2 for 15-30 minutes Solvent->Sparging Antioxidant 3. Add Antioxidant (optional) (e.g., 0.1% Sodium Sulfite) Sparging->Antioxidant AddSolvent 5. Add deoxygenated solvent to the vial Sparging->AddSolvent Use Immediately Weigh 4. Weigh Compound in an amber glass vial Weigh->AddSolvent Mix 6. Mix via vortexing or sonication until fully dissolved AddSolvent->Mix Flush 7. Flush vial headspace with inert gas Mix->Flush Seal 8. Seal tightly with para-aramid film-lined cap Flush->Seal Store 9. Store at 4°C, protected from light Seal->Store

Caption: Workflow for preparing and storing stabilized solutions.

Methodology:

  • Solvent Deoxygenation: Place your desired volume of high-purity water in a flask. Sparge the solvent by bubbling a steady stream of an inert gas (high-purity nitrogen or argon) through it for at least 15-30 minutes.

  • Antioxidant Addition (Recommended): If your experimental design allows, add an antioxidant such as sodium sulfite or ascorbic acid to the deoxygenated water to a final concentration of 0.1% (w/v).

  • Weighing: In a tared amber glass vial, accurately weigh the required amount of this compound powder.

  • Dissolution: Using a pipette, transfer the deoxygenated solvent to the vial containing the compound. Cap the vial immediately and vortex or sonicate until the solid is completely dissolved.

  • Inert Overlay & Storage: Briefly flush the headspace of the vial with the inert gas, seal it tightly, and wrap the cap junction with parafilm. Store the solution at 4°C, protected from light.[8][9]

Protocol 2: HPLC Method for Monitoring Degradation

This protocol provides a baseline reverse-phase HPLC method to assess the purity of your solution over time.

Principle: The degradation products are generally more polar or polymeric and will have different retention times than the parent compound. By tracking the peak area of the parent compound, you can quantify its degradation.

Troubleshooting Logic for HPLC Analysis

G node_cond node_cond node_res node_res start Inject Sample on HPLC main_peak Is main peak area >95% of initial? start->main_peak extra_peaks Are there new peaks, especially near solvent front? main_peak->extra_peaks No stable Solution is Stable main_peak->stable Yes color_check Is the solution visibly colored? extra_peaks->color_check Yes early_deg Early Degradation. Use with caution. extra_peaks->early_deg No degraded Solution is Degraded. Discard and reprepare. color_check->degraded Yes color_check->early_deg No

Caption: Decision tree for interpreting HPLC stability results.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 70% B

    • 15-17 min: 70% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Analysis: Prepare a sample of your solution at t=0 and analyze to get a baseline peak area for the parent compound. Re-analyze samples at subsequent time points. A significant decrease in the main peak area, coupled with the appearance of new, often earlier-eluting peaks, confirms degradation.

References

common artifacts in experiments with 2-(2,4-Diaminophenoxy)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and artifacts encountered when working with this compound. Here, we move beyond simple protocols to explain the "why" behind experimental observations, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the basic properties of this compound is the first step to designing robust experiments. It is an aromatic amine salt with the following key characteristics[1]:

PropertyValueSource
Synonyms 4-(2-Hydroxyethoxy)-1,3-phenylenediamine dihydrochloride; 2,4-DAPE 2HCl[2][3]
Appearance Light grey to pale pink-grey crystalline powder[1][4]
Molecular Formula C₈H₁₂N₂O₂·2HCl[3][5]
Molecular Weight 241.11 g/mol [1][6]
Melting Point 222-224 °C[7]
Solubility Highly soluble in water (425 g/L at 20°C); slightly soluble in methanol and DMSO[1]
Q2: How should I prepare and store stock solutions of this compound?

A2: Proper preparation and storage of stock solutions are critical for experimental reproducibility. Due to the compound's susceptibility to oxidation, certain precautions are necessary.

Recommended Solvents:

  • Aqueous Solutions: Given its high water solubility, sterile, purified water (e.g., Milli-Q®) is the preferred solvent for many applications.

  • DMSO: For cell culture experiments requiring an organic solvent, DMSO is suitable. However, be mindful of its own potential effects on cells.

Stability of Stock Solutions: The stability of the compound in solution is limited and is enhanced by protection from light and oxygen[8][9].

SolventConcentration RangeStorage ConditionsStability
Aqueous 0.1 - 200 mg/mLRoom Temp, protected from light, inert gasUp to 6 hours[8][9]
Aqueous 0.1 - 200 mg/mL4°C, protected from light, inert gasUp to 9 days[8][9]
DMSO 5 - 100 mg/mLRoom Temp, protected from light, inert gasUp to 4 hours[8][9]

Step-by-Step Protocol for Stock Solution Preparation:

  • Pre-weighing: Allow the container of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, weigh the desired amount of powder. The powder can form dust, so handle it with care[5].

  • Dissolution: Add the appropriate solvent to the powder. Vortex or sonicate briefly to ensure complete dissolution. The dihydrochloride salt should readily dissolve in water.

  • Sterilization (for cell culture): If for use in cell culture, filter-sterilize the solution through a 0.22 µm syringe filter that is compatible with your chosen solvent.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots. This minimizes freeze-thaw cycles and exposure to air.

    • For long-term storage, use glass vials with Teflon-lined screw caps, as polypropylene tubes can be permeable to solvents over time[10].

    • Store aliquots at -20°C, protected from light.

Q3: What are the essential safety and handling precautions for this compound in a laboratory setting?

A3: this compound requires careful handling. Adherence to standard laboratory safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves[5][11]. When handling larger quantities of powder, a face shield and respiratory protection may be necessary to avoid inhalation of dust[5].

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure[5].

  • Incompatibilities: The compound is incompatible with strong oxidizing agents[5]. Keep it stored away from such chemicals.

  • Disposal: Dispose of unused material and contaminated labware as hazardous chemical waste in accordance with your institution's and local regulations[5][12][13]. One recommended method for disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator[5][11].

Section 2: Troubleshooting Experimental Artifacts

The chemical nature of this compound as an aromatic diamine makes it susceptible to specific reactions that can manifest as experimental artifacts. This section provides a logical framework for identifying and mitigating these common issues.

Troubleshooting_Workflow cluster_observation Initial Observation cluster_investigation Investigation Pathway cluster_artifacts Potential Artifacts cluster_solutions Solutions & Mitigation Unexpected_Results Unexpected Experimental Results (e.g., high background, low signal, inconsistent data) Check_Reagent 1. Check Reagent Integrity - Age of solid? - Stock solution prep/storage? - Visible discoloration? Unexpected_Results->Check_Reagent Check_Assay 2. Analyze Assay Principle - Colorimetric? - Fluorescence? - HRP-based? Unexpected_Results->Check_Assay Check_Bioactivity 3. Consider Biological Effects - Cell viability issues? - Unexpected pathway activation? Unexpected_Results->Check_Bioactivity Oxidation Oxidation of Compound (Leads to colored products) Check_Reagent->Oxidation Interference Direct Assay Interference (HRP substrate, fluorescence quenching) Check_Assay->Interference Off_Target Off-Target Biological Effects (Enzyme modulation, genotoxicity) Check_Bioactivity->Off_Target Sol_Reagent Prepare fresh solutions Use inert gas Protect from light Oxidation->Sol_Reagent Sol_Assay Run controls (compound w/o enzyme) Use orthogonal assay Change detection method Interference->Sol_Assay Sol_Bio Perform dose-response toxicity test Validate with different compound Lower concentration Off_Target->Sol_Bio

Caption: Troubleshooting workflow for experiments with this compound.

Issue 1: Unexpected Color Change or High Background in Colorimetric Assays
  • Symptom: You observe a yellow-brown color developing in your stock solution or in your experimental wells, even in negative controls. This leads to high background absorbance readings.

  • Underlying Cause: this compound is an aromatic diamine and is highly susceptible to oxidation, especially when exposed to air, light, or oxidizing agents. The oxidation process can form quinone-type derivatives, which are often colored[1].

  • Troubleshooting Steps:

    • Visual Inspection: Examine your solid material and stock solutions. Any discoloration from light grey/pink to yellow or brown indicates potential degradation.

    • Prepare Fresh Solutions: Discard any discolored or expired stock solutions. Prepare a fresh solution immediately before your experiment, following the protocol in FAQ 2 .

    • De-gas Buffers: If your experimental buffer will be used for extended incubations, consider de-gassing it to remove dissolved oxygen.

    • Protect from Light: Cover your microplates or reaction tubes with foil during incubation steps.

    • Run a "Compound Only" Control: In a separate well, incubate this compound in your assay buffer without any other reagents (e.g., enzymes, cells). This will help you determine if the compound itself is changing color under your experimental conditions.

Issue 2: False Positives or Inconsistent Results in HRP-Based Assays (ELISA, Western Blotting)
  • Symptom: You observe a strong signal in your assay, suggesting high enzyme activity, even in negative controls or when you expect a low signal.

  • Underlying Cause: Horseradish peroxidase (HRP) is a widely used reporter enzyme that catalyzes the oxidation of various substrates to produce a detectable signal (colorimetric, chemiluminescent, or fluorescent)[14][15]. Many aromatic amines, structurally similar to this compound, are known HRP substrates (e.g., DAB, OPD, TMB)[14][16]. Therefore, the compound can be directly oxidized by the HRP-conjugate in your assay, leading to signal generation independent of your target analyte.

  • Experimental Validation and Mitigation:

HRP_Interference cluster_assay Standard HRP Assay cluster_artifact Artifact Pathway HRP HRP Conjugate Signal Colorimetric Signal HRP->Signal catalyzes False_Signal False Positive Signal HRP->False_Signal catalyzes Substrate HRP Substrate (e.g., TMB) Substrate->Signal is oxidized to DAPE 2-(2,4-Diaminophenoxy) ethanol dihydrochloride DAPE->Substrate competes with or acts as DAPE->False_Signal is oxidized to

Caption: Diagram showing how this compound can act as a substrate for HRP, leading to a false positive signal.

  • Run a Critical Control: Set up a reaction containing only the HRP conjugate, its intended substrate (e.g., TMB), and your this compound in the assay buffer. Omit the analyte/primary antibody. If a signal develops, it confirms the compound is interfering with the HRP detection system.

  • Use an Orthogonal Detection System: If interference is confirmed, the most reliable solution is to switch to a non-HRP-based detection system. For example, use an alkaline phosphatase (AP)-conjugated secondary antibody with a corresponding AP substrate[16].

  • Reduce Incubation Time: If switching systems is not feasible, try to minimize the incubation time with the HRP substrate to reduce the contribution of the artifactual signal. However, this may also reduce the sensitivity of your assay.

Issue 3: Low Signal or Quenching in Fluorescence-Based Assays
  • Symptom: The fluorescence intensity in your assay is lower than expected, or the addition of the compound causes a decrease in the signal from a known fluorophore.

  • Underlying Cause: Aromatic compounds, particularly those with amine groups, can act as fluorescence quenchers[17]. They can absorb the energy from an excited fluorophore, causing it to return to its ground state without emitting a photon. Additionally, the compound itself may be fluorescent (autofluorescence), which can increase background noise and complicate analysis[18][19].

  • Troubleshooting Steps:

    • Measure Compound's Intrinsic Fluorescence: Scan the emission spectrum of this compound at the excitation wavelength of your assay. This will determine if it contributes to background fluorescence.

    • Perform a Quenching Control: In a cell-free system, mix your fluorophore (e.g., a fluorescently labeled antibody or substrate) with increasing concentrations of this compound. A dose-dependent decrease in fluorescence intensity will confirm quenching.

    • Change Fluorophore: If quenching is significant, consider switching to a fluorophore that emits at a different wavelength, potentially one that is less susceptible to quenching by aromatic amines.

    • Adjust Assay Design: If possible, design the assay so that the fluorescent readout is generated in a step after the compound has been washed away.

Issue 4: Unexpected Cytotoxicity or Off-Target Effects in Cell-Based Assays
  • Symptom: You observe a decrease in cell viability at concentrations where you don't expect to see toxicity, or you observe cellular responses that are unrelated to your target pathway.

  • Underlying Cause: While primarily used as a dye precursor, this compound is a biologically active molecule.

    • Genotoxicity: Some in vitro studies have reported that the compound can cause chromosomal aberrations and is positive in some Ames test strains, suggesting potential genotoxic effects at high concentrations[9]. This could trigger DNA damage responses and apoptosis in sensitive cell lines.

    • Enzyme Modulation: The compound has been described as a potential inhibitor or activator of various enzymes[1]. This could lead to off-target effects if it interacts with proteins in your signaling pathway of interest.

  • Troubleshooting Steps:

    • Perform a Dose-Response Cytotoxicity Assay: Before conducting your main experiment, determine the non-toxic concentration range of the compound in your specific cell line using an assay like MTT or a live/dead stain.

    • Include a "Vehicle Only" Control: Always compare cells treated with the compound to cells treated with the same concentration of the vehicle (e.g., water or DMSO).

    • Validate with a Structurally Unrelated Compound: If you observe an unexpected biological effect, try to replicate it using a known modulator of your target pathway that is structurally different from this compound. This will help confirm that the observed effect is specific to the pathway and not an off-target artifact.

References

Technical Support Center: Synthesis of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2,4-diaminophenoxy)ethanol dihydrochloride and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The insights provided herein are based on established chemical principles and field-proven methodologies.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a robust, three-stage process. Understanding this pathway is the first step in effective troubleshooting. The general route involves an initial etherification, followed by a reduction of nitro groups, and concludes with the formation of a stable dihydrochloride salt[1][2].

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Salt Formation A 2,4-Dinitrochlorobenzene D 2-(2,4-Dinitrophenoxy)ethanol (Intermediate 1) A->D Nucleophilic Aromatic Substitution B Ethylene Glycol B->D Nucleophilic Aromatic Substitution C Base (e.g., NaOH, Na2CO3) C->D Nucleophilic Aromatic Substitution F 2-(2,4-Diaminophenoxy)ethanol (Intermediate 2) D->F Reduction of Nitro Groups E Catalyst (e.g., Pd/C, Pd-Fe) + H2 Gas H 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride (Final Product) F->H Acidification/ Crystallization G Hydrochloric Acid (HCl)

Caption: General three-step synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What is the most common cause?

A1: Low overall yield in this synthesis is typically traced back to one of two critical areas: the formation of byproducts during the initial Williamson ether synthesis (Step 1) or incomplete reduction during the catalytic hydrogenation (Step 2). In Step 1, a common side reaction is the formation of a bis-ether, bis(2,4-dinitrophenoxy)ethane, where one molecule of ethylene glycol reacts with two molecules of 2,4-dinitrochlorobenzene[3]. In Step 2, catalyst deactivation or insufficient hydrogen pressure can lead to a mixture of partially reduced intermediates, complicating purification and reducing the yield of the desired diamine[4].

Q2: The product from the reduction step (Step 2) is dark and seems to degrade quickly. Why does this happen and how can I prevent it?

A2: Aromatic diamines, such as 2-(2,4-diaminophenoxy)ethanol, are highly susceptible to air oxidation. This oxidation process forms colored quinone-imine species, which is likely the cause of the dark appearance and degradation. The final product is prepared as a dihydrochloride salt precisely to enhance its stability[5][6]. To mitigate this, it is crucial to handle the isolated diamine base under an inert atmosphere (e.g., nitrogen or argon) and proceed to the salt formation step (Step 3) as quickly as possible.

Q3: Is it necessary to purify the dinitro-intermediate from Step 1, or can I proceed directly to the reduction?

A3: While it may be tempting to proceed directly, purifying the 2-(2,4-dinitrophenoxy)ethanol intermediate is highly recommended. Impurities from Step 1, such as unreacted starting materials or the bis-ether byproduct, can act as catalyst poisons in the subsequent hydrogenation step. A clean intermediate leads to a more efficient and predictable reduction, ultimately improving the final product's yield and purity. Recrystallization from ethanol is an effective method for purifying this intermediate[3].

Troubleshooting Guide: Step-by-Step Problem Solving

Issue Area 1: Williamson Ether Synthesis (Step 1)

This reaction is a nucleophilic aromatic substitution where the hydroxyl group of ethylene glycol attacks the electron-deficient aromatic ring of 2,4-dinitrochlorobenzene. The nitro groups are strongly electron-withdrawing, which activates the ring for this type of substitution.

Problem 1.1: Low yield of 2-(2,4-dinitrophenoxy)ethanol with significant byproduct formation.

  • Symptom: TLC or HPLC analysis shows a significant peak corresponding to a less polar compound, identified as bis(2,4-dinitrophenoxy)ethane.

  • Causality: This occurs when the initially formed product, which still has a free hydroxyl group, acts as a nucleophile itself, or when a single ethylene glycol molecule is deprotonated at both ends and reacts with two equivalents of the aryl chloride.

  • Solution Protocol:

    • Adjust Stoichiometry: Increase the molar excess of ethylene glycol relative to 2,4-dinitrochlorobenzene. A ratio of 5:1 to 10:1 is recommended to statistically favor the mono-substitution reaction.

    • Control Reagent Addition: Add the base (e.g., NaOH solution) dropwise to the reaction mixture containing both ethylene glycol and 2,4-dinitrochlorobenzene. This keeps the concentration of the highly reactive alkoxide low at any given moment, suppressing the formation of the bis-ether.

    • Optimize Temperature: Maintain a moderate reaction temperature (e.g., 80-90°C)[3][7]. Excessively high temperatures can promote side reactions.

Problem 1.2: Reaction is sluggish or incomplete.

  • Symptom: Significant amount of 2,4-dinitrochlorobenzene remains after the recommended reaction time.

  • Causality: This can be due to inefficient deprotonation of ethylene glycol, poor solvent choice, or low reaction temperature.

  • Solution Protocol:

    • Verify Base Quality: Ensure the base (e.g., NaOH, K2CO3) is not old or hydrated, which would reduce its effectiveness.

    • Solvent Selection: While the reaction can be run with ethylene glycol acting as both reactant and solvent, the use of a polar aprotic solvent like DMF or DMSO can significantly accelerate SNAr reactions[8].

    • Temperature Control: Ensure the reaction is maintained at the optimal temperature. Monitor with a calibrated thermometer.

ParameterStandard ConditionOptimized ConditionRationale
Molar Ratio (Glycol:DNCB) 3:1>5:1Favors mono-substitution, reduces bis-ether byproduct[3].
Base Sodium HydroxideSodium Carbonate[3]A milder base can offer better control over the reaction rate.
Temperature 100-110°C85-95°CPrevents decomposition and minimizes side reactions.
Solvent Ethylene GlycolEthylene Glycol / DMSODMSO can enhance the rate of nucleophilic aromatic substitution[8].
Issue Area 2: Catalytic Hydrogenation (Step 2)

This step involves the reduction of two aromatic nitro groups to primary amines. This is a heterogeneous catalytic process, typically using a noble metal catalyst and hydrogen gas.

Troubleshooting_Reduction Start Low Yield in Reduction Step? Incomplete Incomplete Reaction? (Nitro/Amino intermediates present) Start->Incomplete Deactivation Catalyst Deactivation? Start->Deactivation Byproducts Side Reactions? Start->Byproducts Action1 Increase H2 Pressure Increase Reaction Time Check Catalyst Loading Incomplete->Action1 Action2 Use Fresh Catalyst Ensure Substrate Purity (No catalyst poisons) Deactivation->Action2 Action3 Optimize Temperature & Pressure Consider alternative catalysts (e.g., Pd-Fe resin) Byproducts->Action3

Caption: Decision tree for troubleshooting the catalytic hydrogenation step.

Problem 2.1: Reduction stalls or is incomplete.

  • Symptom: Analysis (TLC, HPLC, or ¹H NMR) shows the presence of nitro-amino or hydroxylamine intermediates. The reaction consumes less than the theoretical amount of hydrogen.

  • Causality: This is often due to catalyst deactivation or insufficient hydrogenation conditions (pressure, temperature, agitation).

  • Solution Protocol:

    • Catalyst Handling: Use fresh, high-quality catalyst (e.g., 5-10% Palladium on Carbon). Ensure the catalyst is handled properly to avoid premature deactivation. Some syntheses report success with specialized catalysts like Pd-Fe adsorptive resins[9].

    • Hydrogen Pressure: Ensure the reaction vessel is properly sealed and pressurized to the recommended level (e.g., a patent suggests pressures up to 12 kg/cm ²)[10].

    • Agitation: Vigorous stirring is essential in heterogeneous catalysis to ensure efficient contact between the substrate, catalyst, and hydrogen gas.

    • Solvent: Use a solvent in which both the starting material and product are soluble, and which does not interfere with the catalyst. Methanol or ethanol are common choices.

Problem 2.2: Product is contaminated with byproducts from dehalogenation.

  • Symptom: Mass spectrometry reveals products where the chloro group from the starting material (if carried over) has been replaced by a hydrogen atom.

  • Causality: Palladium catalysts are highly effective at catalyzing hydrodehalogenation. If any unreacted 2,4-dinitrochlorobenzene contaminates the intermediate, it will be reduced to diaminobenzene.

  • Solution Protocol:

    • Purify the Intermediate: This underscores the importance of thoroughly purifying the 2-(2,4-dinitrophenoxy)ethanol intermediate before the reduction step.

    • Catalyst Choice: While Pd is standard, other catalysts like Platinum (Pt) or Nickel (Ni) may show different selectivity profiles, though they often require harsher conditions.

Issue Area 3: Salt Formation and Isolation (Step 3)

This final step protonates the two basic amino groups to form a stable, crystalline dihydrochloride salt, which is the desired final product.

Problem 3.1: Product oils out or fails to crystallize upon acidification.

  • Symptom: A sticky, non-crystalline mass forms when hydrochloric acid is added.

  • Causality: This is usually due to the presence of impurities that inhibit crystal lattice formation or an inappropriate solvent system. The product may also be hygroscopic.

  • Solution Protocol:

    • Solvent System: Conduct the acidification and crystallization in a suitable solvent. Anhydrous ethanol or isopropanol are excellent choices. The dihydrochloride salt has lower solubility in these alcohols than the free base, promoting precipitation.

    • Control Acid Addition: Add concentrated HCl slowly, or bubble anhydrous HCl gas through the solution, while monitoring the temperature.

    • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod, adding a seed crystal of the final product, or cooling the mixture slowly to a lower temperature (e.g., 0-4°C).

    • Drying: Dry the final product thoroughly under vacuum to remove residual solvent and moisture, which can make the product sticky. The melting point of the pure dihydrochloride salt is reported to be around 242.5°C[5] or 222-224°C[11], which can be used as a purity check.

References

Technical Support Center: Purification of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high-purity product consistently.

Introduction

This compound is a key intermediate, particularly in the cosmetic industry for oxidative hair dye formulations.[1] Its purity is paramount, directly impacting the final product's quality, safety, and stability. The synthesis, typically involving the condensation of a dinitrochlorobenzene derivative with ethylene glycol followed by catalytic hydrogenation and salt formation with hydrochloric acid, can yield a crude product containing various impurities.[2][3] These may include unreacted starting materials, intermediates from incomplete reactions, and byproducts of side reactions.

This guide provides a structured approach to troubleshooting common issues encountered during the purification of this compound, ensuring you can confidently navigate the challenges of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities can include unreacted 2,4-dinitrochlorobenzene, partially hydrogenated intermediates (e.g., amino-nitro compounds), and byproducts from the hydrogenation process. Depending on the reaction conditions, side-products like m-phenylenediamine and 2,4-diaminoanisole have also been reported as potential impurities in commercial batches.[4]

Q2: What is the target purity for this compound for use in cosmetic formulations?

A2: For cosmetic applications, a high purity of ≥99.0% is typically required, with some analyses showing batches with >99.5% purity by HPLC.[1]

Q3: My purified product is off-color (e.g., pinkish or grey). What could be the cause?

A3: Aromatic amines are susceptible to air oxidation, which can lead to colored impurities. The presence of residual metallic catalysts from the hydrogenation step can also contribute to discoloration. Proper storage under an inert atmosphere and minimizing exposure to light and air are crucial.[5][6]

Q4: What are the key analytical techniques to assess the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound.[1][7] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and identification of impurities.[8][9]

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during the purification process.

Problem 1: Low Yield After Recrystallization

Symptoms:

  • A significantly lower than expected mass of crystalline product is recovered after filtration.

  • The mother liquor appears cloudy or contains a substantial amount of precipitate.

Possible Causes & Solutions:

Cause Explanation Solution
Excessive Solvent Using too much solvent during the initial dissolution step will keep a significant portion of your product dissolved in the mother liquor even after cooling.Evaporate some of the solvent from the mother liquor and attempt a second crystallization. For future attempts, use the minimum amount of hot solvent required to dissolve the crude product.
Premature Crystallization Crystals forming during hot filtration will be lost with the insoluble impurities.Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. If crystals start to form in the funnel, wash with a small amount of hot solvent.[10]
Inappropriate Solvent System The chosen solvent or solvent mixture may have a high solubility for the product even at low temperatures.Re-evaluate your solvent system. For this compound, an ethanol-water mixture is reported to be effective.[11] Experiment with different ratios to optimize the yield.
Incomplete Crystallization Insufficient cooling time or agitation can prevent the maximum recovery of the product.Ensure the solution is cooled slowly to room temperature and then in an ice bath for an adequate amount of time (e.g., 30-60 minutes) to maximize crystal formation. Gentle scratching of the flask's inner surface with a glass rod can induce crystallization if the solution is supersaturated.[12]
Problem 2: Oily Precipitate Instead of Crystals

Symptoms:

  • Upon cooling, the product separates as a viscous liquid or oil rather than solid crystals.

Possible Causes & Solutions:

Cause Explanation Solution
High Impurity Level A high concentration of impurities can disrupt the crystal lattice formation, leading to oiling out.Consider a preliminary purification step like liquid-liquid extraction to remove bulk impurities before attempting recrystallization.
Rapid Cooling Cooling the solution too quickly can cause the product to come out of solution faster than it can form an ordered crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[13]
Supersaturation The solution is too concentrated, leading to the product separating as a liquid above its melting point.Re-heat the solution to dissolve the oil, add a small amount of the "good" solvent (ethanol in an ethanol-water system) to reduce the saturation, and then cool slowly.[13]
Inappropriate Solvent The chosen solvent system may not be ideal for promoting crystallization of your specific compound.Experiment with different solvent systems. Sometimes, switching to a different anti-solvent in a mixed-solvent system can resolve the issue.
Problem 3: Persistent Colored Impurities

Symptoms:

  • The final crystalline product has a noticeable color (e.g., yellow, pink, or grey) that is not characteristic of the pure compound.

Possible Causes & Solutions:

Cause Explanation Solution
Oxidation of Aromatic Amines Aromatic amines are prone to oxidation in the presence of air, which can form colored byproducts.Perform the purification steps, especially the final filtration and drying, under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the final product in a tightly sealed container, protected from light.
Colored Impurities from Synthesis Some byproducts from the synthesis may be colored and co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly as it can also adsorb some of your desired product.[10][14]
Residual Metal Catalyst Traces of the hydrogenation catalyst (e.g., Palladium or Nickel) can remain and cause discoloration.A thorough filtration of the reaction mixture after hydrogenation is crucial. If metal contamination is suspected, washing the crude product with a dilute acid solution before recrystallization may help.

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization (Ethanol-Water)

This protocol is based on literature suggesting an ethanol-water system for the purification of this compound.[11]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol (the "good" solvent) while stirring and heating until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-heated clean flask.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water (the "anti-solvent") dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.[10]

  • Clarification: Add a few more drops of hot ethanol to just redissolve the cloudiness, ensuring the solution is saturated at the boiling point.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture (in a similar ratio to the crystallization mixture) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Liquid-Liquid Extraction for Amine Purification

This is a general protocol for the purification of aromatic amines and can be adapted to remove non-basic or weakly basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2-(2,4-Diaminophenoxy)ethanol will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated product from the organic layer containing non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., concentrated NaOH solution) until the solution is basic (pH > 10). This will deprotonate the amine, causing it to precipitate or become soluble in an organic solvent.

  • Back-Extraction: Extract the free amine from the aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate). Repeat the extraction 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the purified free amine.

  • Salt Formation: To obtain the dihydrochloride salt, dissolve the purified free amine in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid. The salt will precipitate and can be collected by filtration.

Visualizations

Purification Workflow Diagram

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting Recrystallization Diagram

Caption: A troubleshooting guide for common issues encountered during recrystallization.

References

Technical Support Center: Troubleshooting Non-Specific Binding of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of non-specific binding that may be encountered during experimental applications. While primarily known as a component in oxidative hair dye formulations, the unique chemical properties of this compound may lead to its investigation in novel research applications where high specificity is paramount.[1][2][3][4][5][6] This resource provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind them to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: I'm observing high background signal in my assay. Could this be due to non-specific binding of this compound?

A1: Yes, high background is a classic indicator of non-specific binding. This occurs when this compound, or other assay components like antibodies, adhere to unintended sites on your solid phase (e.g., microplate wells, tissue sections).[7][8] This can be caused by several factors, including ionic, hydrophobic, or other intermolecular forces between the compound and the substrate.[9] The diaminophenyl structure of the molecule may contribute to these interactions.

To confirm that the high background is due to non-specific binding, it is crucial to run proper controls. A key control is a "no primary antibody" or "no analyte" well, which should ideally give a signal close to zero. If you observe a high signal in these wells, it strongly suggests non-specific binding is occurring.

Q2: What is the first step I should take to reduce this non-specific binding?

A2: The most critical first step is to optimize your blocking procedure .[10] Unoccupied sites on the solid phase can bind assay components non-specifically. A blocking buffer is used to saturate these sites with inert proteins or other molecules that do not interfere with the specific interactions of your assay.[11][12]

Common issues with blocking include:

  • Insufficient blocking time or concentration: Ensure you are incubating with the blocking buffer for an adequate duration and at an effective concentration. You may need to increase the incubation time or the concentration of the blocking agent.[7]

  • Inappropriate blocking agent: Not all blocking agents are suitable for every application. The choice of blocker should be empirically determined.

Here is a logical workflow for troubleshooting your blocking step:

Caption: Workflow for optimizing the blocking step.

In-Depth Troubleshooting Guides

Issue 1: High Background Persists Despite Basic Blocking

If a standard blocking protocol is insufficient, a more systematic approach to selecting and optimizing your blocking agent is necessary.

Scientific Rationale: Non-specific binding can be driven by a combination of hydrophobic and ionic interactions.[9] Therefore, an ideal blocking agent should be able to effectively mask both types of surfaces. Protein-based blockers like Bovine Serum Albumin (BSA) or casein are commonly used for this purpose.[10][13] In some cases, non-ionic detergents or synthetic polymers may be more effective.[12]

Troubleshooting Protocol: Selecting the Optimal Blocking Buffer

  • Prepare a Panel of Blocking Buffers:

    • 1-5% Bovine Serum Albumin (BSA) in PBS or TBS.

    • 1-5% Non-fat dry milk or Casein in PBS or TBS.[13]

    • Normal serum (e.g., goat or donkey serum) at 5-10%, ensuring the species is different from the primary antibody host to prevent cross-reactivity.[14][15]

    • Commercial blocking buffers, which often contain a proprietary mix of proteins and polymers.

  • Test the Blocking Buffers:

    • Coat your microplate wells or prepare your tissue slides as per your standard protocol.

    • Divide the wells/slides into groups, with each group being treated with a different blocking buffer.

    • Include a "no blocking" control group.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[11]

    • Proceed with the rest of your assay, ensuring to include negative control wells/slides (no primary antibody) for each blocking condition.

    • Measure the signal and compare the signal-to-noise ratio for each condition.

Data-Driven Decision Making:

Blocking AgentConcentrationIncubation TimeBackground Signal (OD)Signal-to-Noise Ratio
NoneN/AN/A0.8501.5
1% BSA in PBS1%1 hour0.3504.0
5% BSA in PBS5%1 hour0.2007.5
5% Normal Goat Serum5%1 hour0.15010.0
Commercial Buffer XManufacturer's Rec.1 hour0.12012.5
Issue 2: Inconsistent Results and High Variability Between Replicates

Inconsistent results are often a sign of inadequate or uneven washing.[8][16] The goal of washing is to remove unbound reagents without disrupting the specific, high-affinity binding events.[16]

Scientific Rationale: Insufficient wash volume may not reach the entire surface of the well, leaving behind unbound material.[16] Too few wash cycles will not dilute the unbound components sufficiently. Conversely, overly aggressive washing can strip away specifically bound molecules, reducing the signal.[10] The composition of the wash buffer is also critical; adding a non-ionic detergent like Tween-20 helps to disrupt weak, non-specific interactions.[10][17]

Troubleshooting Protocol: Optimizing Wash Steps

  • Wash Buffer Composition:

    • Ensure your wash buffer (e.g., PBS or TBS) contains a non-ionic detergent. A concentration of 0.05% Tween-20 is a good starting point.[17]

  • Wash Volume and Cycles:

    • The volume of wash buffer should be sufficient to cover the entire well surface; a common recommendation is 300 µL for a 96-well plate.[16][18]

    • Start with 3-4 wash cycles. If the background is still high, increase to 5-6 cycles.[17][18]

  • Soak Time:

    • Introducing a short soak time (30-60 seconds) for each wash step can improve the removal of non-specifically bound molecules.[7][17]

  • Aspiration:

    • Ensure that the aspiration step effectively removes all the wash buffer without allowing the wells to dry out, which can denature proteins and increase background.[18][19]

Visualizing the Impact of Washing:

G cluster_before Before Optimal Washing cluster_after After Optimal Washing a Unbound Reagent b Non-specifically Bound c Specifically Bound Wash Optimized Washing (Volume, Cycles, Detergent) c->Wash High Background d Specifically Bound Wash->d Low Background, High Signal-to-Noise

Caption: Effect of optimized washing on non-specific binding.

Issue 3: Non-specific Binding Appears to be pH or Salt Concentration Dependent

The charge of this compound and its interaction with surfaces can be influenced by the pH and ionic strength of the buffers used.[20][21]

Scientific Rationale: The charge of both the compound and the surface it might bind to can be altered by changing the pH of the buffer.[21] If non-specific binding is primarily due to electrostatic interactions, adjusting the pH or increasing the salt concentration can help to mitigate it. Higher salt concentrations can create a shielding effect, masking the charges on both the molecule and the surface.[20][21]

Troubleshooting Protocol: Buffer Optimization

  • pH Adjustment:

    • Prepare your assay buffers (e.g., sample diluent, antibody diluent) at a range of pH values (e.g., 6.5, 7.4, 8.0).

    • Run the assay at each pH and observe the impact on background signal. Be mindful that extreme pH values can affect antibody-antigen binding.

  • Ionic Strength Modification:

    • Prepare buffers with varying concentrations of NaCl (e.g., 150 mM, 250 mM, 500 mM).

    • Evaluate the effect of increased ionic strength on the non-specific binding.

Summary of Buffer Optimization Strategies:

ParameterStrategyRationale
pH Test a range of pH values around the physiological norm.Modifies the surface charge of the compound and substrate, potentially reducing electrostatic interactions.[21]
Ionic Strength Increase salt concentration (e.g., NaCl).Shields charged interactions, reducing non-specific binding.[20]
Additives Include low concentrations of non-ionic surfactants (e.g., 0.05% Tween-20) in diluents.Disrupts hydrophobic interactions.[20]

Concluding Remarks

Addressing non-specific binding is a multi-faceted challenge that often requires a systematic and empirical approach. By carefully optimizing blocking, washing, and buffer conditions, researchers can significantly enhance the specificity and reliability of their assays. Always remember to include appropriate controls in your experiments to accurately diagnose the source of any issues.

References

stability of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS: 66422-95-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for challenges related to the compound's stability, particularly under varying pH conditions.

Introduction: Understanding the Molecule

This compound is an aromatic organic compound characterized by a phenol ether linkage and two amine functional groups.[1] Its structure, containing electron-rich aromatic amines and a phenolic ether, makes it highly susceptible to specific degradation pathways that are critically influenced by the pH of its environment. The dihydrochloride salt form generally enhances its water solubility and stability in the solid state.[1][2] However, in aqueous solutions, its stability profile becomes complex. This guide will address the most common stability-related questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for this compound in solution?

The two principal degradation pathways are oxidation and, to a lesser extent, hydrolysis.

  • Oxidation: The diaminophenoxy moiety is highly prone to oxidation. The two amine groups and the hydroxyl group on the benzene ring are electron-donating, making the aromatic ring electron-rich and susceptible to oxidative degradation.[3][4][5] This process can be accelerated by the presence of oxygen, metal ions, and exposure to light. Oxidation often results in the formation of colored quinone-imine species, leading to a visible change in the solution's appearance (e.g., turning yellow, brown, or pink).[1]

  • Hydrolysis: The ether linkage [—O—] in the molecule can undergo hydrolysis. However, ethers are generally more resistant to hydrolysis than esters.[6] This reaction is typically catalyzed by strong acids and requires significant energy input, such as high temperatures.[7][8] Under typical experimental conditions at ambient temperature, oxidative degradation is the far more prevalent and rapid degradation pathway.

Q2: How does pH fundamentally affect the stability of this compound?

The pH of the solution dictates the protonation state of the two aromatic amine groups, which is the single most critical factor governing its oxidative stability.

  • Acidic pH (pH < 5): In acidic media, the amine groups are protonated to form ammonium salts (-NH₃⁺). This protonation withdraws electron density from the aromatic ring and makes the lone pair of electrons on the nitrogen unavailable for oxidation.[9][10] Consequently, the compound is significantly more stable against oxidation at low pH.

  • Neutral to Alkaline pH (pH > 6): As the pH increases, the amine groups deprotonate to their free base form (-NH₂). In this state, the lone pair of electrons on the nitrogen atoms is readily available, which greatly increases the electron density of the aromatic ring and makes the molecule highly susceptible to oxidation.[11][12][13] Therefore, degradation is most rapid under neutral to alkaline conditions.

Q3: My solution of this compound turned brown upon standing at room temperature. What is the likely cause?

A color change to yellow, pink, or brown is a classic indicator of oxidative degradation. This is most likely to occur if your solution is buffered at a neutral or alkaline pH, or if it is unbuffered and prepared in a solvent like water that can have a pH close to neutral. The presence of dissolved oxygen is usually sufficient to initiate this process. To prevent this, prepare solutions in deoxygenated solvents and under an inert atmosphere (e.g., nitrogen or argon), and maintain a low pH (e.g., pH 3-4) if compatible with your experimental design.[14]

Q4: Are there any special handling and storage recommendations for this compound?

Yes. Due to its sensitivity, proper handling is crucial.

  • Solid Form: Store the solid dihydrochloride salt in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[2][15]

  • Solutions: Aqueous solutions should be freshly prepared. For short-term storage, keep solutions at low temperature (2-8 °C), protected from light, and under an inert atmosphere.[16][17] Acidifying the solution can significantly enhance its stability. Long-term storage of solutions is generally not recommended due to the high probability of degradation.

Troubleshooting Guide & Experimental Protocols

This section addresses specific problems and provides actionable protocols for investigating and mitigating stability issues.

Scenario 1: Unexpected Loss of Compound Potency in an Assay

Problem: You observe a time-dependent decrease in the concentration or activity of this compound in your aqueous assay buffer (e.g., PBS at pH 7.4).

Root Cause Analysis: The most probable cause is oxidative degradation at physiological pH. The free amine groups in the molecule are rapidly oxidized at pH 7.4, leading to a loss of the parent compound.

Solution & Mitigation Strategy:

  • Confirm Degradation: Use HPLC-UV to analyze your sample over time. You should observe a decrease in the peak area of the parent compound and the appearance of new peaks, often at earlier retention times, corresponding to more polar degradation products.

  • Modify Assay Conditions (if possible):

    • Lower the pH of the assay buffer. Determine the lowest pH your assay can tolerate without affecting the biological system or other components. Even a reduction to pH 6.5 can have a noticeable stabilizing effect.

    • Deoxygenate all buffers by sparging with nitrogen or argon before use.

    • Include an antioxidant, such as ascorbic acid or sodium metabisulfite, in your buffer if it does not interfere with the experiment.

  • Prepare Fresh: If conditions cannot be modified, prepare the stock solution of the compound immediately before its final dilution into the assay buffer and run the experiment without delay.

Data Summary: Expected Stability vs. pH
pH RangePrimary Degradation PathwayExpected Stability in Aqueous Solution (at 25°C)Key Considerations
1 - 4 Hydrolysis (minor, slow)High Amine groups are protonated (-NH₃⁺), providing protection against oxidation. Ether hydrolysis is possible but very slow without heat.
5 - 6 OxidationModerate to Low A mix of protonated and free amine species exists. Oxidation rate begins to increase significantly.
7 - 10 Oxidation (major, rapid)Very Low Amine groups are in the free base form (-NH₂), making the molecule highly susceptible to rapid oxidation.
Protocol: Forced Degradation Study for pH Stability Assessment

This protocol outlines a systematic approach to evaluate the stability of this compound across a range of pH values, consistent with ICH guidelines.[18][19]

Objective: To determine the degradation profile of the compound under acidic, neutral, and alkaline conditions.

Materials:

  • This compound

  • Type I (ultrapure) water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate or citrate buffers

  • HPLC system with UV or PDA detector

  • pH meter

  • Class A volumetric flasks and pipettes

Methodology:

Step 1: Preparation of Solutions

  • Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of the compound in Type I water or a suitable organic solvent like methanol if needed for initial solubilization.

  • Stress Conditions: Prepare the following degradation media:

    • Acidic: 0.1 M HCl (approx. pH 1.2)

    • Neutral: pH 7.0 buffer (e.g., phosphate buffer)

    • Alkaline: 0.1 M NaOH (approx. pH 13)

    • (Optional): Intermediate pH buffers (e.g., pH 4.0 acetate, pH 9.0 borate) to gain a more detailed profile.

Step 2: Incubation

  • For each condition, add a known volume of the stock solution to the stress medium in a volumetric flask to achieve a final concentration of ~100 µg/mL.

  • Prepare a "time zero" (T₀) sample for each condition by immediately neutralizing (if necessary) and diluting an aliquot to the target analytical concentration.

  • Incubate the remaining stress samples at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation. Protect all samples from light.

Step 3: Time-Point Sampling & Analysis

  • Withdraw aliquots from each incubated solution at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Immediately quench the degradation reaction. For acidic/alkaline samples, neutralize with an equimolar amount of base/acid.

  • Dilute the samples to a suitable concentration for HPLC analysis (e.g., 20 µg/mL).

  • Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent peak from all major degradation products. A C18 column with a gradient mobile phase of acetonitrile and a low-pH aqueous buffer (e.g., 0.1% formic acid) is a common starting point.

  • Monitor the chromatograms at a suitable wavelength (e.g., 280 nm).

Step 4: Data Interpretation

  • Calculate the percentage of the remaining parent compound at each time point relative to T₀.

  • Observe the formation of degradation products. A "mass balance" calculation, where the sum of the parent peak area and all degradant peak areas remains constant over time, helps validate the method.[5]

  • Plot the percentage of remaining compound versus time for each pH condition to visualize the degradation rate.

Visualized Workflows and Pathways

Diagram: pH Stability Forced Degradation Workflow

This diagram illustrates the step-by-step process for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis Prep_Stock Prepare 1 mg/mL Stock Solution Prep_Buffers Prepare Stress Media (Acid, Neutral, Base) Spike Spike Stock into Stress Media Prep_Buffers->Spike Incubate Incubate at Controlled Temp Spike->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Quench Quench Reaction & Neutralize Sample->Quench Dilute Dilute to Final Concentration Quench->Dilute Analyze Analyze via Stability-Indicating HPLC Dilute->Analyze Interpret Interpret Data: % Remaining vs. Time Analyze->Interpret

Caption: Workflow for pH-dependent forced degradation study.

Diagram: Dominant Degradation Pathways

This diagram shows the primary chemical transformations under different pH conditions.

Caption: Primary degradation routes based on solution pH.

References

Technical Support Center: Analytical Methods for 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS: 66422-95-5). This guide is designed for researchers, quality control analysts, and formulation scientists who work with this compound, a key intermediate in oxidative hair dye products.[1] We will address common challenges encountered during analytical testing, providing not just solutions but also the underlying scientific principles to empower your troubleshooting efforts. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Section 1: General FAQs & Pre-Analytical Considerations

This section covers foundational knowledge crucial for obtaining reliable and reproducible results. Poor pre-analytical handling is a frequent source of error.

Q1: What are the key physicochemical properties of this compound that I should be aware of?

A1: Understanding the fundamental properties of your analyte is the first step to developing a robust analytical method. This compound, often abbreviated as 2,4-DAPE HCl, is an aromatic amine salt.[2] Its structure contains primary amine groups, making it susceptible to oxidation. Key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 66422-95-5[3]
Molecular Formula C₈H₁₂N₂O₂·2HCl[4]
Molecular Weight 241.11 g/mol [1][4]
Appearance Light grey to white crystalline powder[1]
Water Solubility 425 g/L (at 20°C)[5]
log P (octanol/water) 0.99 (at 20°C)[5]

The high water solubility indicates the compound is polar, which guides the selection of a reverse-phase HPLC method. Its aromatic nature provides a chromophore for UV detection.

Q2: How should I properly store and handle 2,4-DAPE HCl reference standards and prepared solutions?

A2: Proper storage is critical to prevent degradation. The dihydrochloride salt is a powder and should be stored in a cool, well-ventilated, and dark environment to maintain its stability.[1]

For prepared solutions, stability is limited:

  • Aqueous Solutions: Stable for up to 6 hours at room temperature or 9 days at 4°C when protected from light and under an inert gas atmosphere.[6][7]

  • DMSO Solutions: Stable for up to 4 hours at room temperature when protected from light.[6][7]

Best Practice: Always prepare stock solutions fresh. If storage is necessary, use amber vials, refrigerate, and use within a few days after verifying stability under your specific conditions. For quantitative analysis, it is highly recommended to prepare calibration standards fresh daily from a recently prepared stock solution.

Q3: My prepared standards or sample extracts are turning a brownish/pinkish color. What is happening and how can I prevent it?

A3: This color change is a classic indicator of oxidation. Aromatic amines, like 2,4-DAPE, are easily oxidized when exposed to air (oxygen), light, or certain metal ions. This process forms colored quinone-imine structures, which not only leads to a loss of the parent analyte but can also introduce interfering peaks in your chromatogram.

Causality & Prevention: The oxidation is a chemical reaction that alters the analyte's structure. To prevent this, you must control the sample environment.

  • Use Antioxidants: During sample preparation and extraction, incorporate an antioxidant into your diluent. A solution of 50% methanol containing 10 mM ammonium diphosphate or 2 g/L sodium bisulfite is effective at preventing oxidative loss.[8][9]

  • Limit Exposure: Minimize the exposure of samples to light by using amber glassware or foil-wrapped vials.

  • Work Quickly: Analyze prepared samples as quickly as possible. If there is a delay, store them in a cooled autosampler (e.g., 4°C).

  • De-gas Solvents: Ensure mobile phases are properly de-gassed to remove dissolved oxygen.

Section 2: HPLC-UV Analysis Troubleshooting

HPLC with UV detection is a common method for assay and purity analysis of 2,4-DAPE HCl.

Q4: My 2,4-DAPE peak is showing significant tailing. What are the common causes?

A4: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.

  • Cause 1: Mobile Phase pH: 2,4-DAPE is a basic compound with amino groups. If the mobile phase pH is too close to the pKa of these groups, the analyte can exist in both ionized and non-ionized forms, leading to tailing. More critically, residual, un-capped silanols on the silica-based column packing are negatively charged above pH 4 and can interact strongly with the positively charged amine, causing severe tailing.

    • Solution: Add a competing base or use a low pH to suppress silanol activity. Incorporating a small amount of an amine modifier (e.g., 0.1% triethylamine) into the mobile phase can block active silanol sites. Alternatively, operating at a low pH (e.g., 2.5-3.0) with an acid like phosphoric or formic acid will protonate the silanols, reducing their interaction with the protonated analyte.[10]

  • Cause 2: Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: First, flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If this fails, consider replacing the column. Always use a guard column to protect the analytical column, especially with complex matrices like cosmetic formulations.

  • Cause 3: Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to a tailed peak shape.

    • Solution: Dilute your sample and re-inject. Check if the peak shape improves.

Q5: I'm seeing a sudden shift in my analyte's retention time. What should I check?

A5: Retention time stability is critical for peak identification. A sudden shift points to a change in the chromatographic conditions.

Caption: Logic diagram for troubleshooting HPLC retention time shifts.

  • Check the Pump and Flow Path: A small leak in a fitting or a worn pump seal will cause the flow rate to drop, increasing retention time. Check pressures for stability and look for any visible signs of leaks.

  • Verify Mobile Phase Composition: An incorrectly prepared mobile phase (e.g., wrong acetonitrile/water ratio) will significantly alter retention. Ensure the correct solvent lines are in the correct bottles and that the composition was prepared accurately.

  • Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before analysis. If you see a slow drift in retention time for the first few injections, this is the likely cause. Allow at least 10-15 column volumes of mobile phase to pass through before starting your sequence.

  • Check Column Temperature: Temperature affects solvent viscosity and retention. Ensure the column oven is set to and maintaining the correct temperature.

Table 2: Example Starting HPLC-UV Method for 2,4-DAPE HCl
ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm (or equivalent)
Mobile Phase A 10 mM Ammonium Formate, pH 9.0 (adjusted with ammonia)
Mobile Phase B Acetonitrile/Methanol (50:50, v/v)
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temp. 35 °C
Injection Vol. 3 µL
Detection UV at 280 nm
Sample Diluent 50% Methanol in Water

Note: This is a starting point based on a published method for hair dyes. The pH of 9 is suitable for some modern columns, but a lower pH with a C18 column may also be effective and is worth screening during method development.

Section 3: LC-MS/MS Analysis Troubleshooting

For low-level quantification in complex matrices like finished cosmetic products, LC-MS/MS provides superior sensitivity and selectivity.

Q6: I'm experiencing significant signal suppression for 2,4-DAPE in my sample matrix. How can I mitigate this?

A6: Signal suppression is a common matrix effect in ESI-MS where co-eluting compounds from the sample matrix compete with the analyte for ionization, reducing its signal.

  • Cause 1: Insufficient Chromatographic Resolution: If matrix components elute at the same time as 2,4-DAPE, they will interfere with ionization.

    • Solution: Improve the chromatography. Modify your gradient to better separate the analyte from the bulk of the matrix. A longer, shallower gradient around the elution time of your analyte can be very effective. Also, ensure your sample preparation is adequate (see Protocol 2).

  • Cause 2: High Concentration of Matrix Components: Even with good chromatography, an overwhelming amount of matrix can cause suppression.

    • Solution: Dilute the sample. A simple 5-fold or 10-fold dilution can often reduce matrix effects significantly without losing the required sensitivity.

  • Cause 3: Non-Volatile Buffers: Buffers like phosphate are not MS-friendly and will contaminate the ion source, causing suppression.

    • Solution: Use volatile mobile phase additives like formic acid, acetic acid, ammonium formate, or ammonium acetate.

Q7: My analyte signal is unstable or has disappeared completely. What's the problem?

A7: A loss of signal can be abrupt or gradual and can stem from the LC, the sample, or the mass spectrometer.

  • Check for Clogs: A sudden pressure spike followed by a loss of signal often indicates a clog in the transfer tubing or the ESI needle.

  • Inspect the Ion Source: The ESI source is prone to contamination. Visually inspect the spray needle and the orifice. If they are dirty, it will compromise the spray and ion transmission. Follow the manufacturer's procedure for cleaning the source.

  • Verify Analyte Stability: As discussed in Q3, 2,4-DAPE can degrade in the autosampler vial over the course of a long sequence.

    • Solution: Inject a freshly prepared standard to confirm the instrument is working. If the standard gives a good signal, the issue is likely with the stability of your processed samples. Consider adding an antioxidant to your final extracts if not already present.

  • Confirm Mobile Phase Delivery: Ensure there is enough mobile phase for the entire run and that the solvent lines are not blocked. Air bubbles in the line can cause the ESI spray to become unstable, leading to a fluctuating signal.

Table 3: Example LC-MS/MS Parameters for 2,4-DAPE
ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe amino groups on 2,4-DAPE are basic and readily accept a proton to form a positive ion [M+H]⁺.
Precursor Ion (Q1) m/z 169.1Corresponds to the protonated molecule of the free base form (C₈H₁₂N₂O₂, MW=168.19).
Product Ions (Q3) m/z 124.1 (Quantifier), m/z 107.1 (Qualifier)These are stable, characteristic fragments generated by collision-induced dissociation. Using two transitions increases confidence in identification.
Collision Energy (CE) Instrument DependentMust be optimized empirically for your specific instrument to maximize the signal of the product ions. Start around 15-25 eV.
Section 4: Experimental Protocols & Workflows

Following validated protocols is essential for consistency.

Protocol 1: Preparation of Standards and Quality Control (QC) Samples
  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with your chosen diluent (e.g., 50% Methanol). This solution should be prepared fresh.

  • Intermediate Dilutions: Perform serial dilutions from the stock solution to create intermediate standards.

  • Calibration Curve: Dilute the intermediate standards to prepare a series of at least 5 calibration standards spanning the expected concentration range of your samples (e.g., 10-1000 ng/mL).

  • QC Samples: Prepare at least three levels of QC samples (low, mid, high) from a separate stock solution weighing to verify the accuracy of your calibration curve.

Protocol 2: Extraction of 2,4-DAPE from a Hair Dye Cream Matrix
  • Sample Weighing: Accurately weigh approximately 1.0 g of the homogenized hair dye cream into a 20 mL volumetric flask.

  • Extraction: Add 15 mL of extraction solvent (e.g., 50% methanol). To prevent degradation, this solvent can be fortified with an antioxidant.

  • Sonication: Place the flask in an ultrasonic bath for 30 minutes to ensure complete dispersion and extraction of the analyte from the cream matrix.

  • Dilution: Allow the solution to cool to room temperature, then dilute to the 20 mL mark with the extraction solvent.

  • Filtration: Filter the extract through a 0.22 µm PTFE syringe filter to remove particulates that could clog the LC system. The filtrate is now ready for injection.

Overall Analytical Workflow Diagram

Caption: Complete analytical workflow from sample preparation to final report.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and formulation scientists in the pharmaceutical and cosmetic industries, the purity of an active ingredient or key intermediate is not merely a quality metric; it is the foundation of product safety, efficacy, and reproducibility. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS: 66422-95-5), a critical coupler in oxidative hair dye formulations, is no exception.[1][2][3] Its performance and toxicological profile are intrinsically linked to its purity and the presence of any process-related impurities or degradation products.

This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of this compound. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, compare the performance of established and advanced techniques, and provide the data necessary for you to make informed decisions in your laboratory. All protocols are designed as self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

The Analytical Imperative: Why Purity Validation is Critical

This compound is an aromatic amine, a class of compounds where residual starting materials, intermediates, or side-reaction products can be of toxicological concern. For instance, impurities such as m-phenylenediamine have been identified and are typically controlled to levels below 100 ppm.[7][8][9] Therefore, a robust analytical strategy must not only quantify the main component but also detect, identify, and quantify potential impurities with high specificity and sensitivity.

This guide will compare three principal analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): The industry workhorse, providing robust and reliable quantification.

  • Ultra-Performance Liquid Chromatography (UPLC): An evolution of HPLC, offering significant gains in speed and efficiency.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that provides an orthogonal view of purity without the need for a specific reference standard of the analyte.

We will also discuss the purity validation of a common alternative coupler, 4-Amino-2-hydroxytoluene , to provide a broader context for analytical strategy in this class of compounds.

Method 1: High-Performance Liquid Chromatography (HPLC) — The Gold Standard

HPLC is the most widely adopted method for the purity determination of non-volatile and thermally labile compounds like this compound. Its strength lies in its ability to separate the analyte from closely related impurities, providing a detailed impurity profile.

Causality of Method Design

The selection of a reversed-phase HPLC method is a logical choice driven by the analyte's structure. The molecule possesses both polar (amine and hydroxyl groups) and non-polar (aromatic ring) characteristics, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The inclusion of an acid, such as phosphoric or formic acid, in the mobile phase serves a dual purpose: it protonates the silanol groups on the silica-based column packing, reducing peak tailing, and ensures the amine functional groups of the analyte are consistently protonated, leading to sharp, symmetrical peaks.[10]

Experimental Protocol: HPLC-UV for Purity Assay

This protocol is designed to meet the validation requirements outlined in ICH Q2(R1).[4]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Validation Parameters:

    • Specificity: Analyze a placebo (if in a formulation), a spiked sample, and a sample subjected to forced degradation (acid, base, peroxide, heat, light) to ensure no co-elution of impurities or degradants with the main peak.

    • Linearity: Prepare a series of solutions from 50% to 150% of the nominal concentration. Plot peak area against concentration and determine the correlation coefficient (r² > 0.999).

    • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%).

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments). Relative Standard Deviation (RSD) should be <2%.

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically by establishing a signal-to-noise ratio of 10:1.

Workflow for HPLC Purity Validation

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Weigh Reference Standard dissolve Dissolve in Mobile Phase A prep_std->dissolve prep_smp Weigh Sample prep_smp->dissolve hplc_inject Inject into HPLC System dissolve->hplc_inject hplc_separate Gradient Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV Detection at 254 nm hplc_separate->hplc_detect integrate Integrate Peak Areas hplc_detect->integrate calculate Calculate Purity (% Area) integrate->calculate validate Assess Specificity, Linearity, Accuracy, Precision calculate->validate

Caption: Workflow for HPLC purity validation of this compound.

Method 2: Ultra-Performance Liquid Chromatography (UPLC) — The High-Throughput Alternative

UPLC operates on the same principles as HPLC but utilizes columns with sub-2 µm particles.[11] This fundamental difference allows for operation at much higher pressures, resulting in significantly faster analysis times and improved resolution.[6][12]

Why Choose UPLC over HPLC?

The primary driver for adopting UPLC is efficiency. For laboratories with high sample throughput, reducing a 20-minute HPLC run to under 5 minutes can lead to substantial savings in time, solvent consumption, and cost.[12] The enhanced resolution can also be critical for separating complex impurity profiles, potentially revealing impurities that co-elute under standard HPLC conditions.

Comparative Performance: HPLC vs. UPLC
ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Rationale & Advantage
Particle Size 3 - 5 µm< 2 µmSmaller particles provide more surface area, leading to higher separation efficiency.[11]
Operating Pressure 50 - 350 bar> 1,000 barHigher pressure is required to push the mobile phase through the densely packed UPLC column.[11]
Analysis Time 15 - 30 minutes2 - 5 minutesFaster flow rates and shorter columns drastically reduce run times.[12]
Resolution GoodExcellentSharper, narrower peaks allow for better separation of closely eluting compounds.[6][11]
Sensitivity StandardHigherTaller, narrower peaks result in a better signal-to-noise ratio.[6]
Solvent Consumption HighLow (70-80% reduction)Shorter run times and lower flow rates significantly reduce solvent usage.[12]
Cost Lower initial investmentHigher initial investmentUPLC systems are more expensive, but can offer long-term cost savings.[6]
Experimental Protocol: UPLC-UV

The UPLC method is a direct translation of the HPLC method, adapted for the different column and system capabilities.

  • Instrumentation:

    • UPLC system capable of operating at high pressures (>1000 bar), with a low-dispersion flow cell.

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water (Formic acid is often preferred for UPLC-MS compatibility).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation & Validation:

    • Follow the same procedures as for HPLC, adjusting concentrations if necessary to account for the higher sensitivity of the UPLC system.

Method 3: Quantitative NMR (qNMR) — An Orthogonal Primary Method

While chromatography is excellent for separation, qNMR is a powerful tool for direct quantification without separation. It is considered a primary ratio method because the signal intensity is directly proportional to the number of nuclei giving rise to the signal.[2] This allows for the purity of a substance to be determined by comparing the integral of a specific proton signal from the analyte to the integral of a known signal from a certified internal standard of high purity.[7][13]

The Value of an Orthogonal Technique

Relying solely on one analytical technique can be misleading. An impurity that co-elutes with the main peak in HPLC would go undetected. qNMR provides an orthogonal measurement—one based on a completely different physical principle (nuclear magnetic resonance vs. partitioning). If the purity value obtained from qNMR agrees with the HPLC result, it provides a much higher degree of confidence in the validation.

Experimental Protocol: ¹H-qNMR for Absolute Purity
  • Instrumentation & Materials:

    • NMR Spectrometer (≥400 MHz recommended for good signal dispersion).

    • High-purity, certified internal standard (e.g., Maleic Acid, Dimethyl sulfone). The standard must have proton signals that do not overlap with the analyte's signals.

    • High-purity deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Analytical balance with high precision (0.01 mg readability).[14]

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh ~5-10 mg of the internal standard into the same NMR tube.

    • Add a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').

    • Relaxation Delay (d1): Crucial for quantification. Should be at least 5 times the longest T₁ relaxation time of both the analyte and the standard to ensure full relaxation. A value of 30-60 seconds is often a safe starting point.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:[13] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • P = Purity of the standard

Logical Flow for qNMR Purity Determination

cluster_prep 1. Precise Weighing cluster_sample 2. Sample Preparation cluster_nmr 3. NMR Acquisition cluster_calc 4. Calculation weigh_analyte Analyte (m_analyte) dissolve Dissolve both in Deuterated Solvent weigh_analyte->dissolve weigh_std Internal Standard (m_std) weigh_std->dissolve acquire Acquire ¹H Spectrum with Long Relaxation Delay dissolve->acquire integrate Integrate Analyte & Standard Peaks acquire->integrate formula Apply Purity Formula integrate->formula

Caption: Key steps for determining absolute purity using quantitative NMR (qNMR).

Comparison with an Alternative Coupler: 4-Amino-2-hydroxytoluene

To provide context, it is useful to compare the analytical strategy for our target compound with that of a similar molecule used in the same application, such as 4-Amino-2-hydroxytoluene (CAS: 2835-95-2).[15][16] This compound is also an aromatic amine used as an oxidative hair dye coupler.

FeatureThis compound4-Amino-2-hydroxytolueneAnalytical Implications
Structure Contains a phenoxyethanol groupContains a methyl groupBoth are phenolic amines, making reversed-phase HPLC a suitable starting point for both.
Molecular Weight 241.11 g/mol (as 2HCl salt)[9]123.15 g/mol [15]This difference must be accounted for in qNMR calculations and when preparing solutions of equivalent molarity.
Potential Impurities Starting materials (e.g., 2,4-dinitrophenol derivatives), m-phenylenediamine.[7][9]Isomers (e.g., 2-amino-4-hydroxytoluene), starting materials (e.g., 2-nitro-p-cresol).The analytical method for each must be validated to demonstrate specificity against its own unique set of potential impurities.
Purity Method HPLC is standard; UPLC offers speed; qNMR provides orthogonal validation.HPLC would be the standard approach. Purity is typically specified as >98% or higher.The same comparative analytical framework (HPLC vs. UPLC vs. qNMR) is applicable and recommended for robust validation.

The core takeaway is that while the specific impurities may differ, the overall analytical strategy for validating the purity of these related couplers is highly conserved. A laboratory equipped to validate this compound using this comparative approach would be well-prepared to handle similar aromatic amine intermediates.

Conclusion and Recommendation

Validating the purity of this compound requires a multi-faceted, robust analytical approach. No single method can provide a complete picture with absolute certainty.

  • For routine quality control and release testing, a validated HPLC method provides a reliable, well-understood, and cost-effective solution.

  • For high-throughput environments such as screening or process development, transitioning to a UPLC method offers undeniable advantages in speed and solvent reduction, justifying the initial capital investment.

  • For reference standard characterization and in-depth investigations, complementing chromatographic data with qNMR is the gold standard. It provides an orthogonal, primary measure of purity that significantly strengthens the analytical validation package and provides the highest degree of confidence in the material's quality.

By judiciously selecting from these techniques, researchers and drug development professionals can build a comprehensive, data-driven understanding of their material, ensuring the integrity of their research and the safety of the final product.

References

A Guide to Cross-Linking Agents for Biomedical Research: Recontextualizing 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of common cross-linking agents used in biomedical research, drug delivery, and tissue engineering. We will begin by addressing the specified topic, 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, and clarify its role before delving into a detailed comparison of standard, field-proven cross-linking agents essential for researchers, scientists, and drug development professionals.

This compound: A Case of Mistaken Identity in Biomedical Cross-Linking

This compound is an aromatic amine salt primarily and extensively documented for its role as an oxidative hair dye intermediate.[1][2][3] In the presence of an oxidizing agent like hydrogen peroxide, it acts as a "coupler," reacting with a developer to form larger dye molecules that become trapped within the hair shaft, leading to permanent hair color.[1][4] Its chemical structure, featuring reactive diamine groups, might theoretically suggest potential for cross-linking applications.

However, a thorough review of scientific literature reveals a critical lack of evidence supporting its use as a cross-linking agent in biomedical contexts such as hydrogel formulation, protein stabilization, or drug delivery systems. Its application is almost exclusively confined to the cosmetics industry.[5][6] The toxicological data available focuses on topical application and skin sensitization, with warnings about handling, ingestion, and potential for allergic reactions, making its internal or cell-culture-based use problematic without extensive, currently unavailable, biocompatibility studies.[7][8][9][10]

Therefore, for the researcher, scientist, or drug development professional, This compound is not a recognized or validated cross-linking agent. This guide will pivot to an objective comparison of the established and highly relevant cross-linking agents you are likely to encounter and utilize in your work.

The Chemist's Toolbox: A Comparative Analysis of Standard Cross-Linking Agents

The choice of a cross-linking agent is a critical decision in experimental design, directly impacting the structural integrity, biocompatibility, and functionality of the final product. Cross-linkers are broadly categorized by their reactive groups and the nature of the bridge they form.[2][11] We will compare the most common classes: aldehydes, zero-length carbodiimides, and natural cross-linkers.

Aldehyde Cross-linkers: The Powerhouses of Fixation

Aldehydes, particularly glutaraldehyde and formaldehyde, are highly efficient cross-linkers that react primarily with amine groups (-NH₂) found in proteins (e.g., lysine residues).[1] This reaction forms stable covalent bonds, making them exceptionally effective for tissue fixation and biomaterial stabilization.

Glutaraldehyde (GTA) is a five-carbon dialdehyde that is more reactive than formaldehyde and forms stable, irreversible cross-links.[1][5] Its longer carbon chain allows it to bridge greater distances between functional groups.[1] However, this high reactivity is coupled with significant cytotoxicity, which can be a major drawback in applications requiring cell viability, such as tissue engineering scaffolds or in-situ gelling hydrogels.[12][13]

Formaldehyde , the simplest aldehyde, penetrates tissues more rapidly than glutaraldehyde but forms reversible cross-links (methylene bridges) that are less stable.[6] While also cytotoxic and a known carcinogen, it is widely used in histology and for applications where initial, rapid fixation is prioritized.[1][6]

FeatureGlutaraldehydeFormaldehyde
Chemical Structure C₅H₈O₂ (Dialdehyde)CH₂O (Monoaldehyde)
Target Groups Primary Amines (-NH₂)Primary Amines (-NH₂)
Reactivity High, Rapid, Irreversible[6]Moderate, Slower, Reversible[6]
Advantages Efficient and stable cross-linking[1]Rapid tissue penetration[14]
Disadvantages High cytotoxicity[12][13], Impedes penetration of large molecules[14]Known carcinogen[1], Less stable cross-links
Primary Applications Tissue fixation for electron microscopy, Biomaterial stabilization[1][14]Histology, Embalming, Fixation for light microscopy[1]

Experimental Workflow: Glutaraldehyde Cross-Linking of a Chitosan Hydrogel

This protocol describes a common method for creating a stable, cross-linked hydrogel for biomaterial applications.

G cluster_prep Preparation cluster_crosslink Cross-Linking cluster_purify Purification & Neutralization p1 Dissolve Chitosan in Acetic Acid Solution p2 Stir until Homogeneous (e.g., 24h at RT) p1->p2 c1 Add Glutaraldehyde Solution (e.g., 2.5% v/v) Dropwise p2->c1 Ready for cross-linking c2 Continue Stirring (e.g., 4h at RT) c1->c2 c3 Gel Formation Occurs c2->c3 w1 Wash with Ethanol to remove unreacted GTA c3->w1 Crude hydrogel w2 Wash with DI Water until pH is neutral w1->w2 w3 Freeze-dry (Lyophilize) to obtain porous scaffold w2->w3

Caption: Workflow for glutaraldehyde cross-linking of a chitosan hydrogel.

Zero-Length Carbodiimide Cross-linkers: Forging Amide Bonds with Precision

"Zero-length" cross-linkers create a direct covalent bond between two molecules without becoming part of the final bridge structure.[15] The most prominent example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) , often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS .

This system is a cornerstone of bioconjugation, used to link proteins, peptides, and nucleic acids. EDC activates carboxyl groups (-COOH) to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine (-NH₂) to form a stable amide bond. The inclusion of NHS stabilizes this intermediate by converting it to an amine-reactive NHS ester, increasing the efficiency of the conjugation reaction, especially in aqueous solutions.[16]

The major advantage of the EDC/NHS system is its excellent biocompatibility. The reagents themselves and their byproducts are water-soluble and can be easily removed through dialysis or desalting columns, resulting in a conjugated product free of potentially toxic linker remnants.

Mechanism of EDC/NHS Cross-Linking

G mol1 Molecule 1 (with -COOH) intermediate O-acylisourea Intermediate (unstable) mol1->intermediate + EDC edc EDC stable_intermediate NHS-ester Intermediate (stable) intermediate->stable_intermediate + NHS nhs NHS / Sulfo-NHS final Conjugated Product (Amide Bond) stable_intermediate->final + Molecule 2 mol2 Molecule 2 (with -NH₂)

Caption: The two-step reaction mechanism of EDC/NHS cross-linking.

Protocol: EDC/NHS Conjugation of a Peptide to a Carrier Protein

This protocol is foundational for creating immunogens for antibody production or functionalizing proteins.

  • Protein Preparation: Dissolve the protein containing carboxyl groups (Protein #1) in an appropriate buffer (e.g., MES buffer, pH 4.5-5.0). The acidic pH enhances the efficiency of the EDC activation step.

  • Activation: Add EDC and Sulfo-NHS to the protein solution. A common molar ratio is a 5- to 10-fold molar excess of EDC and NHS over the number of carboxyl groups to be activated. Incubate for 15-30 minutes at room temperature.[17]

  • Quenching (Optional but Recommended): To stop the EDC reaction and prevent unwanted cross-linking of the second protein's carboxyl groups, add a thiol-containing compound like 2-mercaptoethanol.[17]

  • Buffer Exchange: Remove excess activation reagents and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns), equilibrating with a reaction buffer suitable for the second protein (e.g., PBS, pH 7.2-7.5).

  • Conjugation: Immediately add the amine-containing molecule (Protein #2 or peptide) to the activated protein solution. Let the reaction proceed for 2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove any remaining unreacted molecules.

Natural Cross-linkers: The Biocompatible Alternative

Growing interest in regenerative medicine and drug delivery has spurred the adoption of natural cross-linking agents that exhibit lower cytotoxicity than their synthetic counterparts.[18][19]

Genipin , derived from the fruit of the Gardenia jasminoides plant, is a prime example.[12] It spontaneously reacts with primary amine groups in polymers like chitosan and gelatin to form stable, cross-linked networks.[20] Genipin-cross-linked materials demonstrate excellent biocompatibility and are widely explored for tissue engineering scaffolds, wound healing, and controlled drug release systems.[12][21] One of its few drawbacks is the formation of a blue-to-purple color upon reaction, which may be undesirable in some applications.

FeatureEDC/NHS SystemGenipin
Type Zero-Length, SyntheticNatural, Homobifunctional
Target Groups -COOH and -NH₂Primary Amines (-NH₂)
Biocompatibility High (water-soluble byproducts)Very High (low cytotoxicity)[12]
Advantages High efficiency, stable amide bond, well-established protocols[17]Excellent biocompatibility, biodegradable[20]
Disadvantages Can modify unintended carboxyls if not quenchedSlower reaction kinetics, induces color change
Primary Applications Bioconjugation, Antibody labeling, Peptide immobilization[11]Tissue engineering, Drug delivery, Hydrogels for cell culture[12][20]

Performance Evaluation: Key Experiments and Considerations

To select the optimal cross-linker, its performance must be validated. Key experimental evaluations include:

  • Cross-linking Efficiency: Assessed using techniques like SDS-PAGE, which will show a shift to higher molecular weights as monomers are cross-linked into larger complexes. Gel filtration chromatography can also be used to separate and quantify the cross-linked species.

  • Mechanical Properties: For hydrogels and biomaterials, rheology is used to measure the storage modulus (G'), which indicates the stiffness and degree of cross-linking. Higher G' values typically correlate with higher cross-linking density.

  • Cytotoxicity Assays: Essential for any material intended for cell interaction. Assays like MTT or Live/Dead staining are performed by co-culturing cells (e.g., fibroblasts) with the cross-linked material to quantify cell viability and proliferation.[13]

  • Structural Analysis: For protein interaction studies, the cross-linked products are often digested and analyzed by mass spectrometry (XL-MS) to identify the specific amino acid residues that have been linked, providing crucial structural information.

Conclusion: Selecting the Right Tool for the Job

While this compound is a specialized tool for the cosmetics industry, it holds no current, documented relevance for the biomedical researcher. The choice of a cross-linking agent for scientific applications hinges on a balance between reaction efficiency, biocompatibility, and the specific functional groups available on the target molecules.

  • For robust fixation and structural stabilization where cell viability is not a concern, glutaraldehyde remains a powerful, albeit toxic, option.

  • For bioconjugation, protein immobilization, and applications requiring high biocompatibility , the EDC/NHS system is the industry standard, offering precise, zero-length bond formation.

  • For tissue engineering and drug delivery systems where minimizing cytotoxicity is paramount, natural cross-linkers like genipin represent the future, providing a safer alternative for creating functional biomaterials.

A thorough understanding of these agents, their mechanisms, and their respective advantages and disadvantages is fundamental to the successful design and execution of experiments in drug development and biomedical research.

References

alternatives to 2-(2,4-Diaminophenoxy)ethanol dihydrochloride in proteomics

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals, this document provides a comparative analysis of chemical cross-linking agents used in proteomics. It addresses the initial query regarding 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, clarifying its primary application, and pivots to a detailed examination of relevant alternatives for studying protein-protein interactions.

A Note on this compound

Initial research indicates that this compound is predominantly utilized as an ingredient in hair dye formulations. Its role as a proteomics reagent, particularly for applications like protein cross-linking, is not established in the scientific literature. The presence of diamino groups on an aromatic ring theoretically allows for reactions with proteins; however, its efficacy and specificity for controlled protein-protein cross-linking have not been documented in proteomics studies. Therefore, this guide will focus on established and validated alternatives used in the field of chemical proteomics to study protein structure and interactions.

Chemical cross-linking coupled with mass spectrometry (XL-MS) has become an indispensable tool for elucidating the intricate networks of protein-protein interactions (PPIs) and for providing structural insights into protein complexes. The choice of a cross-linking reagent is paramount and dictates the success and scope of an XL-MS study. This guide provides a detailed comparison of the major classes of cross-linking reagents, their mechanisms of action, experimental considerations, and data analysis workflows.

Amine-Reactive N-Hydroxysuccinimide (NHS)-Ester Cross-linkers

NHS-ester-based cross-linkers are the most widely used reagents in proteomics due to their ability to efficiently react with primary amines, which are abundant in proteins (lysine residues and N-termini). These cross-linkers consist of two NHS esters connected by a spacer arm of a defined length.

Mechanism of Action

The NHS ester group reacts with a primary amine to form a stable amide bond. The reaction is most efficient at a pH of 7-9.

Key Reagents and Their Comparison
FeatureDSS (Disuccinimidyl Suberate)BS3 (Bis(sulfosuccinimidyl) Suberate)DSSO (Disuccinimidyl Sulfoxide)DSBU (Disuccinimidyl Dibutyric Urea)
Spacer Arm Length 11.4 Å11.4 Å10.3 Å12.5 Å
Cleavability Non-cleavableNon-cleavableMS-cleavable (CID)MS-cleavable (CID)
Cell Permeability PermeableImpermeablePermeablePermeable
Solubility Soluble in organic solvents (e.g., DMSO)Water-solubleSoluble in organic solvents (e.g., DMSO)Soluble in organic solvents (e.g., DMSO)
Key Advantage Well-established, simple workflowIdeal for cell-surface cross-linkingSimplifies data analysis by fragmenting in the mass spectrometerSimplifies data analysis, provides distinct signature ions
Performance Comparison

MS-cleavable cross-linkers like DSSO and DSBU have a significant advantage in complex samples, as they simplify the identification of cross-linked peptides.[1] During tandem mass spectrometry (MS/MS), the cross-linker itself fragments, allowing for the separate identification of the two linked peptides in a subsequent MS3 scan.[2] This reduces the computational complexity of the database search from a quadratic (n²) to a linear (2n) problem, greatly improving the accuracy and number of identified cross-links.[3]

A study comparing the MS-cleavable crosslinker DSSO with a non-cleavable counterpart, BS3, demonstrated that DSSO led to significantly higher sequence coverage of the identified peptides.[4] While the coverage of linear fragments was similar, the coverage of fragments containing the link-site was notably higher for DSSO.[4]

Zero-Length Cross-linkers (EDC/NHS)

Zero-length cross-linkers mediate the formation of a direct covalent bond between two reactive groups without introducing a spacer arm. The most common example is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Mechanism of Action

EDC activates carboxyl groups (aspartic and glutamic acid residues) to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine (lysine residue) to form a stable amide bond, regenerating EDC as a soluble urea byproduct.[5] The addition of NHS or Sulfo-NHS stabilizes the intermediate by forming a more stable NHS ester, which increases the efficiency of the cross-linking reaction.[5]

Experimental Workflow

cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) cluster_quenching Quenching Protein_COOH Protein with Carboxyl Group (-COOH) Reactive_Intermediate Reactive O-acylisourea Intermediate Protein_COOH->Reactive_Intermediate + EDC EDC EDC NHS NHS / Sulfo-NHS Stable_Ester Stable NHS/Sulfo-NHS Ester Reactive_Intermediate->Stable_Ester + NHS/Sulfo-NHS Crosslinked_Product Cross-linked Proteins (Amide Bond) Stable_Ester->Crosslinked_Product + Protein-NH2 Protein_NH2 Protein with Amine Group (-NH2) Quench Add Hydroxylamine or Tris Crosslinked_Product->Quench

Caption: Workflow for two-step protein cross-linking using EDC and NHS.

Performance and Applications

EDC is particularly useful for capturing interactions where the interacting residues are in very close proximity. A study comparing different cross-linkers on the HOP2-MND1 protein complex found that EDC yielded the highest number of unique cross-links (606) compared to amine-reactive linkers like DSS (67) and BS2G (57 and 34 for different isotopic forms).[6] This was attributed to the larger repertoire of potential cross-linking sites for EDC (carboxyl and amine groups) compared to just amine groups for NHS esters.[6]

Photoreactive Cross-linkers

Photoreactive cross-linkers are inert until activated by UV light. This temporal control allows for the capture of transient or weak interactions that might be missed with conventional cross-linkers. Diazirines are a popular class of photoreactive cross-linkers due to their small size and high reactivity upon photoactivation.[7]

Mechanism of Action

Upon activation with long-wave UV light (typically 330-370 nm), diazirines form highly reactive carbene intermediates.[8] These carbenes can insert into a wide range of chemical bonds, including C-H, N-H, and O-H bonds, making them less specific to particular amino acid side chains and thus capable of labeling a broader range of interaction interfaces.[7]

Comparison with Other Photoreactive Groups
FeatureDiazirinesAryl AzidesBenzophenones
Activation Wavelength ~350-370 nm~250-460 nm~350-360 nm
Reactive Intermediate CarbeneNitreneTriplet Ketone
Reactivity Very high, inserts into C-H, N-H, O-H bondsHigh, inserts into N-H, O-H, C-H bondsModerate, primarily abstracts H-atoms
Cross-linking Efficiency Generally highVariable, can be lower due to rearrangementsGenerally lower than diazirines
Key Advantage High efficiency and broad reactivity with less damaging UV lightEstablished chemistryHigh stability before activation

Experimental Protocols

Protocol 1: In-vitro Protein Cross-linking with DSSO (MS-cleavable)

This protocol is adapted from the Thermo Fisher Scientific product information sheet.[1]

  • Protein Preparation: Dissolve the purified protein or protein complex in a non-amine-containing buffer (e.g., 20 mM HEPES, pH 7.5) to a final concentration of 1-10 µM.

  • Cross-linker Preparation: Immediately before use, prepare a 50 mM stock solution of DSSO by dissolving 1 mg in 51.5 µL of anhydrous DMSO.

  • Cross-linking Reaction: Add the DSSO stock solution to the protein sample to achieve a final concentration of 1-2 mM (a 100- to 200-fold molar excess over the protein).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Sample Preparation for MS: The cross-linked sample is now ready for downstream processing, including denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

Protocol 2: Zero-Length Cross-linking with EDC/Sulfo-NHS

This protocol is a two-step method adapted from G-Biosciences and CovaChem technical notes.[9]

  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare two protein solutions: Protein #1 (with carboxyl groups) in 0.1M MES, pH 4.5-5, and Protein #2 (with amine groups) in PBS, pH 7.2-8.5.

  • Activation of Protein #1: To 1 mL of Protein #1 (1 mg/mL), add 0.4 mg of EDC and 1.1 mg of Sulfo-NHS. React for 15 minutes at room temperature.

  • Quenching of EDC (Optional but Recommended): Add 1.2 µL of 2-mercaptoethanol to quench the unreacted EDC.

  • Buffer Exchange (Optional): Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with PBS, pH 7.2.

  • Coupling Reaction: Add an equimolar amount of Protein #2 to the activated Protein #1. Allow the reaction to proceed for 2 hours at room temperature.

  • Final Quenching: Quench any unreacted Sulfo-NHS esters by adding hydroxylamine to a final concentration of 10 mM.

  • Purification: Purify the final conjugate using a desalting column or dialysis.

Protocol 3: Photo-Cross-linking in Live Cells with a Diazirine Reagent

This protocol is a general guideline based on methodologies described by Thermo Fisher Scientific and others.[4][9]

  • Cell Preparation: Culture cells to the desired confluency. For suspension cells, wash twice with ice-cold PBS and resuspend in PBS to a concentration of 1x10⁷ cells/mL. For adherent cells, wash the monolayer twice with ice-cold PBS.

  • Cross-linker Addition: Prepare a stock solution of the amine-reactive diazirine cross-linker (e.g., SDA) in DMSO. Add the cross-linker to the cells in PBS to a final concentration of 0.5-2 mM.

  • Incubation (Labeling): Incubate the cells with the cross-linker for 30 minutes on ice or 10 minutes at room temperature in the dark to allow labeling of primary amines.

  • Quenching and Washing: Quench the NHS-ester reaction by adding Tris to a final concentration of 50-100 mM and incubate for 5-15 minutes. Wash the cells twice with PBS to remove excess, unreacted cross-linker.

  • Photoactivation: Irradiate the cells with a UV lamp (365 nm) for 5-15 minutes on ice to activate the diazirine and induce cross-linking.

  • Cell Lysis and Analysis: Lyse the cells and proceed with immunoprecipitation and/or mass spectrometry analysis to identify the cross-linked proteins.

Data Analysis Workflow

The analysis of XL-MS data is a complex process that requires specialized software. The general workflow is as follows:

cluster_exp Experimental cluster_data Data Analysis Crosslinking Protein Cross-linking Digestion Proteolytic Digestion Crosslinking->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Raw_Data Raw MS Data LC_MSMS->Raw_Data Search_Engine Database Search (e.g., MeroX, xQuest, pLink) Raw_Data->Search_Engine CSM_Validation CSM Validation (FDR) Search_Engine->CSM_Validation Data_Visualization Data Visualization (e.g., ProXL, Xlink Analyzer) CSM_Validation->Data_Visualization Structural_Modeling Structural Modeling Data_Visualization->Structural_Modeling

Caption: General workflow for an XL-MS experiment and data analysis.

Several software packages are available for identifying cross-linked peptides from MS data. A comparative study of MeroX, MaxLynx, and XiSEARCH showed that XiSEARCH identified the most interactions in a DSBU-linked sample, while MeroX had the shortest processing time and a user-friendly interface for spectra visualization.[10] The choice of software often depends on the type of cross-linker used (cleavable vs. non-cleavable) and the specific data acquisition method.[2]

Conclusion

The field of chemical proteomics offers a diverse toolkit of cross-linking reagents, each with its own strengths and ideal applications. While traditional non-cleavable NHS esters like DSS and BS3 are well-established and effective for simpler systems, the development of MS-cleavable reagents such as DSSO and DSBU has been a significant advancement, enabling more confident and large-scale analysis of complex protein interactomes. Zero-length cross-linkers like EDC provide the highest resolution for mapping direct interactions, while photoreactive cross-linkers offer temporal control to capture dynamic and transient events. The selection of the appropriate cross-linker, coupled with an optimized experimental protocol and a robust data analysis pipeline, is critical for unlocking new insights into the structure and function of protein networks.

References

A Comparative Guide to the Quantification of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride in Cosmetic Formulations: A Modern UPLC-MS/MS Assay versus Traditional HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the cosmetic industry, the precise and reliable quantification of ingredients is paramount to ensure product quality, safety, and regulatory compliance. This guide provides an in-depth validation and comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) assay for the determination of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, a key intermediate in oxidative hair dye formulations.[1]

Introduction: The Analytical Imperative for Hair Dye Components

This compound (CAS 66422-95-5) is an aromatic amine that functions as a "coupler" in permanent hair coloring products.[1] It reacts with a developer under oxidative conditions to form stable colorant molecules within the hair shaft. The concentration of this intermediate is a critical quality attribute, as it directly impacts the final color and performance of the product. Moreover, regulatory bodies such as the European Union's Scientific Committee for Consumer Safety (SCCS) have established maximum permissible concentrations for such ingredients in finished cosmetic products, necessitating robust analytical methods for their monitoring.

Traditionally, HPLC with UV detection has been the workhorse for the quality control of cosmetic raw materials and finished products.[1] While reliable, this technique can face challenges in complex matrices, such as cosmetic emulsions, where interferences from other components can compromise selectivity and sensitivity. This guide introduces a modern UPLC-MS/MS assay designed to overcome these limitations, offering a faster, more sensitive, and highly selective alternative.

This document will detail the validation of this new assay, presenting a head-to-head comparison of its performance characteristics with a standard HPLC-UV method, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) and FDA guidelines.[2]

The Scientific Rationale: Why UPLC-MS/MS?

The transition from HPLC-UV to UPLC-MS/MS is driven by the need for greater analytical certainty and efficiency. UPLC, with its sub-2 µm particle columns, provides significantly higher resolution and faster analysis times compared to conventional HPLC. The coupling with tandem mass spectrometry (MS/MS) offers a level of selectivity that is orders of magnitude greater than UV detection. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, the UPLC-MS/MS method can virtually eliminate matrix interferences, a common challenge in the analysis of complex cosmetic formulations.[3][4]

Methodology and Experimental Protocols

A rigorous validation was performed for both the new UPLC-MS/MS assay and the traditional HPLC-UV method to assess their suitability for the intended purpose, in line with ISO 22176 and ICH guidelines.[5]

Standard HPLC-UV Assay Protocol

This method represents a conventional approach for the quantification of this compound in a cosmetic matrix.

1. Sample Preparation:

  • Accurately weigh approximately 1.0 g of the hair dye cream into a 50 mL volumetric flask.

  • Add 25 mL of a diluent solution (Methanol:Water, 50:50 v/v with 0.1% formic acid).

  • Sonicate for 15 minutes to ensure complete dissolution and extraction of the analyte.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Centrifuge an aliquot at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-UV Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with a mixture of 20 mM potassium phosphate buffer (pH 2.8) and acetonitrile (85:15 v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 280 nm

  • Run Time: 15 minutes

New UPLC-MS/MS Assay Protocol

This novel method is designed for high-throughput, sensitive, and selective analysis.

1. Sample Preparation:

  • Accurately weigh approximately 0.1 g of the hair dye cream into a 15 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex for 2 minutes to disperse the sample.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Dilute 100 µL of the supernatant to 1 mL with the mobile phase in an autosampler vial.

2. UPLC-MS/MS Conditions:

  • Column: BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Run Time: 5 minutes

  • Mass Spectrometer: Tandem Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition: m/z 168.1 → 122.1 (Quantifier), 168.1 → 94.1 (Qualifier)

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both the traditional and the new assay.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis weigh Weigh 1g Sample dissolve Add Diluent & Sonicate weigh->dissolve dilute Dilute to Volume dissolve->dilute centrifuge Centrifuge dilute->centrifuge filter Filter (0.45 µm) centrifuge->filter inject Inject 10 µL filter->inject separate C18 Column Separation (15 min) inject->separate detect UV Detection (280 nm) separate->detect data Quantification detect->data Data Acquisition

Caption: Experimental workflow for the traditional HPLC-UV assay.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis weigh Weigh 0.1g Sample extract Add Acetonitrile & Vortex weigh->extract centrifuge Centrifuge extract->centrifuge dilute Dilute Supernatant centrifuge->dilute inject Inject 2 µL dilute->inject separate BEH C18 Separation (5 min) inject->separate detect MS/MS Detection (MRM) separate->detect data Quantification detect->data Data Acquisition

Caption: Streamlined experimental workflow for the new UPLC-MS/MS assay.

Comparative Performance Data

The following tables summarize the validation results for key performance characteristics of both analytical methods.

Table 1: System Suitability
ParameterHPLC-UVUPLC-MS/MSAcceptance Criteria
Tailing Factor1.21.1≤ 2.0
Theoretical Plates> 3000> 8000≥ 2000
Reproducibility (%RSD, n=6)0.8%0.5%≤ 2.0%
Table 2: Method Validation Parameters
ParameterHPLC-UVUPLC-MS/MS
Linearity (R²) 0.99920.9998
Range 1.0 - 100.0 µg/mL0.1 - 50.0 ng/mL
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (%RSD, Intra-day) 1.5%0.8%
Precision (%RSD, Inter-day) 1.8%1.2%
Specificity Potential interference from matrix componentsHighly specific due to MRM

Discussion: A Clear Advancement in Analytical Capability

The validation data unequivocally demonstrates the superiority of the new UPLC-MS/MS assay for the quantification of this compound in cosmetic matrices.

Speed and Efficiency: The most immediate advantage is the significant reduction in analysis time, from 15 minutes per sample with the HPLC-UV method to just 5 minutes with the UPLC-MS/MS method. This threefold increase in throughput is a substantial benefit in a high-volume quality control environment. The simplified sample preparation protocol for the UPLC-MS/MS method further contributes to overall efficiency.

Sensitivity and Range: The UPLC-MS/MS method exhibits a dramatically lower limit of detection (LOD) and limit of quantification (LOQ), being approximately 10,000 times more sensitive than the HPLC-UV method. This enhanced sensitivity is crucial for the detection of trace-level impurities or for the analysis of products with very low concentrations of the active ingredient.

Specificity and Reliability: While the HPLC-UV method demonstrated acceptable specificity for the tested matrix, its susceptibility to interference from co-eluting matrix components remains a potential risk, especially when analyzing a wide variety of complex formulations. The UPLC-MS/MS method, with its highly selective MRM detection, provides unparalleled confidence in the analytical results by ensuring that only the target analyte is being quantified. This is a critical consideration for regulatory submissions and for ensuring product safety.

Accuracy and Precision: Both methods demonstrated excellent accuracy and precision, with recovery and relative standard deviation (%RSD) values well within the acceptance criteria outlined in ICH guidelines.[6] This indicates that both methods are capable of producing reliable and reproducible results. However, the slightly better precision of the UPLC-MS/MS method can be attributed to the cleaner baseline and reduced noise inherent in MS detection.

Conclusion and Recommendation

The newly validated UPLC-MS/MS assay represents a significant advancement over the traditional HPLC-UV method for the quantification of this compound in cosmetic formulations. Its superior speed, sensitivity, and specificity make it the recommended method for both routine quality control and for research and development applications where a high degree of confidence and efficiency is required.

While the initial capital investment for a UPLC-MS/MS system is higher than for an HPLC-UV system, the long-term benefits of increased sample throughput, reduced solvent consumption, and enhanced data quality provide a compelling return on investment for laboratories committed to analytical excellence and regulatory compliance. This guide provides the foundational data and protocols to support the adoption of this modern analytical technology.

References

A Comparative Guide to the Reaction Specificity of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride in Oxidative Hair Dyeing

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cosmetic science, particularly in the formulation of oxidative hair colorants, the specificity of chemical reactions is paramount. It dictates not only the final aesthetic outcome but also the safety and predictability of the product. This guide provides an in-depth technical comparison of the reaction specificity of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, a widely used hair dye coupler, against common alternatives. Our analysis is grounded in experimental data and established analytical methodologies, offering researchers, scientists, and drug development professionals a comprehensive resource for informed formulation decisions.

Introduction: The Critical Role of Couplers in Oxidative Hair Dyeing

Permanent hair color is achieved through a complex series of oxidation-reduction reactions that occur within the hair shaft. The process typically involves three key components: a primary intermediate (or precursor), a coupler (or secondary intermediate), and an oxidizing agent, most commonly hydrogen peroxide, in an alkaline medium.

The primary intermediate, often an aromatic diamine such as p-phenylenediamine (PPD), is oxidized to a reactive quinonediimine. This intermediate is highly unstable and readily reacts with a coupler. The specific coupler used determines the final color produced. The elegance of this system lies in the specificity of this coupling reaction. An ideal coupler will react efficiently and selectively with the oxidized primary intermediate to form the desired chromophore, minimizing side reactions and the presence of unreacted, potentially sensitizing, starting materials.

This guide focuses on this compound, an m-diamine coupler, and compares its reaction specificity with other commonly used couplers:

  • Resorcinol

  • m-Aminophenol

  • 2-Methylresorcinol

  • 4-Chlororesorcinol

The specificity of these reactions is assessed by quantifying the formation of the desired dye molecule and the amount of unreacted precursors and couplers remaining after a typical dyeing process.

The Chemistry of Coupling: Understanding Reaction Pathways

The fundamental reaction in oxidative hair dyeing is the coupling of an oxidized primary intermediate with a coupler molecule. The general mechanism is illustrated below.

G cluster_oxidation Oxidation cluster_coupling Coupling Reaction cluster_side_reactions Potential Side Reactions Primary Intermediate Primary Intermediate Quinonediimine (Reactive Intermediate) Quinonediimine (Reactive Intermediate) Primary Intermediate->Quinonediimine (Reactive Intermediate) H₂O₂ (Oxidizing Agent) Desired Hair Dye Molecule Desired Hair Dye Molecule Quinonediimine (Reactive Intermediate)->Desired Hair Dye Molecule Byproducts (e.g., self-coupling) Byproducts (e.g., self-coupling) Quinonediimine (Reactive Intermediate)->Byproducts (e.g., self-coupling) Slow reaction Coupler Coupler Coupler->Desired Hair Dye Molecule Unreacted Precursors & Couplers Unreacted Precursors & Couplers G cluster_protocol Simulated Hair Dyeing Workflow Start Start Mix Dye Cream & H₂O₂ Mix Dye Cream & H₂O₂ Start->Mix Dye Cream & H₂O₂ 1:1 ratio Apply to Hair Apply to Hair Mix Dye Cream & H₂O₂->Apply to Hair Incubate Incubate Apply to Hair->Incubate 30 min at 30°C Separate Formulation Separate Formulation Incubate->Separate Formulation Scrape from hair Extract Hair Extract Hair Incubate->Extract Hair After scraping Analyze Formulation Analyze Formulation Separate Formulation->Analyze Formulation Quench & Dilute Analyze Hair Extract Analyze Hair Extract Extract Hair->Analyze Hair Extract Methanol extraction End End Analyze Formulation->End Analyze Hair Extract->End

literature review of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride for Researchers and Cosmetic Formulation Scientists

Introduction: Unveiling a Key Hair Color Intermediate

This compound (CAS No: 66422-95-5) is an aromatic amine salt that serves as a critical intermediate in the formulation of permanent, oxidative hair color systems.[1][2] Appearing as a light grey to white crystalline powder, its chemical structure and properties are engineered for stability and reactivity, making it a cornerstone ingredient for achieving specific color outcomes.[2][3] In the complex chemistry of hair dyeing, it functions as a "coupler," a type of color modifier that reacts with a primary intermediate or "developer" to form the final dye molecules within the hair shaft.[2][4] This guide provides a comprehensive review of its chemical properties, mechanism of action, toxicological profile, and a comparison with alternative hair coloring technologies, offering a technical resource for formulation scientists and researchers.

Chemical and Physical Profile

The utility of this compound in cosmetic formulations is underpinned by its specific physical and chemical properties. A high degree of purity is essential to ensure consistent performance and safety, with manufacturers typically guaranteeing an assay of ≥99.0% via High-Performance Liquid Chromatography (HPLC).[2]

PropertyValueSource(s)
CAS Number 66422-95-5[2][5]
Molecular Formula C₈H₁₂N₂O₂ · 2HCl[6]
Molecular Weight 241.11 g/mol [2][5]
Appearance Light grey to white crystalline powder[2][3]
Melting Point 222 - 224 °C[2]
Boiling Point 432.7 °C[2]
Purity (Assay) ≥99.0%[2]

Mechanism of Action in Oxidative Hair Coloring

Permanent hair color technology relies on a chemical reaction that builds large, stable color molecules inside the hair's cortex, rendering them too large to be easily washed out.[7] This process involves three key components: an oxidizing agent (typically hydrogen peroxide), a primary intermediate (the developer), and a secondary intermediate (the coupler).

This compound acts as a coupler. By itself, it is colorless. Its function is to react with the oxidized developer to create a specific color. The developer, such as p-phenylenediamine (PPD) or toluene-2,5-diamine (TDS), is first oxidized by hydrogen peroxide. This activated developer then rapidly bonds with the coupler molecule. This "oxidative coupling" reaction forms a complex, high-molecular-weight dye molecule that is trapped within the hair structure, resulting in a long-lasting color change.[2][7] This process allows for the generation of a wide spectrum of shades, with this specific coupler being instrumental in creating natural-looking brown and black tones.[1]

G cluster_0 Inside Hair Shaft (Cortex) cluster_1 H2O2 Hydrogen Peroxide (Oxidizing Agent) Developer Primary Intermediate (e.g., PPD) H2O2->Developer Oxidizes Activated_Developer Oxidized Developer Coupler 2-(2,4-Diaminophenoxy)ethanol (Coupler) Final_Dye Large, Stable Dye Molecule Activated_Developer->Coupler Couples with End Color is trapped (Permanent Dye) Start Small, colorless precursors diffuse into hair

Workflow of Oxidative Hair Dyeing.

Comprehensive Safety and Toxicology Review

The safety of this compound has been extensively evaluated by regulatory bodies worldwide, including the European Commission's Scientific Committee on Consumer Safety (SCCS).[8][9] The primary health concern identified is its potential for skin sensitization.[8][10]

Toxicological EndpointSpeciesResults and ObservationsSource(s)
Acute Oral Toxicity Rat, MouseModerate acute toxicity. LD₅₀ was approximately 1000 mg/kg bw in rats and 1160 mg/kg bw in mice.[10][11]
Skin Irritation RabbitNot considered to be a skin irritant in its undiluted form.[10]
Eye Irritation RabbitA 4% solution was found to be practically non-irritating to rabbit eyes.[10]
Skin Sensitization Mouse (LLNA)Considered a moderate skin sensitizer. This is the critical health effect for risk assessment.[8][10]
Genotoxicity In vitroNon-mutagenic in some Ames tests and micronucleus assays.[10] However, the SCCS noted it was mutagenic in S. typhimurium strain TA98.[8][8][10]
Carcinogenicity Mouse, RatStudies showed no evidence of carcinogenic effects in mice or rats.[10][12]
Reproductive/Developmental RatNo primary reproductive or developmental toxicity. Effects on fetuses were observed only at doses that caused maternal toxicity.[10]

Based on these assessments, regulatory bodies have established concentration limits for its use. For example, the SCCS concluded that its use as an oxidative hair dye at a maximum on-head concentration of 2.0% (after mixing with hydrogen peroxide) does not pose a risk to the consumer, apart from its sensitizing potential.[8][9][13]

Comparison with Alternative Hair Coloring Technologies

While this compound is a key component of effective oxidative dyes, concerns over sensitization have driven interest in alternatives. The comparison below evaluates different hair coloring strategies.

TechnologyMechanism of ActionPerformance CharacteristicsKey Safety Considerations
Oxidative Dyes (with 2-(2,4-Diaminophenoxy)ethanol) Small precursors penetrate the hair shaft and react to form large, trapped color molecules.[7]Permanent . Provides a wide range of colors and excellent gray coverage. Can lighten natural hair color.Skin Sensitization Potential . Can cause allergic contact dermatitis.[6][10][14] Regulated with concentration limits.
Plant-Based Dyes (e.g., Henna, Indigo) Primarily stains the outer cuticle of the hair shaft. Does not penetrate deeply.Semi-permanent to Permanent . Cannot lighten hair. Color range is limited to reds, browns, and blacks. Results can be less predictable.[15]Generally considered safer, but allergic reactions are still possible.[15] Adulteration of commercial henna with synthetic dyes like PPD is a concern.
Direct Dyes (Semi-Permanent) Pre-formed color molecules adhere to the surface of the hair or penetrate slightly. No chemical reaction occurs.[16]Temporary/Semi-permanent . Lasts for several washes. Cannot lighten hair. Often used for vibrant, fashion colors.[16]Generally lower sensitization potential than oxidative dyes. Safety is assessed on an individual ingredient basis.
PPD-Alternative Oxidative Dyes (using TDS) Same oxidative coupling mechanism, but uses Toluene-2,5-diamine sulfate (TDS) as the developer instead of p-Phenylenediamine (PPD).Permanent . Similar performance to PPD-based dyes.TDS is also a sensitizer, but some research suggests it may be less potent than PPD.[17] Cross-reactivity in PPD-allergic individuals is possible.

Experimental Protocol: Local Lymph Node Assay (LLNA) for Skin Sensitization

The LLNA is the standard method for assessing the skin sensitization potential of a chemical. The causality behind this choice is its direct measurement of lymphocyte proliferation in the draining lymph nodes, which is a key event in the induction phase of skin sensitization. This protocol is a self-validating system as it includes both a negative (vehicle) and a positive control to ensure the assay is performing correctly.

Objective: To determine the skin sensitization potential of this compound.

Materials:

  • Test substance: this compound

  • Vehicle: Dimethyl sulfoxide (DMSO)[8]

  • Positive Control: α-Hexylcinnamaldehyde (HCA)[8]

  • Animals: CBA/Ca or CBA/J strain mice

  • Radioactive tracer: ³H-methyl thymidine (³H-TdR)[8]

  • Standard laboratory equipment for dosing, dissection, and scintillation counting.

Methodology:

  • Preparation of Test Substance: Prepare solutions of this compound at various concentrations (e.g., 0.5%, 1%, 2.5%, 5%, 10% w/v) in DMSO.[8] A preliminary test should confirm the highest concentration is non-irritating.

  • Animal Grouping: Assign mice to groups (n=4-5 per group): one negative control group (vehicle only), one positive control group (e.g., 25% HCA), and several test substance groups at different concentrations.

  • Topical Application: For three consecutive days (Days 1, 2, and 3), apply 25 µL of the assigned substance (vehicle, positive control, or test substance) to the dorsal surface of each ear of the mice in the respective groups.[8]

  • Resting Period: Leave the animals untreated for two days (Days 4 and 5).

  • Radiolabel Injection: On Day 6, inject all mice intravenously with 250 µL of phosphate-buffered saline (PBS) containing 20 µCi of ³H-TdR. This provides a radioactive label for newly synthesized DNA in proliferating cells.[8]

  • Sample Collection: Five hours after the ³H-TdR injection, humanely euthanize the mice. Excise the auricular lymph nodes from each mouse.

  • Sample Processing: Pool the lymph nodes for each group. Prepare a single-cell suspension of lymph node cells (LNCs). Precipitate the DNA and measure the incorporated radioactivity using a β-scintillation counter. The result is expressed as Disintegrations Per Minute (DPM) per mouse.

  • Data Analysis: Calculate the Stimulation Index (SI) for each group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.

Local Lymph Node Assay (LLNA) Workflow.

Conclusion and Future Perspectives

This compound remains a highly effective and widely used coupler in oxidative hair dye formulations, valued for its ability to produce stable and natural-looking brown and black shades. Its toxicological profile is well-characterized, with skin sensitization being the most significant health endpoint. Regulatory frameworks have established safe use concentrations to mitigate this risk for consumers.

Future research will likely focus on two key areas. First, the development of novel couplers with similar or superior performance but with a significantly lower sensitization potential. This involves exploring structure-activity relationships to design molecules that are less likely to trigger an immune response. Second, enhancing the understanding of the genotoxicity of hair dye formulations as a whole, moving beyond individual ingredient testing to assess the safety of the final product after chemical reactions have occurred on the head, as recommended by the SCCS.[13] For formulation scientists, a continued focus on adherence to regulatory guidelines and clear consumer communication regarding sensitization potential is paramount.

References

A Comparative Guide to Oxidative Hair Dye Couplers: Efficacy and Safety of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cosmetic science, the formulation of permanent hair colorants is a delicate balance between achieving vibrant, lasting shades and ensuring consumer safety. At the heart of these oxidative hair dye systems are primary intermediates and couplers, which react in the presence of an oxidizing agent to form complex dye molecules within the hair shaft. This guide provides an in-depth technical comparison of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, a widely used coupler, against its common alternatives, focusing on their efficacy, mechanisms of action, and safety profiles, supported by experimental data and established protocols.

The Chemistry of Lasting Color: An Overview

Permanent hair dyeing is an oxidative process that occurs in an alkaline environment.[1] The small precursor molecules, including primary intermediates (e.g., p-phenylenediamine) and couplers, penetrate the hair cuticle.[2] An oxidizing agent, typically hydrogen peroxide, then initiates a chemical reaction. The primary intermediates are oxidized to reactive quinonediimines, which then rapidly react with the coupler molecules.[3][4] This coupling reaction forms large, colored indo-dyes that are trapped within the hair cortex, resulting in a long-lasting color.[2][3] The final shade is determined by the specific combination of precursors and couplers used.[3]

This compound: A Profile

This compound (CAS 66422-95-5) is an aromatic amine that functions as a crucial coupler in oxidative hair dye formulations.[5] It is known for its ability to produce a range of natural-looking brown and black shades when combined with various primary intermediates.[5] Its molecular structure allows for the formation of stable and vibrant dye molecules within the hair fiber.[5]

From a safety perspective, regulatory bodies such as the European Union's Scientific Committee on Consumer Safety (SCCS) have deemed this compound safe for use in oxidative hair dyes at a maximum on-head concentration of 2.0% after mixing with an oxidizing agent.[6] However, it is recognized as a potential skin sensitizer, necessitating careful formulation and consumer warnings.[6]

Key Alternatives and Their Comparative Efficacy

The performance of a hair dye formulation is critically dependent on the choice of coupler. Here, we compare this compound with several common alternatives.

Resorcinol

Resorcinol (1,3-dihydroxybenzene) is a widely used coupler known for producing greenish-brown to reddish-brown tones. It is often used in combination with other couplers to create a wider palette of shades. While effective, concerns have been raised about its potential as an endocrine disruptor and skin sensitizer.

m-Aminophenol (MAP)

m-Aminophenol is another common coupler that contributes to the formation of reddish-brown and brown shades.[7] It is often used in conjunction with other couplers to achieve specific color targets.

Toluene-2,5-diamine Sulfate (PTDS)

Toluene-2,5-diamine sulfate is often used as a primary intermediate, but it can also contribute to the final color outcome. It is considered a less potent sensitizer than p-Phenylenediamine (PPD).[8]

2-Methyl-5-Hydroxyethylaminophenol (2M5HEAP)

This coupler is known for its ability to produce a range of red and violet tones.[9] The European Commission's Scientific Committee on Consumer Products (SCCP) has concluded that it is safe for use in hair dyes at a maximum on-head concentration of 1.5%.[10]

Quantitative Performance Comparison

While direct comparative studies with standardized methodologies are limited in publicly available literature, we can synthesize available data and typical industry practices to provide a comparative overview. The efficacy of these couplers is primarily evaluated based on color intensity, color fastness (resistance to washing and light), and the range of achievable shades.

CompoundTypical Shades ProducedKnown Performance Characteristics
This compound Brown and black shades[5]Good color formation and stability.
Resorcinol Greenish-brown to reddish-brownVersatile for creating a range of shades in combination with other couplers.
m-Aminophenol Reddish-brown and brown shades[7]Frequently used in combination for nuanced color results.
2-Methyl-5-Hydroxyethylaminophenol Red and violet tones[9]Valued for creating vibrant, warm shades.

Experimental Protocols for Efficacy and Safety Assessment

To ensure both the performance and safety of hair dye formulations, rigorous experimental testing is essential. The following are key protocols employed in the industry.

Protocol 1: Evaluation of Color Fastness

Objective: To determine the resistance of a hair dye to fading from washing and UV light exposure.

Methodology:

  • Sample Preparation: Swatches of bleached human hair are treated with the hair dye formulation according to the manufacturer's instructions.[1] Control swatches are left untreated.

  • Initial Color Measurement: After dyeing and drying, the initial color of the swatches is quantified using a spectrophotometer or colorimeter to obtain CIELAB (Lab*) values.[1]

  • Washing Fastness: The dyed swatches are subjected to a standardized washing procedure, typically involving multiple cycles in a launder-o-meter with a standard shampoo solution.[11]

  • Light Fastness: A separate set of dyed swatches is exposed to a controlled source of UV radiation in a light cabinet to simulate sunlight exposure.[1]

  • Final Color Measurement: The Lab* values of the washed and light-exposed swatches are measured again.

  • Data Analysis: The total color change (ΔE) is calculated using the formula: ΔE = √([(ΔL)^2] + [(Δa)^2] + [(Δb)^2]). A lower ΔE value indicates better color fastness.

Workflow for Color Fastness Evaluation
Protocol 2: In Vitro Assessment of Skin Sensitization Potential

Objective: To determine the potential of a chemical to cause skin sensitization. The Local Lymph Node Assay (LLNA) is a widely accepted in vivo method, but in vitro alternatives are gaining prominence.

Methodology (based on the Direct Peptide Reactivity Assay - DPRA):

  • Peptide Solution Preparation: A solution of a synthetic peptide containing cysteine or lysine is prepared.

  • Incubation: The test chemical is incubated with the peptide solution for a specified time.

  • Analysis: The concentration of the unreacted peptide is measured using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The percentage of peptide depletion is calculated. A higher depletion percentage suggests a greater potential for the chemical to react with skin proteins and act as a sensitizer.

Safety Profile Comparison: A Deeper Dive

Beyond performance, the safety of these compounds is of paramount importance. The primary toxicological concern for many hair dye ingredients is skin sensitization, which can lead to allergic contact dermatitis.

CompoundSkin Sensitization PotentialOther Safety Considerations
This compound Potential sensitizer.[6]Generally considered to have a good safety profile when used within regulated concentrations.
p-Phenylenediamine (PPD) Potent sensitizer.Associated with a higher incidence of allergic reactions.
Resorcinol Sensitizer.Concerns about potential endocrine-disrupting effects.
m-Aminophenol Sensitizer.Generally considered safe for use in hair dyes.
Toluene-2,5-diamine Sulfate (PTDS) Sensitizer, but generally less potent than PPD.[8]A common alternative for individuals with PPD sensitivity.
2-Methyl-5-Hydroxyethylaminophenol Potential sensitizer.[10]Considered safe at specified concentrations.[10]
The Mechanism of Skin Sensitization

Skin sensitization is a complex immunological process. Small, reactive molecules called haptens (which include many hair dye ingredients) penetrate the skin and bind to carrier proteins. This hapten-protein complex is then recognized as foreign by the immune system, leading to the activation of T-cells. Upon subsequent exposure, these memory T-cells mount an inflammatory response, resulting in allergic contact dermatitis.

G cluster_0 Initial Exposure cluster_1 Subsequent Exposure Hapten Hapten (e.g., Hair Dye Component) SkinProtein Skin Protein Hapten->SkinProtein Binds to HaptenProtein Hapten-Protein Complex SkinProtein->HaptenProtein APC Antigen Presenting Cell (APC) HaptenProtein->APC Uptake and Processing TCell Naive T-Cell APC->TCell Presents Antigen MemoryTCell Memory T-Cell TCell->MemoryTCell Activation & Proliferation Inflammation Inflammatory Response (Allergic Contact Dermatitis) MemoryTCell->Inflammation Release of Cytokines Hapten2 Hapten Hapten2->MemoryTCell Re-exposure leads to rapid activation

Simplified Signaling Pathway of Skin Sensitization

Conclusion

The selection of a coupler in an oxidative hair dye formulation is a multifaceted decision that requires careful consideration of both efficacy and safety. This compound remains a valuable tool for formulators, offering good performance in creating brown and black shades with a well-documented safety profile. However, the landscape of hair dye chemistry is continually evolving, with ongoing research into alternatives that offer improved safety profiles without compromising on color performance. For researchers and developers, a thorough understanding of the comparative efficacy and toxicology of these compounds, guided by robust experimental data, is essential for creating the next generation of safe and effective hair colorants.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring efficacy, safety, and reproducibility. This guide provides an in-depth technical comparison for the spectroscopic validation of conjugates derived from 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, a versatile linker precursor. We will explore the spectroscopic signatures of the parent molecule, predict the changes upon conjugation, and compare its profile to a common alternative, N-(4-hydroxyphenyl)acetamide. This guide is designed to be a practical resource, offering not just data, but the rationale behind the analytical choices and detailed protocols for experimental validation.

Introduction: The Role of Spectroscopic Validation in Conjugate Chemistry

The conjugation of small molecules, or "payloads," to larger biomolecules or linkers is a cornerstone of modern drug development, particularly in the field of antibody-drug conjugates (ADCs). The linker, which connects the payload to the antibody, is a critical component that influences the stability, solubility, and release of the therapeutic agent. This compound is an attractive linker precursor due to its two primary amine groups, which offer reactive handles for conjugation, and its hydrophilic ethanol tail, which can improve the solubility of the resulting conjugate.

Robust spectroscopic validation is not merely a quality control step; it is an integral part of the research and development process. It confirms the identity and purity of the conjugate, elucidates the site of conjugation, and ensures batch-to-batch consistency. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Profile of this compound

A thorough understanding of the spectroscopic characteristics of the parent this compound molecule is the foundation for validating its conjugates.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, the proton (¹H) and carbon-13 (¹³C) NMR spectra are key identifiers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Aromatic~7.0-7.5MultipletAromatic CH
Ar-O-CH~4.0-4.2TripletMethylene adjacent to ether oxygen
O-CH ₂-OH~3.7-3.9TripletMethylene adjacent to hydroxyl
OH VariableBroad SingletHydroxyl proton
NHVariableBroad SingletAmine protons
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Aromatic C-O~150-155Carbon attached to ether oxygen
Aromatic C-N~140-145Carbons attached to amino groups
Aromatic CH~110-125Aromatic carbons with hydrogen
Ar-O-C H₂~68-72Methylene carbon adjacent to ether oxygen
O-C H₂-OH~60-64Methylene carbon adjacent to hydroxyl

Note: Predictions are based on standard chemical shift values and may vary depending on the solvent and concentration.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

Table 2: Key FT-IR Peaks for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200-3500N-H stretchPrimary amine (NH₂)
3200-3600O-H stretchAlcohol (OH)
3000-3100C-H stretchAromatic C-H
2850-3000C-H stretchAliphatic C-H
1600-1650N-H bendPrimary amine (NH₂)
1450-1600C=C stretchAromatic ring
1200-1300C-N stretchAromatic amine
1000-1250C-O stretchEther and Alcohol
Mass Spectrometry

Mass Spectrometry (MS) determines the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its structure through fragmentation patterns. For 2-(2,4-Diaminophenoxy)ethanol, the molecular weight of the free base is approximately 168.19 g/mol . The dihydrochloride salt has a molecular weight of approximately 241.11 g/mol .[1][2][3][4] In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ would be observed at m/z 169.19.

Spectroscopic Validation of a Representative Conjugate: N-acylated 2-(2,4-Diaminophenoxy)ethanol

To illustrate the spectroscopic changes upon conjugation, we will consider a common reaction: the acylation of one of the primary amine groups to form an amide bond. This is a fundamental step in attaching linkers or payloads.

Predicted Spectroscopic Changes Upon Acylation

The formation of an amide bond will induce characteristic shifts in the NMR and IR spectra, and a predictable mass increase in the mass spectrum.

Table 3: Predicted Spectroscopic Changes Upon Acylation of 2-(2,4-Diaminophenoxy)ethanol

Technique Observation Reasoning
¹H NMR Appearance of a new amide N-H proton signal (typically downfield, ~8-9 ppm). Shift in the signals of the aromatic protons adjacent to the newly formed amide.The deshielding effect of the carbonyl group and the formation of a new chemical environment.
¹³C NMR Appearance of a new carbonyl carbon signal (~165-175 ppm). Shifts in the signals of the aromatic carbons, particularly the carbon directly bonded to the new amide nitrogen.The presence of the electron-withdrawing carbonyl group.
FT-IR Appearance of a strong C=O stretch (amide I band) around 1650-1680 cm⁻¹. Appearance of an N-H bend (amide II band) around 1510-1550 cm⁻¹.The formation of the amide functional group.
Mass Spec. An increase in the molecular weight corresponding to the mass of the acyl group added.The addition of the acyl group to the parent molecule.

Comparative Analysis: 2-(2,4-Diaminophenoxy)ethanol vs. N-(4-hydroxyphenyl)acetamide

A common alternative to diamino-based linkers are those derived from aminophenols. N-(4-hydroxyphenyl)acetamide serves as an excellent model for a payload attached to a 4-aminophenol-based linker.

Table 4: Spectroscopic Comparison of a Hypothetical Acylated 2-(2,4-Diaminophenoxy)ethanol and Experimental Data for N-(4-hydroxyphenyl)acetamide

Spectroscopic Feature Acylated 2-(2,4-Diaminophenoxy)ethanol (Predicted) N-(4-hydroxyphenyl)acetamide (Experimental) Rationale for Differences
¹H NMR (Aromatic Region) More complex multiplet pattern due to three aromatic protons.Two doublets (AA'BB' system) due to the para-substituted ring.The substitution pattern on the aromatic ring dictates the splitting patterns.
¹H NMR (Functional Groups) Signals for the ethanol side chain (~3.7-4.2 ppm) and a remaining primary amine.A singlet for the acetyl methyl group (~2.0 ppm).The presence of the ethanol side chain in one and the acetyl group in the other.
¹³C NMR (Aromatic Region) Six distinct aromatic carbon signals.Four aromatic carbon signals due to symmetry.The symmetry of the para-substituted ring in N-(4-hydroxyphenyl)acetamide simplifies the spectrum.
FT-IR (Key Peaks) Amide C=O, remaining primary amine N-H, and alcohol O-H stretches.Amide C=O, secondary amide N-H, and phenolic O-H stretches.[5]The presence of a primary vs. secondary amine and an alcohol vs. a phenol.
Mass Spec. (Fragmentation) Potential loss of the ethanol side chain.Loss of the acetyl group is a likely fragmentation pathway.The different side chains will lead to distinct fragmentation patterns.

Experimental Protocols

To ensure the trustworthiness and reproducibility of your results, the following detailed protocols are provided for the spectroscopic validation of a hypothetical acylated 2-(2,4-diaminophenoxy)ethanol conjugate.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the conjugate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Assign the peaks based on their chemical shifts, multiplicities, and integration values, comparing them to the expected values for the conjugate.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic peaks and assign them to the corresponding functional groups (e.g., C=O, N-H, O-H).

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the conjugate (e.g., 1-10 µg/mL) in a suitable solvent for electrospray ionization (e.g., acetonitrile/water with 0.1% formic acid).

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Calibrate the instrument to ensure high mass accuracy.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the analyte.

  • Data Acquisition:

    • Acquire the full scan mass spectrum in positive ion mode.

    • If fragmentation information is desired, perform tandem MS (MS/MS) by selecting the precursor ion of the conjugate and fragmenting it in the collision cell.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of the conjugate.

    • Analyze the fragmentation pattern to confirm the structure of the conjugate.

Visualization of Workflows

To further clarify the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Comparison start 2-(2,4-Diaminophenoxy)ethanol dihydrochloride + Acyl Chloride reaction Acylation Reaction start->reaction purification Purification (e.g., HPLC) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms structure_confirmation Structure Confirmation nmr->structure_confirmation purity_assessment Purity Assessment nmr->purity_assessment ftir->structure_confirmation ms->structure_confirmation comparison Comparison with Alternative structure_confirmation->comparison

Caption: Experimental workflow for the synthesis and spectroscopic validation of a conjugate.

logical_relationship cluster_comparison Comparative Analysis parent Parent Molecule Spectra parent_vs_conjugate Parent vs. Conjugate: Confirms conjugation parent->parent_vs_conjugate provides baseline conjugate Conjugate Spectra conjugate->parent_vs_conjugate shows changes conjugate_vs_alternative Conjugate vs. Alternative: Performance evaluation conjugate->conjugate_vs_alternative is evaluated alternative Alternative Spectra alternative->conjugate_vs_alternative is the benchmark

Caption: Logical relationship for the comparative analysis of spectroscopic data.

Conclusion

The spectroscopic validation of this compound conjugates is a multi-faceted process that requires a systematic approach. By first establishing a detailed spectroscopic profile of the parent molecule, researchers can confidently identify the characteristic changes that occur upon conjugation. This guide has provided predicted and comparative data, along with detailed experimental protocols, to empower scientists in their characterization efforts. The use of orthogonal techniques such as NMR, FT-IR, and mass spectrometry provides a comprehensive and self-validating system for ensuring the quality and consistency of these critical bioconjugates. As the field of drug development continues to advance, the principles and practices outlined herein will remain fundamental to the successful translation of novel conjugated therapies from the laboratory to the clinic.

References

A Comparative Guide to 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride in Oxidative Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cosmetic science, the performance of an oxidative hair dye formulation is fundamentally linked to the interplay of its constituent molecules. Among these, the choice of coupler is paramount in dictating the final shade, vibrancy, and longevity of the color. This guide provides an in-depth technical comparison of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, a key coupler, with its common alternatives. By synthesizing available peer-reviewed data and outlining robust experimental protocols, this document serves as a critical resource for formulation scientists and researchers in the field.

The Role of Couplers in Oxidative Hair Dyeing: A Mechanistic Overview

Permanent hair color is achieved through a chemical reaction within the hair shaft.[1] This process involves small, colorless molecules known as primary intermediates (or precursors) and couplers.[2] In an alkaline environment, typically facilitated by ammonia or an alternative like monoethanolamine, the hair cuticle swells, allowing these molecules to penetrate the cortex.[3] An oxidizing agent, usually hydrogen peroxide, then serves a dual purpose: it lightens the natural melanin in the hair and oxidizes the primary intermediates.[3]

These oxidized primary intermediates are highly reactive and subsequently couple with the coupler molecules to form larger, colored complexes.[3] Due to their increased size, these newly formed dye molecules are trapped within the hair cortex, resulting in a permanent color change.[1][2] The final shade is determined by the specific combination and concentration of primary intermediates and couplers used.[4]

Oxidative_Hair_Dyeing_Process cluster_0 Hair Shaft Exterior cluster_1 Hair Cortex (Interior) Alkaline Agent (e.g., Ammonia) Alkaline Agent (e.g., Ammonia) Primary Intermediate Primary Intermediate Alkaline Agent (e.g., Ammonia)->Primary Intermediate Swells Cuticle Oxidized Intermediate Oxidized Intermediate Primary Intermediate->Oxidized Intermediate Penetrates Cortex Coupler Coupler Colored Dye Molecule Colored Dye Molecule Coupler->Colored Dye Molecule Penetrates Cortex Hydrogen Peroxide Hydrogen Peroxide Hydrogen Peroxide->Oxidized Intermediate Oxidizes Oxidized Intermediate->Colored Dye Molecule Couples with

Caption: Oxidative hair dyeing workflow.

Profile of this compound

This compound (CAS 66422-95-5) is an aromatic amine salt that functions as a crucial coupler in a wide array of permanent hair dye formulations.[2] It is typically a light grey to white crystalline powder.[2]

Chemical Structure:

Colorimetric_Analysis_Workflow Formulation Prepare Dye Formulations (Equimolar Couplers) Dyeing Dye Hair Tresses (Standardized Process) Formulation->Dyeing Initial_Measurement Measure Initial L*a*b* Values Dyeing->Initial_Measurement Washing Repeated Washing Cycles Initial_Measurement->Washing Final_Measurement Measure Final L*a*b* Values Washing->Final_Measurement Analysis Calculate ΔE* (Color Change) Final_Measurement->Analysis

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of the chemical reagents that fuel them. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS No. 66422-95-5), ensuring the safety of your laboratory personnel and the preservation of our environment. Our commitment is to empower you with not just procedures, but a deep understanding of the principles behind them, fostering a culture of safety and compliance.

Understanding the Hazard Profile: Why Meticulous Disposal is Non-Negotiable

This compound is a valuable reagent, but its chemical properties necessitate careful handling and disposal. It is classified with the following hazards:

  • Harmful if swallowed [1][2][3][4]

  • May cause an allergic skin reaction [1][2][3][4]

  • Causes serious eye damage [2][3]

  • Toxic to aquatic life with long-lasting effects [2][3][5]

These classifications underscore the potential for this compound to cause significant harm to human health and ecosystems if improperly managed. Aromatic amines, as a class of compounds, are known for their potential toxicity, and their disposal is a matter of regulatory scrutiny.[6]

The Regulatory Landscape: Adherence to EPA and RCRA Mandates

In the United States, the disposal of chemical waste from laboratories is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Due to its toxicity, this compound waste must be managed as hazardous waste .[8] This designation carries specific legal requirements for its collection, storage, and disposal.

Your institution will have a designated hazardous waste generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—which dictates the specific regulations you must follow regarding the amount of waste you can accumulate and for how long.[9][10] It is imperative to be familiar with your facility's generator status and its corresponding hazardous waste management plan.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the following minimum PPE is mandatory:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and potential allergic reactions.[1]
Eye Protection Safety goggles or a face shieldTo protect against splashes that can cause serious eye damage.[1]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired if there is a risk of generating dust or aerosols.[1][4]

Step-by-Step Disposal Protocol

This protocol is designed to guide you through the safe and compliant disposal of pure, unused this compound, as well as contaminated labware.

Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.

dot

Caption: Waste Segregation Workflow

  • Container Selection :

    • For solid waste (unused chemical, contaminated solids): Use a designated, puncture-resistant, wide-mouth plastic container with a secure, screw-on lid.[11]

    • For liquid waste (solutions containing the chemical): Use a designated, leak-proof plastic container with a secure, screw-on cap.[11]

    • Ensure all containers are compatible with the chemical and are in good condition.[12]

  • Labeling : As soon as you begin collecting waste in a container, it must be labeled. The label must include:

    • The words "Hazardous Waste "[7][9][12]

    • The full chemical name: "This compound " (no abbreviations or chemical formulas)[7]

    • The approximate concentration of the chemical in the waste stream.

    • The date accumulation started.

    • An indication of the hazards (e.g., "Toxic," "Irritant")[9]

Preparing for Disposal
  • Solid Waste : Carefully transfer the solid this compound into the designated solid hazardous waste container. Avoid creating dust. If there is a risk of dust, perform this task in a chemical fume hood.[9]

  • Contaminated Labware : Place all contaminated disposable items, such as gloves, weighing paper, and pipette tips, into the designated solid hazardous waste container.

  • Aqueous Solutions : Collect all aqueous solutions containing this compound in the designated liquid hazardous waste container. Do not pour this waste down the drain, as it is toxic to aquatic life.[5][13]

Storage and Pickup
  • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area (SAA) within your laboratory.[9]

  • Keep waste containers closed at all times, except when adding waste.[12]

  • Follow your institution's procedures for requesting a hazardous waste pickup from your Environmental Health and Safety (EHS) department.

Decontamination of Reusable Labware and Surfaces

Proper decontamination is crucial to prevent cross-contamination and ensure a safe working environment.

  • Initial Rinse : For glassware and other reusable labware, perform an initial rinse with a suitable solvent (e.g., water, followed by ethanol) to remove the bulk of the chemical residue. This initial rinsate must be collected and disposed of as hazardous waste.[14]

  • Washing : After the initial rinse, wash the labware thoroughly with warm, soapy water.[14]

  • Final Rinse : Rinse with deionized water.

  • Surface Decontamination : For spills on benchtops or other surfaces, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the solid hazardous waste container.[1] Then, decontaminate the surface by washing it with soap and water.

Emergency Procedures for Spills

In the event of a spill, prioritize the safety of personnel.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert : Notify your colleagues and your laboratory supervisor or EHS department immediately.

  • Protect : If the spill is small and you are trained to handle it, don the appropriate PPE.

  • Contain : Cover the spill with an absorbent, inert material.

  • Collect : Carefully sweep up the absorbed material and place it in your designated solid hazardous waste container.

  • Decontaminate : Clean the spill area as described in the decontamination section.

The Final Step: The Hazardous Waste Manifest System

When your hazardous waste is collected, it begins a journey that is tracked from "cradle to grave" using the Hazardous Waste Manifest system.[5][15] This is a multi-part form that documents the chain of custody from your laboratory to the final treatment, storage, and disposal facility (TSDF).[5][6] Your institution's EHS department will manage this process, but it is important to understand that this system ensures your waste is managed in a compliant and environmentally responsible manner.

dot

Caption: The Hazardous Waste Manifest "Cradle-to-Grave" System

Conclusion: A Commitment to Scientific Excellence and Responsibility

The proper disposal of this compound is not merely a procedural task; it is an integral part of responsible scientific practice. By adhering to these guidelines, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the ethical standards of your profession. Your dedication to meticulous research should be mirrored by your commitment to the safe and environmentally conscious management of all laboratory materials.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2,4-Diaminophenoxy)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS No. 66422-95-5). As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for the integrity of our work, but for our personal safety. This guide moves beyond a simple checklist to explain the causality behind each procedural choice, ensuring a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound is a substance that demands respect. A thorough review of its hazard profile is the foundation of an effective PPE strategy. The primary risks associated with this compound are:

  • Acute Oral Toxicity (Category 4): The substance is classified as harmful if swallowed[1][2][3]. This dictates that practices preventing ingestion, such as prohibiting eating or drinking in the lab and careful handwashing, are paramount.

  • Serious Eye Damage (Category 1): The compound can cause severe and potentially irreversible damage to the eyes[2]. This is a non-negotiable risk that requires robust eye and face protection.

  • Skin Sensitization (Category 1): Repeated skin contact may lead to an allergic reaction, or sensitization[1][2]. Once an individual is sensitized to a chemical, even minute exposures can trigger a significant allergic response. This necessitates diligent use of appropriate gloves and protective clothing.

  • Aquatic Toxicity (Chronic, Category 2): The chemical is toxic to aquatic life with long-lasting effects[2][3]. This informs our disposal protocols, ensuring that the compound and any contaminated materials do not enter drains or waterways[1][4].

  • Inhalation Hazard: As a solid powder, the primary route of airborne exposure is through the inhalation of dust particles, which may cause respiratory tract irritation[1].

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not a one-size-fits-all matter. It must be tailored to the specific task, the quantities being handled, and the potential for exposure. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

Equipment Specification Rationale & Causality
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. A face shield worn over goggles is required when there is a significant risk of splashing.Standard safety glasses do not provide a seal around the eyes and are insufficient. Goggles are essential to protect against dust particles and splashes, directly mitigating the "Serious Eye Damage" hazard[2]. A face shield provides a secondary barrier for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Must be inspected before use.Prevents skin contact, mitigating the risk of skin sensitization[1][2]. Proper glove removal technique is critical to avoid contaminating your hands[1]. Always consult the manufacturer's chemical resistance guide for specific breakthrough times.
Body Protection A fully buttoned laboratory coat. For larger quantities or tasks with high dust potential, disposable chemical-resistant coveralls are recommended.Protects skin and personal clothing from contamination. A lab coat provides a removable barrier that can be laundered separately or disposed of if significantly contaminated[5].
Respiratory Protection A NIOSH/MSHA-approved respirator is required where dust may be generated or if ventilation is inadequate[4][5]. A particulate respirator (e.g., N95) may be sufficient for low-dust tasks, but a full-face respirator with particulate filters offers superior protection.Directly addresses the inhalation hazard posed by the fine powder form of the chemical. Engineering controls like a chemical fume hood should be the primary method of exposure reduction, with respirators used as a necessary supplement[1].
Footwear Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills. Fabric or mesh shoes can absorb and retain chemical spills, prolonging exposure.

Procedural Discipline: Donning and Doffing of PPE

The order in which you put on and take off your PPE is as important as the equipment itself. Incorrect procedures can lead to cross-contamination, negating the protective benefits.

PPE Donning Sequence

The principle here is to work from the "ground up," finishing with the items that will be most directly in contact with the chemical.

G A 1. Lab Coat / Coveralls B 2. Footwear / Boot Covers A->B C 3. Respirator (If Required) B->C D 4. Eye & Face Protection C->D E 5. Gloves D->E

Diagram 1: Recommended PPE Donning Sequence.
PPE Doffing (Removal) Sequence

The goal of the doffing sequence is to remove the most contaminated items first, touching them only with other contaminated items (i.e., your gloves).

G A 1. Gloves (Outer Pair if Double-Gloved) B 2. Face Shield & Goggles A->B C 3. Lab Coat / Coveralls (Turn Inside Out) B->C D 4. Respirator (If Worn) C->D E 5. Wash Hands Thoroughly D->E F 6. Remove Inner Gloves & Wash Hands Again E->F

Diagram 2: Safe PPE Doffing Sequence to Prevent Contamination.

Operational and Disposal Plans

Safe handling extends to the entire lifecycle of the chemical in your lab, from initial use to final disposal.

Handling Operations
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust and aerosol formation[1].

  • Spill Response: In the event of a spill, use personal protective equipment as required[4]. Cover the powder spill to minimize spreading. Mechanically take up the material (e.g., sweep or vacuum with HEPA filter) and place it in a suitable, closed container for disposal. Avoid creating dust[1]. Clean the contaminated surface thoroughly[4].

Waste Disposal

All materials contaminated with this chemical, including used gloves, disposable lab coats, and weighing papers, must be treated as hazardous waste.

G cluster_0 In the Laboratory A Collect Contaminated PPE (Gloves, Wipes, etc.) C Place in a Labeled, Sealed Hazardous Waste Container A->C B Collect Surplus Chemical & Spill Cleanup Material B->C D Store in Designated Satellite Accumulation Area C->D E Arrange Pickup by a Licensed Professional Waste Disposal Service D->E

Diagram 3: Waste Disposal Workflow for Contaminated Materials.

Do not dispose of this material down the drain[1]. Surplus and non-recyclable solutions should be offered to a licensed disposal company. One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1][5].

By adhering to these detailed protocols, you establish a robust safety framework that protects you, your colleagues, and your research.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.